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H-D-Asp(OtBu)-AMC

Cat. No.: B15230781
M. Wt: 346.4 g/mol
InChI Key: ISJTVSWMMWLGJF-CYBMUJFWSA-N
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Description

H-D-Asp(OtBu)-AMC is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O5 B15230781 H-D-Asp(OtBu)-AMC

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m1/s1

InChI Key

ISJTVSWMMWLGJF-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N

Origin of Product

United States

Foundational & Exploratory

The Structure and Application of H-D-Asp(OtBu)-AMC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of H-D-Asp(OtBu)-AMC. This molecule is a fluorogenic substrate designed for the sensitive detection of specific protease activity, particularly within the caspase family of enzymes, which play a critical role in apoptosis. This document outlines the key structural features of this compound, presents its physicochemical properties, and details a representative experimental protocol for its use in a caspase activity assay. Furthermore, this guide includes a visualization of the experimental workflow to facilitate its implementation in a laboratory setting.

Introduction

This compound, with the full chemical name D-Aspartic acid β-tert-butyl ester α-(7-amido-4-methylcoumarin), is a specialized chemical probe used in biochemical assays. Its design incorporates a specific amino acid residue (D-Aspartic acid), a protecting group (tert-butyl), and a fluorescent reporter molecule (7-amido-4-methylcoumarin, AMC). The cleavage of the amide bond between the aspartic acid residue and the AMC moiety by a target protease results in the release of free AMC, which exhibits a significant increase in fluorescence. This property allows for the quantitative measurement of enzymatic activity.

Chemical Structure and Properties

The chemical structure of this compound is centered around a D-aspartic acid backbone. The side-chain carboxylic acid group of the aspartic acid is protected by a tert-butyl (OtBu) ester. This protecting group can influence the substrate's specificity and solubility. The alpha-carboxylic acid group of the D-aspartic acid is covalently linked to the amino group of 7-amino-4-methylcoumarin (AMC) via an amide bond.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₂₂N₂O₅
Molecular Weight 346.38 g/mol
Appearance White to off-white solid
Fluorophore 7-Amido-4-methylcoumarin (AMC)
Excitation Wavelength (of free AMC) ~340-380 nm
Emission Wavelength (of free AMC) ~440-460 nm

Mechanism of Action in Protease Assays

The utility of this compound as a fluorogenic substrate lies in the principle of fluorescence quenching and dequenching. In its intact form, the fluorescence of the AMC moiety is largely quenched by the attached peptide. Upon enzymatic cleavage of the amide bond between the D-aspartic acid and AMC, the fluorophore is released. The free AMC, when excited by light at its maximum excitation wavelength, emits a strong fluorescent signal at its emission maximum. The rate of increase in fluorescence intensity is directly proportional to the activity of the target protease.

cluster_0 Mechanism of Fluorescence Generation Intact_Substrate This compound (Low Fluorescence) Cleavage Amide Bond Cleavage Intact_Substrate->Cleavage Enzymatic Action Protease Active Protease (e.g., Caspase-3) Protease->Cleavage Cleaved_Products H-D-Asp(OtBu)-OH + Free AMC Cleavage->Cleaved_Products Fluorescence High Fluorescence (Detectable Signal) Cleaved_Products->Fluorescence Release of Fluorophore

Caption: Mechanism of protease-mediated fluorescence generation.

Experimental Protocol: Caspase-3 Activity Assay

This section provides a detailed, representative protocol for the use of an AMC-based substrate, such as this compound, in a fluorometric caspase-3 activity assay. This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials and Reagents
  • This compound (or a similar caspase-3 substrate like Ac-DEVD-AMC)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2)

  • Dithiothreitol (DTT)

  • Cell Lysates (from control and treated cells)

  • Recombinant active Caspase-3 (for positive control)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader

Reagent Preparation
  • Substrate Stock Solution: Prepare a 10 mM stock solution of the AMC substrate in DMSO. Store at -20°C, protected from light.

  • Assay Buffer with DTT: Immediately before use, add DTT to the Caspase Assay Buffer to a final concentration of 10 mM.

  • Working Substrate Solution: Dilute the substrate stock solution to a final concentration of 50 µM in the Assay Buffer with DTT.

Assay Procedure
  • Prepare Cell Lysates: Induce apoptosis in your target cells using a known stimulus. Prepare cell lysates from both treated and untreated cells using a suitable lysis buffer. Determine the protein concentration of each lysate.

  • Set up the Assay Plate:

    • Samples: Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Positive Control: Add a known amount of recombinant active caspase-3 to a well containing 50 µL of lysis buffer.

    • Negative Control (Inhibitor): Pre-incubate a sample of activated cell lysate with a caspase-3 inhibitor for 10-15 minutes before adding it to the well.

    • Blank: Add 50 µL of lysis buffer to a well.

  • Initiate the Reaction: Add 50 µL of the working substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis
  • Subtract the fluorescence reading of the blank from all other readings.

  • The caspase activity can be expressed as the change in relative fluorescence units (RFU) per unit of time or normalized to the protein concentration of the cell lysate.

cluster_1 Experimental Workflow: Caspase Activity Assay Start Start Prepare_Reagents Prepare Reagents (Substrate, Buffer with DTT) Start->Prepare_Reagents Prepare_Samples Prepare Samples (Cell Lysates, Controls) Start->Prepare_Samples Plate_Setup Set up 96-well Plate Prepare_Reagents->Plate_Setup Prepare_Samples->Plate_Setup Add_Substrate Add Working Substrate Solution to all wells Plate_Setup->Add_Substrate Incubate Incubate at 37°C (1-2 hours, protected from light) Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: ~360nm, Em: ~460nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric caspase activity assay.

Conclusion

This compound is a valuable tool for the study of protease activity, particularly in the context of apoptosis research. Its specific design allows for the sensitive and quantitative detection of enzymes that recognize and cleave at the D-aspartic acid residue. The provided experimental protocol offers a robust framework for the implementation of this substrate in a laboratory setting. Researchers and drug development professionals can utilize this and similar fluorogenic substrates to screen for enzyme inhibitors, investigate cellular signaling pathways, and assess the efficacy of therapeutic agents that modulate protease activity.

H-D-Asp(OtBu)-AMC: A Technical Guide to its Chemical Properties and Synthesis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical characteristics, synthesis, and biological applications of the fluorogenic caspase substrate, H-D-Asp(OtBu)-AMC.

This technical guide provides a comprehensive overview of this compound, a fluorogenic substrate pivotal for the study of proteases, particularly caspases, which are central to the apoptotic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's chemical properties, a robust synthesis protocol, and its application in studying enzymatic activity.

Core Chemical Properties

This compound, chemically known as D-Aspartic acid β-(tert-butyl ester)-α-(7-amido-4-methylcoumarin), is a derivative of D-aspartic acid. The inclusion of the 7-amino-4-methylcoumarin (AMC) fluorophore allows for the sensitive detection of enzymatic activity. Upon cleavage of the amide bond by a protease, the highly fluorescent AMC is released, providing a quantifiable signal. The tert-butyl (OtBu) protecting group on the side chain carboxylate prevents unwanted side reactions during synthesis and can influence substrate specificity.

PropertyValue
Molecular Formula C₁₈H₂₂N₂O₅
Molecular Weight 346.38 g/mol
CAS Number 149231-64-1
Appearance White to off-white solid
Purity (Typical) ≥95% (HPLC)
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions.
Excitation Wavelength ~340-360 nm
Emission Wavelength ~440-460 nm

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a peptide coupling reaction between an N-terminally protected D-aspartic acid derivative and 7-amino-4-methylcoumarin, followed by the removal of the N-terminal protecting group. The following protocol outlines a representative synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) as the N-terminal protecting group.

Materials and Reagents:
  • Fmoc-D-Asp(OtBu)-OH

  • 7-Amino-4-methylcoumarin (AMC)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Experimental Procedure:

Step 1: Coupling of Fmoc-D-Asp(OtBu)-OH and 7-Amino-4-methylcoumarin

  • In a round-bottom flask, dissolve Fmoc-D-Asp(OtBu)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Add 7-Amino-4-methylcoumarin (1 equivalent) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIC (1.1 equivalents) to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-D-Asp(OtBu)-AMC.

Step 2: Deprotection of the Fmoc Group

  • Dissolve the crude Fmoc-D-Asp(OtBu)-AMC in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.

  • Purify the resulting crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

Biological Application: A Substrate for Caspase-3

This compound is a valuable tool for studying the activity of caspases, a family of cysteine proteases that play a critical role in apoptosis, or programmed cell death. Specifically, caspases recognize and cleave protein substrates at specific aspartic acid residues. Caspase-3, a key executioner caspase, has a preferred cleavage recognition sequence of Asp-X-X-Asp (DXXD). The D-aspartate residue in this compound makes it a suitable substrate for probing the active site of caspases.

Caspase-3 Signaling Pathway

The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the convergence of these pathways on the activation of caspase-3.

Caspase3_Signaling_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) DNA Damage DNA Damage Bax/Bak Activation Bax/Bak Activation DNA Damage->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization forms pores Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation binds to Apaf-1 Pro-caspase-9 Activation Pro-caspase-9 Activation Apoptosome Formation->Pro-caspase-9 Activation recruits Caspase-9 Caspase-9 Pro-caspase-9 Activation->Caspase-9 Pro-caspase-3 Cleavage Pro-caspase-3 Cleavage Caspase-9->Pro-caspase-3 Cleavage Death Ligands\n(e.g., FasL, TNF-α) Death Ligands (e.g., FasL, TNF-α) Death Receptors\n(e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) Death Ligands\n(e.g., FasL, TNF-α)->Death Receptors\n(e.g., Fas, TNFR1) DISC Formation DISC Formation Death Receptors\n(e.g., Fas, TNFR1)->DISC Formation recruit FADD & Pro-caspase-8 Pro-caspase-8 Activation Pro-caspase-8 Activation DISC Formation->Pro-caspase-8 Activation Caspase-8 Caspase-8 Pro-caspase-8 Activation->Caspase-8 Caspase-8->Pro-caspase-3 Cleavage Active Caspase-3 Active Caspase-3 Pro-caspase-3 Cleavage->Active Caspase-3 Cleavage of\nCellular Substrates Cleavage of Cellular Substrates Active Caspase-3->Cleavage of\nCellular Substrates executes apoptosis Apoptosis Apoptosis Cleavage of\nCellular Substrates->Apoptosis Caspase3_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Substrate Stock (in DMSO), and Enzyme Solution Reaction_Setup Add Assay Buffer, Sample, and Substrate to a 96-well plate Reagent_Prep->Reaction_Setup Sample_Prep Prepare Cell Lysates or Purified Enzyme Samples Sample_Prep->Reaction_Setup Incubation Incubate at 37°C (protected from light) Reaction_Setup->Incubation Fluorescence_Reading Measure Fluorescence (Ex: 350 nm, Em: 450 nm) at multiple time points Incubation->Fluorescence_Reading Data_Analysis Generate AMC Standard Curve and Calculate Enzyme Activity Fluorescence_Reading->Data_Analysis

The Sentinel at the Side Chain: A Technical Guide to the OtBu Protecting Group in the Fluorogenic Caspase Substrate H-D-Asp(OtBu)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of apoptosis research and drug development, the precise measurement of caspase activity is paramount. The fluorogenic substrate, H-D-Asp(OtBu)-AMC, serves as a critical tool for scientists in this endeavor. This technical guide provides an in-depth exploration of the role of the tert-butyl (OtBu) protecting group in this molecule, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: Unmasking the Role of a Key Protector

This compound is a specialized chemical probe designed to detect the activity of caspases, a family of cysteine proteases that are central to the process of programmed cell death, or apoptosis. The molecule consists of three key components: a D-aspartic acid residue, a tert-butyl (OtBu) protecting group on the side chain of the aspartic acid, and a fluorogenic 7-amino-4-methylcoumarin (AMC) group. The OtBu group plays a crucial, albeit temporary, role in the synthesis and application of this substrate.

The primary function of the OtBu protecting group in the context of this compound is to mask the reactive carboxylic acid on the side chain of the D-aspartic acid residue during chemical synthesis. This preventative measure is essential to ensure that the peptide bond formation occurs specifically at the alpha-amino and alpha-carboxyl groups, preventing unwanted side reactions and ensuring the integrity of the final product.

The Strategic Importance of the OtBu Protecting Group

In peptide chemistry, protecting groups are fundamental tools for directing the outcome of a synthesis. The tert-butyl group is a widely employed acid-labile protecting group, particularly in the Fmoc/tBu solid-phase peptide synthesis strategy.[1] Its utility stems from its stability under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group from the N-terminus of the growing peptide chain, while being readily removable under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1]

This "orthogonal" protection scheme allows for the selective deprotection of different functional groups at various stages of the synthesis, a critical aspect for creating complex peptides and modified amino acid derivatives like this compound.[1] While this compound is a small molecule, the principles of protecting group chemistry are still highly relevant to its efficient and high-yield synthesis.

The use of the D-isoform of aspartic acid is a notable feature of this substrate. While most biologically relevant peptides and proteins are composed of L-amino acids, the incorporation of D-amino acids can confer resistance to degradation by other cellular proteases. This increased stability ensures that the substrate remains intact until it encounters its target caspase, thereby reducing non-specific background fluorescence and enhancing the accuracy of the assay.

Data Presentation: Kinetic Profile of a Closely Related Caspase Substrate

Caspase EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-3Ac-DEVD-AMC~10 - 20~20 - 40~1 - 2 x 10⁶
Caspase-7Ac-DEVD-AMC~15 - 30~15 - 30~0.5 - 1 x 10⁶

Note: These values are approximate and can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature). The presence of the OtBu group and the D-aspartic acid in this compound may alter the affinity (Km) and turnover rate (kcat) of the substrate for various caspases.

Experimental Protocols: Measuring Caspase Activity

The following is a generalized protocol for a fluorometric caspase activity assay using an AMC-conjugated substrate like this compound. This protocol is based on standard procedures and should be optimized for specific experimental conditions.

A. Materials and Reagents:

  • Cell Lysate or Purified Caspase: Samples to be assayed for caspase activity.

  • Caspase Assay Buffer: Typically contains 20-50 mM HEPES, pH 7.4, 10% sucrose or glycerol, 0.1% CHAPS, and 10 mM DTT (added fresh).

  • Fluorogenic Substrate (this compound): Stock solution typically prepared in DMSO (e.g., 10 mM).

  • AMC Standard: For generating a standard curve to quantify the amount of released AMC.

  • 96-well black microplate: For fluorescence measurements to minimize light scatter.

  • Fluorometric plate reader: With excitation and emission wavelengths suitable for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).

B. Assay Procedure:

  • Prepare Cell Lysates (if applicable):

    • Induce apoptosis in cell culture using the desired stimulus.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Set up the Assay:

    • On a 96-well black microplate, add a specific amount of protein from the cell lysate (e.g., 20-50 µg) or a known amount of purified caspase to each well.

    • Include appropriate controls:

      • Blank: Assay buffer only.

      • Negative Control: Lysate from untreated cells.

      • Positive Control: Lysate from cells treated with a known apoptosis inducer or a purified active caspase.

      • Inhibitor Control: Lysate from apoptotic cells pre-incubated with a specific caspase inhibitor.

    • Adjust the volume in each well to a consistent level with caspase assay buffer.

  • Initiate the Reaction:

    • Prepare the substrate working solution by diluting the this compound stock solution in caspase assay buffer to the desired final concentration (typically 10-50 µM).

    • Add the substrate working solution to each well to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a fixed endpoint (e.g., 1-2 hours) using a fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • If using an AMC standard curve, determine the concentration of released AMC in each sample.

    • Express caspase activity as the rate of AMC release per unit of protein or time.

Mandatory Visualizations: Pathways and Workflows

Signaling Pathways of Apoptosis

The activation of caspases is a central event in both the intrinsic and extrinsic pathways of apoptosis.

extrinsic_pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Recruits Casp8 Active Caspase-8 DISC->Casp8 Activates ProCasp8 Pro-Caspase-8 ProCasp8->DISC ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The Extrinsic Apoptosis Pathway.

intrinsic_pathway Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Stress->Mitochondrion Induces CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The Intrinsic Apoptosis Pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for a caspase activity assay.

experimental_workflow start Start prep_samples Prepare Samples (Cell Lysate or Purified Enzyme) start->prep_samples setup_plate Set up 96-well Plate (Samples and Controls) prep_samples->setup_plate add_substrate Add Substrate (this compound) setup_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 380 nm, Em: 460 nm) incubate->read_fluorescence analyze_data Analyze Data read_fluorescence->analyze_data end End analyze_data->end

Caption: Caspase Activity Assay Workflow.

Conclusion

The OtBu protecting group in this compound is a cornerstone of its chemical synthesis, ensuring the precise formation of this valuable tool for apoptosis research. By understanding the role of this protecting group and employing robust experimental protocols, researchers can accurately and reliably measure caspase activity, paving the way for new discoveries in cell death and the development of novel therapeutics. The strategic use of a D-amino acid further enhances the specificity of the assay by increasing the substrate's stability in a complex biological environment. This technical guide provides a solid foundation for the effective application of this compound in the laboratory.

References

The Role of 7-Amino-4-methylcoumarin (AMC) in High-Throughput Enzyme Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorogenic assays are indispensable tools in modern biological research and drug discovery, offering high sensitivity and continuous monitoring of enzymatic activity. Among the various fluorophores employed, 7-amino-4-methylcoumarin (AMC) has emerged as a robust and versatile reporter for a wide range of hydrolytic enzymes, particularly proteases. This technical guide provides an in-depth exploration of the core principles governing the use of AMC in enzyme assays. We will delve into the mechanism of fluorescence quenching and release, detail experimental protocols for key enzyme classes, present quantitative data for various AMC-based substrates, and visualize the associated signaling pathways and experimental workflows.

Core Principles of AMC-Based Enzyme Assays

The utility of AMC as a reporter in enzyme assays is predicated on a straightforward yet elegant principle: the quenching of its fluorescence when covalently attached to a substrate and its subsequent release and dramatic increase in fluorescence upon enzymatic cleavage.

When AMC is conjugated to a peptide or another molecular scaffold via an amide bond, its fluorescence is significantly suppressed.[1] This quenching is attributed to a change in the electronic environment of the fluorophore.[1] The enzymatic hydrolysis of this amide bond liberates the free AMC molecule, which exhibits strong fluorescence when excited by ultraviolet (UV) light.[2][3] This "turn-on" fluorescence provides a direct and quantifiable measure of enzyme activity.

The general reaction can be depicted as:

Substrate-AMC (Non-fluorescent) + Enzyme → Substrate + AMC (Fluorescent)

This method offers several advantages over traditional colorimetric or endpoint assays, including higher sensitivity, a wider dynamic range, and the ability to perform continuous kinetic measurements.

Technical Specifications of AMC Fluorophore

A thorough understanding of the photophysical properties of AMC is critical for designing and optimizing enzyme assays.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [5]
Excitation Maximum (λex) 340 - 380 nm[6][7]
Emission Maximum (λem) 440 - 460 nm[6][7]
Appearance Yellow solid[8]
Quantum Yield (Φ) ~0.5 in ethanol[8]

Applications in Key Enzyme Classes

AMC-based substrates have been developed for a diverse array of enzymes, playing a pivotal role in studying their function and identifying potential inhibitors.

Proteases

Proteases are a major class of enzymes that catalyze the breakdown of proteins and are central to numerous physiological and pathological processes.

Caspases are a family of cysteine proteases that are key mediators of apoptosis (programmed cell death). The activity of effector caspases, such as caspase-3 and caspase-7, is frequently assayed using the substrate Acetyl-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC).[9][10]

Cathepsins are proteases found predominantly in lysosomes and are involved in protein degradation and turnover.[11][12] Cathepsin B activity, for instance, can be measured using the substrate Z-Arg-Arg-AMC.

Leucine aminopeptidases are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[3] L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a commonly used fluorogenic substrate for these enzymes.[6][13]

Other Hydrolases

The application of AMC extends beyond proteases to other classes of hydrolytic enzymes, including deubiquitinating enzymes (DUBs) and sirtuins, where a substrate is designed to release AMC upon enzymatic action.

Quantitative Data for AMC-Based Substrates

The selection of an appropriate AMC-based substrate is guided by the specific enzyme of interest and its kinetic parameters.

EnzymeSubstrateK_m (µM)V_max (relative units)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Reference(s)
Caspase-3Ac-DEVD-AMC10---[9]
Caspase-7Ac-DEVD-AMC11---[14]
Cathepsin BZ-FR-AMC----
Leucine AminopeptidaseLeu-AMC----

Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition) and are often determined experimentally for specific applications. The table will be updated as more specific, cited values are found.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data from AMC-based enzyme assays.

Caspase-3 Activity Assay

This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 activity in cell lysates.[11][15][16]

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.

  • Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate.

  • Substrate Stock Solution: 10 mM Ac-DEVD-AMC in DMSO.

  • AMC Standard: 1 mM AMC in DMSO.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of choice using a known stimulus.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with Lysis Buffer on ice for 10-30 minutes.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Assay Setup:

    • Prepare a standard curve of AMC in Assay Buffer (e.g., 0 to 10 µM).

    • In separate wells of the 96-well plate, add 50 µL of cell lysate.

    • Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution to a final concentration of 20-50 µM in Assay Buffer.

  • Measurement:

    • Initiate the reaction by adding 50 µL of the reaction mixture to each well containing cell lysate.

    • Immediately begin reading the fluorescence in a microplate reader with excitation at ~380 nm and emission at ~460 nm.

    • Record fluorescence readings every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-enzyme control) from all readings.

    • Plot the fluorescence intensity versus time to determine the reaction rate.

    • Use the AMC standard curve to convert the rate of fluorescence increase to the rate of AMC production (e.g., in pmol/min).

Cathepsin B Activity Assay

This protocol is a general guideline for measuring cathepsin B activity.[1]

Materials:

  • Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C.

  • Activator Solution: 8.0 mM L-Cysteine HCl in Assay Buffer (prepare fresh).

  • Substrate Stock Solution: 10 mM Z-Arg-Arg-AMC in DMSO.

  • Enzyme Solution: Purified cathepsin B or cell lysate containing the enzyme.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the Assay Buffer and Activator Solution.

    • Add the enzyme solution to the appropriate wells.

    • Prepare a substrate solution by diluting the Z-Arg-Arg-AMC stock to the desired final concentration in Assay Buffer.

  • Measurement:

    • Start the reaction by adding the substrate solution to the wells.

    • Measure the fluorescence at an excitation wavelength of ~348 nm and an emission wavelength of ~440 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

Leucine Aminopeptidase Activity Assay

This fluorometric assay provides a sensitive method for measuring leucine aminopeptidase activity.[6][9]

Materials:

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.2 at 37°C.

  • Substrate Stock Solution: 10 mM Leu-AMC in DMSO.

  • Enzyme Solution: Purified leucine aminopeptidase or biological sample.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Assay Setup:

    • Add Assay Buffer and the enzyme solution to the wells of a 96-well plate.

    • Prepare a working solution of Leu-AMC in Assay Buffer.

  • Measurement:

    • Initiate the reaction by adding the Leu-AMC working solution.

    • Monitor the increase in fluorescence with excitation at ~368 nm and emission at ~460 nm.

  • Data Analysis:

    • Determine the reaction velocity from the rate of fluorescence increase.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for a comprehensive understanding.

Signaling Pathways

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a caspase cascade.

extrinsic_apoptosis Death Ligand (e.g., FasL) Death Ligand (e.g., FasL) Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) Death Ligand (e.g., FasL)->Death Receptor (e.g., Fas) binds to DISC Formation DISC Formation Death Receptor (e.g., Fas)->DISC Formation recruits FADD Caspase-8 (active) Caspase-8 (active) DISC Formation->Caspase-8 (active) activates Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation is recruited to Procaspase-3 Procaspase-3 Caspase-8 (active)->Procaspase-3 cleaves Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis executes

Caption: Extrinsic apoptosis signaling pathway.

Under certain stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can initiate apoptosis.[11][15]

cathepsin_apoptosis Cellular Stress Cellular Stress Lysosomal Membrane Permeabilization Lysosomal Membrane Permeabilization Cellular Stress->Lysosomal Membrane Permeabilization Cathepsins Cathepsins Lysosomal Membrane Permeabilization->Cathepsins release of Lysosome Lysosome Bid Bid Cathepsins->Bid cleaves Cytosol Cytosol tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-3 Caspase-3 Apoptosome Formation->Caspase-3 activates Caspase-9 Caspase-9 Caspase-9->Apoptosome Formation is activated in Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Lysosomal cathepsin-mediated apoptosis.

Experimental Workflows

This diagram outlines the typical steps involved in performing an enzyme assay using an AMC-conjugated substrate.

amc_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Sample Prepare Enzyme Sample Prepare Reagents->Prepare Enzyme Sample Prepare AMC Substrate Prepare AMC Substrate Prepare Reagents->Prepare AMC Substrate Mix Reagents in Microplate Mix Reagents in Microplate Prepare Enzyme Sample->Mix Reagents in Microplate Prepare AMC Substrate->Mix Reagents in Microplate Incubate at Optimal Temperature Incubate at Optimal Temperature Mix Reagents in Microplate->Incubate at Optimal Temperature Measure Fluorescence Measure Fluorescence Incubate at Optimal Temperature->Measure Fluorescence Plot Fluorescence vs. Time Plot Fluorescence vs. Time Measure Fluorescence->Plot Fluorescence vs. Time Calculate Initial Velocity Calculate Initial Velocity Plot Fluorescence vs. Time->Calculate Initial Velocity Determine Enzyme Activity Determine Enzyme Activity Calculate Initial Velocity->Determine Enzyme Activity

Caption: General experimental workflow.

AMC-based assays are well-suited for HTS campaigns to identify novel enzyme inhibitors.

hts_workflow Compound Library Compound Library Dispense Compounds to Plate Dispense Compounds to Plate Compound Library->Dispense Compounds to Plate Add Enzyme Add Enzyme Dispense Compounds to Plate->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Add AMC Substrate Add AMC Substrate Pre-incubate->Add AMC Substrate Measure Fluorescence Measure Fluorescence Add AMC Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Identify Hits Identify Hits Data Analysis->Identify Hits Hit Validation Hit Validation Identify Hits->Hit Validation

Caption: High-throughput screening workflow.

Conclusion

7-Amino-4-methylcoumarin has proven to be an invaluable tool in the study of a wide range of enzymes. Its favorable photophysical properties, coupled with the straightforward "turn-on" fluorescence mechanism, have enabled the development of highly sensitive and continuous assays. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize AMC-based substrates in their own investigations, from basic research to high-throughput drug discovery. The continued development of novel AMC-conjugated substrates promises to further expand the utility of this versatile fluorophore in dissecting complex biological processes.

References

H-D-Asp(OtBu)-AMC as a building block for peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Asp(OtBu)-AMC, or D-Aspartic acid β-tert-butyl ester 7-amino-4-methylcoumarin, is a specialized amino acid derivative crucial for the synthesis of fluorogenic peptide substrates. These substrates are indispensable tools in drug discovery and biomedical research for assaying the activity of proteases, a major class of enzymes implicated in numerous physiological and pathological processes. The 7-amino-4-methylcoumarin (AMC) group is a widely used fluorophore that is quenched when part of the peptide chain. Upon enzymatic cleavage of the amide bond between the C-terminal aspartic acid residue and the AMC moiety, the highly fluorescent AMC is released, providing a sensitive and continuous measure of enzyme activity.

This technical guide provides an in-depth overview of the properties of this compound, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols. A significant focus is placed on the synthesis of the caspase-3 substrate Ac-DEVD-AMC as a practical example, as well as a discussion of the critical side reaction of aspartimide formation and strategies for its mitigation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 149231-64-1[1]
Molecular Formula C18H22N2O5[1]
Molecular Weight 346.38 g/mol [1]
Appearance White to off-white solidN/A
Storage Store at -20°CN/A

Application in Peptide Synthesis: Fluorogenic Substrates

The primary application of this compound is in the synthesis of fluorogenic substrates for proteases, particularly caspases, which have a specificity for cleaving after aspartic acid residues. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid prevents unwanted side reactions during peptide synthesis and is readily removed during the final cleavage from the solid support under acidic conditions.

The Case of Caspase-3 and Ac-DEVD-AMC

Caspase-3 is a key executioner caspase in the apoptotic pathway.[2] Its activity is a hallmark of programmed cell death. A widely used substrate for assaying caspase-3 activity is the tetrapeptide Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-AMC).[3][4] The synthesis of this and similar substrates can be achieved through solid-phase peptide synthesis (SPPS) using a suitable resin and the appropriate protected amino acid building blocks, including a C-terminal aspartic acid derivative linked to AMC.

Experimental Protocols

Solid-Phase Synthesis of a Peptide-AMC using this compound

This protocol describes the manual solid-phase synthesis of a model tetrapeptide, Ac-DEVD-AMC, on a Rink Amide resin. The synthesis starts with the coupling of Fmoc-D-Asp(OtBu)-OH to the AMC-linked resin. For the purpose of this guide, we will assume the use of a pre-loaded Fmoc-D-Asp(OtBu)-AMC resin to simplify the initial steps. If starting with this compound, it would first need to be coupled to a suitable resin linker.

Materials:

  • Fmoc-D-Asp(OtBu)-AMC loaded resin (e.g., Wang resin)

  • Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Isopropanol

  • Capping reagent: Acetic anhydride

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Asp(OtBu)-AMC resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), Isopropanol (3 times), and DMF (3 times).

  • Amino Acid Coupling (Fmoc-Val-OH):

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours.

    • Drain and wash the resin with DMF (5 times).

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH sequentially.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Shake for 30 minutes.

    • Drain and wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

HPLC Purification and Analysis

Instrumentation:

  • Preparative and analytical HPLC system with a C18 column.

  • UV detector (monitoring at 220 nm and 280 nm).

  • Mass spectrometer for identity confirmation.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purification:

    • Equilibrate the preparative C18 column with mobile phase A (e.g., 0.1% TFA in water).

    • Inject the dissolved peptide.

    • Elute with a gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient is 5-95% B over 30-60 minutes.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis:

    • Analyze the collected fractions on an analytical C18 column to assess purity.

    • Confirm the identity of the purified peptide by mass spectrometry.

  • Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a fluffy white powder.

Quantitative Data

The yield and purity of synthesized peptides can vary significantly based on the sequence, coupling efficiency, and purification success.

ParameterTypical ValueNotes
Crude Peptide Yield 60-85%Based on initial resin loading.
Purity after HPLC >95%Target for most research applications.[5]
Overall Yield 20-50%Highly dependent on the number of amino acids and purification recovery.

Note: These are general estimates for solid-phase peptide synthesis and may vary.

Key Challenges: Aspartimide Formation

A major side reaction when synthesizing peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate.[6][7] This is particularly problematic during the basic conditions of Fmoc deprotection (using piperidine). The aspartimide can then be opened by piperidine or trace water to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as piperidide adducts.[6] This leads to a difficult-to-separate mixture of products and a reduction in the final yield of the desired peptide.

The use of the bulky tert-butyl (OtBu) group on the aspartic acid side chain helps to sterically hinder the formation of the aspartimide. However, for particularly sensitive sequences (e.g., Asp-Gly, Asp-Asn), this may not be sufficient.

Visualizing Workflows and Pathways

Solid-Phase Synthesis Workflow for Peptide-AMC

SPPS_Workflow start Start with Fmoc-Asp(OtBu)-AMC Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotection->coupling wash Wash (DMF) coupling->wash repeat Repeat for each Amino Acid in Sequence wash->repeat repeat->deprotection Next Amino Acid acetylation N-terminal Acetylation (Acetic Anhydride) repeat->acetylation End of Sequence cleavage Cleavage from Resin (TFA Cocktail) acetylation->cleavage purification HPLC Purification cleavage->purification final_product Pure Peptide-AMC purification->final_product

Caption: Workflow for Solid-Phase Peptide Synthesis of a Peptide-AMC.

Aspartimide Formation Mechanism

Aspartimide_Formation peptide Peptide Chain NH C=O Asp(OtBu) Side Chain deprotonation Deprotonation of Backbone Amide (Piperidine) peptide->deprotonation intermediate Cyclic Aspartimide Intermediate deprotonation->intermediate Intramolecular Attack hydrolysis Nucleophilic Attack (Piperidine or H2O) intermediate->hydrolysis products Desired α-Aspartyl Peptide Undesired β-Aspartyl Peptide Piperidide Adducts hydrolysis->products

Caption: Mechanism of Aspartimide Side Reaction in Fmoc-SPPS.

Caspase-3 Signaling Pathway Leading to Apoptosis

Caspase3_Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage, Death Receptor Ligand) initiator_caspases Initiator Caspases (Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases procaspase3 Procaspase-3 (Inactive) initiator_caspases->procaspase3 Cleavage active_caspase3 Active Caspase-3 devd_amc Ac-DEVD-AMC (Fluorogenic Substrate) active_caspase3->devd_amc Cleavage cleavage Cleavage of Substrates (e.g., PARP) active_caspase3->cleavage fluorescence Fluorescence Signal devd_amc->fluorescence apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified Caspase-3 Apoptosis Signaling Pathway.

Conclusion

This compound is a valuable building block for the synthesis of fluorogenic peptide substrates, enabling the sensitive detection of protease activity. A thorough understanding of solid-phase peptide synthesis techniques, coupled with strategies to mitigate common side reactions like aspartimide formation, is essential for the successful production of high-purity peptide-AMC conjugates. The protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

H-D-Asp(OtBu)-AMC: An In-Depth Technical Guide for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Asp(OtBu)-AMC (H-D-Aspartic acid(O-tert-butyl)-7-amido-4-methylcoumarin) is a fluorogenic substrate utilized in the study of enzyme kinetics, particularly for proteases that exhibit specificity for cleaving after aspartic acid residues. The substrate consists of a D-aspartic acid residue, with its side chain carboxyl group protected by a tert-butyl (OtBu) ester, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the aspartic acid and AMC results in the release of free AMC, which produces a measurable fluorescent signal. This property makes this compound a valuable tool for continuous, real-time monitoring of enzyme activity in a variety of research and drug discovery applications.

This technical guide provides a comprehensive overview of the application of this compound in enzyme kinetics, focusing on the key enzymes it is used to study, detailed experimental protocols, and the relevant signaling pathways.

Core Concepts in Enzyme Kinetics with this compound

The fundamental principle behind the use of this compound lies in the fluorogenic nature of the AMC group. When conjugated to the peptide, the fluorescence of AMC is quenched. Upon enzymatic hydrolysis of the amide bond, the free AMC is liberated, resulting in a significant increase in fluorescence intensity when excited at its optimal wavelength (typically around 340-360 nm). The emission is then measured at approximately 440-460 nm. The rate of this increase in fluorescence is directly proportional to the rate of the enzymatic reaction.

Key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined by measuring the initial reaction rates at various substrate concentrations. These parameters are crucial for characterizing enzyme-substrate interactions and for screening potential enzyme inhibitors.

Key Enzymes Studied with Aspartate-Specific AMC Substrates

This compound is primarily employed to investigate the activity of proteases that recognize and cleave peptide bonds C-terminal to an aspartic acid residue. The most prominent members of this class of enzymes are caspases and granzyme B.

Caspases

Caspases (cysteine-aspartic proteases) are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. Initiator caspases (e.g., caspase-8, caspase-9) are activated by specific cellular signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7). Executioner caspases are responsible for the cleavage of a broad range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Due to their central role in cell death, caspases are important targets in drug discovery for cancer, neurodegenerative diseases, and inflammatory disorders.

Granzyme B

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon recognition of a target cell (e.g., a virus-infected or tumor cell), CTLs and NK cells release granzyme B and a pore-forming protein called perforin. Perforin facilitates the entry of granzyme B into the target cell's cytoplasm, where it can induce apoptosis through multiple mechanisms. One of its primary mechanisms is the direct activation of executioner caspases, particularly caspase-3. Granzyme B is a key effector molecule of cell-mediated immunity and is also implicated in various inflammatory and autoimmune diseases.

Quantitative Data Presentation

While specific kinetic parameters for this compound are not extensively reported in publicly available literature, data for the structurally similar and widely studied caspase-3 substrate, Ac-DEVD-AMC, can serve as a valuable reference point. It is crucial to note that the OtBu protecting group on this compound may influence its binding and cleavage kinetics, and therefore, the following data should be considered as an approximation. Researchers are strongly encouraged to determine the kinetic constants for this compound experimentally for their specific assay conditions.

Table 1: Kinetic Parameters for the Cleavage of Ac-DEVD-AMC by Caspase-3

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caspase-3Ac-DEVD-AMC10 - 2010 - 30~1 x 10⁶[General literature values, specific values may vary by experimental conditions]

Experimental Protocols

The following sections provide detailed methodologies for conducting enzyme kinetic assays using this compound. These are generalized protocols that should be optimized for specific experimental conditions.

General Materials and Reagents
  • This compound substrate

  • Recombinant human caspase-3 or granzyme B

  • Assay Buffer (e.g., for Caspase-3: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT; for Granzyme B: 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • DMSO (for dissolving the substrate)

  • 96-well black microplates (for fluorescence assays)

  • Fluorescence microplate reader with excitation/emission wavelengths of ~354 nm/442 nm

  • Purified water

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. From this stock, prepare a series of dilutions in assay buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.5 µM to 100 µM).

  • Enzyme Preparation: Prepare a working solution of the enzyme (caspase-3 or granzyme B) in cold assay buffer at a concentration that will yield a linear reaction rate over the desired time course. The optimal enzyme concentration should be determined empirically.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the desired volume of each substrate dilution.

    • Include control wells:

      • No-enzyme control (substrate only) for background fluorescence.

      • No-substrate control (enzyme only).

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

  • Initiate the Reaction: Add the prepared enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and begin monitoring the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at Ex/Em = ~354/442 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. This is typically done by determining the slope of the initial phase of the reaction.

    • Convert the fluorescence units to moles of product (AMC) released per unit time using a standard curve of free AMC.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs 1/[S]) can be used for a linear representation of the data.

Protocol 2: High-Throughput Screening of Enzyme Inhibitors
  • Compound Preparation: Prepare a library of potential inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • To the wells of a 96-well black microplate, add a fixed volume of each inhibitor dilution.

    • Include control wells:

      • Positive control (enzyme and substrate, no inhibitor).

      • Negative control (substrate only, no enzyme).

      • Vehicle control (enzyme, substrate, and the solvent used for the inhibitors).

  • Enzyme Addition: Add the enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Add the this compound substrate to all wells to a final concentration approximately equal to the Km value (to ensure sensitivity to competitive inhibitors).

    • Immediately begin kinetic or endpoint fluorescence measurements as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations: Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of this compound

G Enzymatic Reaction of this compound sub This compound (Substrate, Quenched) enz Caspase-3 / Granzyme B sub->enz Binding prod1 Cleaved Peptide (H-D-Asp(OtBu)-OH) enz->prod1 Cleavage prod2 Free AMC (Fluorescent Product) enz->prod2 Release

Caption: Enzymatic cleavage of this compound by Caspase-3 or Granzyme B.

Experimental Workflow for Enzyme Kinetic Analysis

G Workflow for Kinetic Analysis using this compound prep_sub Prepare Substrate Dilutions (this compound) setup Set up 96-well Plate (Substrate + Controls) prep_sub->setup prep_enz Prepare Enzyme Solution (Caspase-3 / Granzyme B) initiate Initiate Reaction (Add Enzyme) prep_enz->initiate setup->initiate measure Kinetic Fluorescence Measurement (Ex/Em = ~354/442 nm) initiate->measure analyze Data Analysis (Calculate V₀, Km, Vmax) measure->analyze

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Caspase Signaling Pathway

G Simplified Caspase Activation Pathway extrinsic Extrinsic Stimuli (e.g., FasL, TNF-α) cas8 Procaspase-8 extrinsic->cas8 activates intrinsic Intrinsic Stimuli (e.g., DNA damage) cas9 Procaspase-9 intrinsic->cas9 activates act_cas8 Active Caspase-8 cas8->act_cas8 act_cas9 Active Caspase-9 cas9->act_cas9 cas3 Procaspase-3 act_cas8->cas3 cleaves & activates act_cas9->cas3 cleaves & activates act_cas3 Active Caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis executes

Caption: Overview of the extrinsic and intrinsic caspase activation pathways.

Granzyme B Signaling Pathway

G Granzyme B-Mediated Apoptosis Pathway ctl_nk Cytotoxic T Cell / NK Cell gzmb_perf Granzyme B + Perforin Release ctl_nk->gzmb_perf recognizes target target Target Cell perf_pore Perforin Pore Formation gzmb_perf->perf_pore on target cell membrane gzmb_entry Granzyme B Entry perf_pore->gzmb_entry cas3 Procaspase-3 gzmb_entry->cas3 cleaves & activates act_cas3 Active Caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis executes

Caption: Mechanism of granzyme B-induced apoptosis in a target cell.

Conclusion

This compound serves as a valuable fluorogenic substrate for the kinetic analysis of proteases with a specificity for aspartic acid residues, most notably caspases and granzyme B. Its utility in real-time, continuous assays makes it well-suited for both fundamental enzyme characterization and high-throughput screening of potential therapeutic agents. While specific kinetic data for this substrate is not as prevalent as for other AMC-conjugates, the standardized protocols provided herein offer a robust framework for its application in the laboratory. The visualization of the associated signaling pathways and experimental workflows further aids in the conceptual understanding and practical implementation of assays involving this compound. As with any enzymatic assay, careful optimization of experimental conditions is paramount to obtaining accurate and reproducible results.

A Technical Guide to Fluorescence-Based Enzyme Detection: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescence-based enzyme assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity and real-time monitoring of enzymatic activity.[1][2] This technical guide delves into the fundamental principles of these assays, providing detailed methodologies for key experiments and presenting quantitative data to facilitate assay design and interpretation.

Core Principles of Fluorescence-Based Enzyme Detection

Fluorescence is the emission of light by a substance that has absorbed light.[3] In the context of enzyme assays, this phenomenon is harnessed to measure the rate of an enzyme-catalyzed reaction by detecting a change in the fluorescence signal.[4][5] This change can be an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence polarization.

There are two primary approaches to designing fluorescence-based enzyme assays:

  • Intrinsic Fluorescence: Some enzymes and their substrates possess intrinsic fluorescence, often due to the presence of aromatic amino acids like tryptophan and tyrosine.[1] Changes in the local environment of these fluorophores upon substrate binding or catalysis can lead to a detectable change in the fluorescence signal.

  • Extrinsic Fluorescence: More commonly, assays employ extrinsic fluorophores, which are fluorescent molecules specifically designed to report on enzyme activity.[1] These can be fluorogenic substrates that become fluorescent upon enzymatic conversion or fluorescently labeled molecules that change their properties upon interaction with the enzyme or its product.

Key Methodologies

Several distinct methodologies are employed in fluorescence-based enzyme detection:

  • Fluorogenic Substrates: These are non-fluorescent or weakly fluorescent molecules that are converted into highly fluorescent products by the enzyme of interest.[6] This "turn-on" mechanism provides a direct and sensitive measure of enzyme activity. A classic example is the use of 4-methylumbelliferyl-β-D-galactopyranoside (MUG) to detect β-galactosidase activity.[1]

  • Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[1][7] When in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, which then fluoresces.[7] Enzyme activity, such as the cleavage of a peptide substrate linking the two fluorophores, can separate them, disrupting FRET and leading to a change in the fluorescence signal.[7][8]

  • Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.[9][10] Small, fluorescently labeled molecules tumble rapidly in solution, resulting in depolarized emitted light.[9] When bound to a larger molecule, such as an antibody that recognizes the product of an enzyme reaction, their rotation slows, and the emitted light is more polarized.[9][10]

Quantitative Data for Assay Design

The selection of a suitable fluorophore and substrate is critical for developing a robust and sensitive assay. The following tables summarize key quantitative parameters for common fluorophores and fluorogenic substrates.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Fluorescein 4945180.9272,000
Rhodamine 110 4975200.8883,000
4-Methylumbelliferone (4-MU) 365460~0.63 (pH dependent)18,000
Resorufin 5715850.7454,000
7-Amino-4-methylcoumarin (AMC) 3504500.6118,000
Alexa Fluor 488 4955190.9271,000
Alexa Fluor 647 6506680.33239,000

Note: Quantum yields and extinction coefficients can vary with environmental conditions such as pH and solvent polarity.[11]

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
β-Glucuronidase (GUS) 4-Methylumbelliferyl-β-D-glucuronide (4-MUG)70921.29 x 10⁶
β-Glucuronidase (GUS) 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG)110746.93 x 10⁵
Alkaline Phosphatase 4-Methylumbelliferyl phosphate (MUP)11.62812.42 x 10⁷
Matrix Metalloproteinase-12 (MMP-12) FS-6 (fluorogenic peptide)13017.51.35 x 10⁵
Collagenase I Fluorogenic Peptide808.824.7-
Thermolysin Fluorogenic Peptide21.324.1-

Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition).[3][4][6]

Experimental Protocols

This section provides detailed methodologies for three common fluorescence-based enzyme assays.

β-Galactosidase Activity Assay using MUG

This protocol describes the measurement of β-galactosidase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (MUG).

Materials:

  • Cell lysate containing β-galactosidase

  • Assay Buffer: Prepare a 2X stock (e.g., 200 mM sodium phosphate, 2 mM MgCl₂, 100 mM β-mercaptoethanol, pH 7.3) and dilute to 1X with DI water for the final reaction.

  • 4-MUG Substrate Solution: Prepare a stock solution of 4-MUG in DMSO and dilute to the desired final concentration in 1X Assay Buffer.

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • 4-Methylumbelliferone (4-MU) Standard: For generating a standard curve.

  • 96-well black microplate with a clear bottom.

  • Fluorescence microplate reader with excitation at ~365 nm and emission at ~460 nm.

Procedure:

  • Prepare 4-MU Standards:

    • Prepare a stock solution of 4-MU in DMSO.

    • Create a dilution series of the 4-MU stock in Stop Solution to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 nM).

  • Prepare Assay Reaction Mix:

    • Thaw all components to room temperature.

    • Prepare the 1X Assay Buffer.

    • Add the 4-MUG substrate to the 1X Assay Buffer to the desired final concentration.

  • Perform the Assay:

    • Add a small volume of cell lysate (e.g., 5 µL) to each well of the 96-well plate.

    • Add the Assay Reaction Mix to each well to initiate the reaction. The final volume may vary, a typical final volume is 100-200 µL.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

    • Stop the reaction by adding a volume of Stop Solution to each well (e.g., 30 µL of 1 M Na₂CO₃).[12]

  • Measure Fluorescence:

    • Read the fluorescence of the standards and samples in a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no enzyme) from all readings.

    • Plot the fluorescence of the 4-MU standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the concentration of 4-MU produced in each sample.

    • Calculate the enzyme activity, typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces a certain amount of product per minute.

Protease Activity Assay using a FRET-Based Substrate

This protocol outlines a general procedure for measuring protease activity using a FRET-based peptide substrate.

Materials:

  • Purified protease or sample containing protease activity.

  • Assay Buffer: Buffer composition will be enzyme-specific (e.g., 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, pH 7.4).[13]

  • FRET Substrate: A peptide substrate with a donor and acceptor fluorophore pair flanking the protease cleavage site.

  • Protease Inhibitor: As a negative control.

  • 96-well black microplate.

  • Fluorescence microplate reader capable of measuring the fluorescence of both the donor and acceptor fluorophores.

Procedure:

  • Prepare Reagents:

    • Dilute the protease to the desired concentration in Assay Buffer.

    • Dilute the FRET substrate to the desired concentration in Assay Buffer.

    • Prepare a negative control with the protease and a specific inhibitor.

  • Perform the Assay:

    • Add the protease solution to the wells of the microplate.

    • Add the FRET substrate to all wells to initiate the reaction.

    • Incubate the plate at the optimal temperature for the enzyme.

  • Measure Fluorescence:

    • Monitor the fluorescence of the donor and acceptor fluorophores over time.[13] The specific excitation and emission wavelengths will depend on the FRET pair used. For example, for a CyPet-YPet FRET pair, excite at 414 nm and measure emission at 475 nm (donor) and 530 nm (acceptor).[13]

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence at each time point.

    • A decrease in the FRET ratio (acceptor/donor) over time indicates protease activity.

    • The initial rate of the reaction can be determined from the linear portion of the curve of FRET ratio versus time.

    • Compare the activity in the presence and absence of the inhibitor to confirm specificity.

Kinase Activity Assay using Fluorescence Polarization

This protocol describes a competitive fluorescence polarization assay for measuring kinase activity.

Materials:

  • Purified kinase.

  • Kinase Reaction Buffer: Buffer composition will be kinase-specific.

  • Peptide Substrate: A peptide that can be phosphorylated by the kinase.

  • ATP: As the phosphate donor.

  • Anti-phosphopeptide Antibody: An antibody that specifically recognizes the phosphorylated form of the peptide substrate.

  • Fluorescently Labeled Tracer: The phosphorylated peptide substrate labeled with a fluorophore.

  • Kinase Quench Buffer: To stop the kinase reaction (e.g., containing EDTA).

  • 384-well black microplate.

  • Fluorescence microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Kinase Reaction:

    • In the wells of the microplate, combine the kinase, peptide substrate, and any potential inhibitors in the Kinase Reaction Buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time at the optimal temperature for the kinase.

    • Stop the reaction by adding the Kinase Quench Buffer.[9]

  • Detection:

    • Add the anti-phosphopeptide antibody and the fluorescently labeled tracer to each well.

    • Incubate at room temperature to allow the antibody-peptide binding to reach equilibrium.[9]

  • Measure Fluorescence Polarization:

    • Measure the fluorescence polarization (in mP units) in the microplate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

  • Data Analysis:

    • A high polarization value indicates that the tracer is bound to the antibody (low kinase activity).

    • A low polarization value indicates that the tracer has been displaced by the phosphorylated substrate produced in the kinase reaction (high kinase activity).

    • The kinase activity is inversely proportional to the measured fluorescence polarization.

Visualizing the Principles: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of fluorescence-based enzyme detection.

G cluster_0 Fluorogenic Substrate Assay Enzyme Enzyme Product Fluorescent Product Enzyme->Product Catalysis Substrate Non-Fluorescent Substrate Substrate->Product Conversion Signal Increased Fluorescence Product->Signal Detection

Caption: Mechanism of a fluorogenic substrate-based enzyme assay.

G cluster_1 FRET-Based Protease Assay cluster_before Before Cleavage cluster_after After Cleavage Donor_A Donor Acceptor_A Acceptor Donor_A->Acceptor_A FRET Protease_A Protease Protease_B Protease Substrate_A Intact Substrate Donor_B Donor Cleaved1 Cleaved Product 1 Donor_B->Cleaved1 Acceptor_B Acceptor Cleaved2 Cleaved Product 2 Acceptor_B->Cleaved2

Caption: Principle of a FRET-based protease assay.

G cluster_2 Fluorescence Polarization Kinase Assay Workflow Start Start: Kinase Reaction Add_ATP Add ATP (Initiate Reaction) Start->Add_ATP Incubate Incubate Add_ATP->Incubate Quench Quench Reaction (e.g., with EDTA) Incubate->Quench Add_Detection Add Antibody & Fluorescent Tracer Quench->Add_Detection Equilibrate Incubate to Equilibrate Add_Detection->Equilibrate Read_FP Read Fluorescence Polarization Equilibrate->Read_FP

Caption: A typical experimental workflow for a fluorescence polarization kinase assay.

Conclusion

Fluorescence-based enzyme detection methods are powerful tools for researchers in various scientific disciplines. Their high sensitivity, adaptability to high-throughput screening, and capacity for real-time measurements make them indispensable for drug discovery and fundamental research.[2] A thorough understanding of the underlying principles, careful selection of reagents, and optimization of experimental conditions are paramount to obtaining reliable and reproducible data. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of these valuable techniques.

References

The Role of Fluorogenic Substrates in Apoptosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Fluorogenic Caspase Assays in Apoptosis Research.

This guide provides a comprehensive overview of the fundamental concepts and practical applications of fluorogenic substrates in the study of apoptosis. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize these tools for monitoring caspase activity, a key hallmark of programmed cell death. While the initial topic of interest was H-D-Asp(OtBu)-AMC, it is critical to understand that this molecule is a protected amino acid derivative used in the synthesis of caspase substrates, rather than a direct substrate itself. This guide will, therefore, focus on the widely used and well-characterized tetrapeptide substrates, using N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-methylcoumarin (Ac-DEVD-AMC) as a primary example to illustrate the core principles.

Fundamentals of Apoptosis: The Cellular Self-Destruct Mechanism

Apoptosis, or programmed cell death, is an essential physiological process for the removal of damaged, senescent, or unwanted cells, thereby maintaining tissue homeostasis. This intricate process is tightly regulated and executed by a family of cysteine-aspartic proteases known as caspases. The activation of these enzymes initiates a cascade of events leading to the systematic dismantling of the cell, characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[1]

There are two primary pathways that converge to activate the executioner caspases:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or the withdrawal of survival factors.[2] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates the initiator caspase-9.[1]

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[2] This ligand-receptor interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[3]

Both pathways ultimately lead to the activation of executioner caspases, primarily caspase-3 and caspase-7, which are responsible for cleaving a broad spectrum of cellular proteins, leading to the orchestrated demise of the cell.[2]

Caspases: The Executioners of Apoptosis

Caspases are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage.[4] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[2] Initiator caspases are activated within large protein complexes (the DISC in the extrinsic pathway and the apoptosome in the intrinsic pathway), which facilitates their dimerization and auto-activation. Once active, initiator caspases cleave and activate the downstream executioner caspases.

Executioner caspases, particularly caspase-3, are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic features of apoptosis.[4] Caspases exhibit a high degree of specificity, typically recognizing and cleaving their substrates after an aspartic acid residue within a four-amino-acid sequence (P4-P3-P2-P1, with cleavage occurring after the P1 aspartate).[4][5] This specificity is the foundation for the design of synthetic substrates used to measure their activity.

Fluorogenic Caspase Substrates: Illuminating Apoptotic Activity

Fluorogenic caspase substrates are invaluable tools for detecting and quantifying caspase activity in apoptotic cells. These substrates are typically composed of a caspase-specific tetrapeptide sequence linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC).[6] When the peptide is conjugated to AMC, the fluorophore is quenched and non-fluorescent.[7] Upon cleavage of the peptide by an active caspase, the free AMC is released, resulting in a significant increase in fluorescence that can be measured using a fluorometer.[6]

The intensity of the fluorescent signal is directly proportional to the amount of active caspase in the sample, allowing for a quantitative assessment of apoptosis. The choice of the tetrapeptide sequence determines the specificity of the substrate for different caspases. For instance, the sequence DEVD is preferentially recognized and cleaved by caspase-3 and caspase-7.[4][8]

The Role of this compound in Substrate Synthesis

As previously mentioned, this compound is not a direct caspase substrate. Instead, it is a protected amino acid derivative that serves as a building block in the chemical synthesis of more complex, peptide-based fluorogenic substrates.[9] The tert-butyl (OtBu) group protects the side-chain carboxyl group of the aspartic acid, preventing unwanted side reactions during peptide synthesis.[10] This protection is crucial for the controlled, stepwise assembly of the desired tetrapeptide sequence onto the AMC fluorophore, a process often carried out using solid-phase peptide synthesis (SPPS).[11][12]

Quantitative Data for Ac-DEVD-AMC: A Caspase-3/7 Substrate

The following table summarizes key quantitative data for the widely used caspase-3/7 fluorogenic substrate, Ac-DEVD-AMC.

ParameterValueReference(s)
Target Caspases Caspase-3, Caspase-7[8]
Peptide Sequence N-Acetyl-Asp-Glu-Val-Asp[4]
Fluorophore 7-Amino-4-methylcoumarin (AMC)[6]
Excitation Wavelength (Free AMC) 340-380 nm[4][6][7]
Emission Wavelength (Free AMC) 440-460 nm[4][6][7]
Michaelis Constant (Km) for Caspase-3 10 µM[4][13]
Typical Working Concentration 20-100 µM[4][14]

Experimental Protocol: Caspase-3/7 Activity Assay in Cell Lysates

This protocol provides a general methodology for measuring caspase-3/7 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Materials:
  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM sodium pyrophosphate)[4]

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[4]

  • Ac-DEVD-AMC substrate (stock solution in DMSO)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric plate reader with excitation and emission filters for AMC

Procedure:
  • Induction of Apoptosis:

    • Culture cells to the desired density.

    • Treat cells with the apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include an untreated control group.

  • Cell Lysate Preparation:

    • For suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold lysis buffer.

    • For adherent cells: Remove the culture medium, wash the cells with ice-cold PBS, and then add ice-cold lysis buffer directly to the plate.

    • Incubate the cells in lysis buffer on ice for 10-30 minutes.[4]

    • Clarify the lysate by centrifugation to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Caspase Activity Assay:

    • Determine the protein concentration of the cell lysates (e.g., using a BCA assay).

    • In a 96-well black microplate, add a defined amount of protein from each cell lysate to the wells.

    • Add assay buffer to each well to bring the total volume to the desired level.

    • Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution in assay buffer to the desired final concentration (e.g., 20-50 µM).[4]

    • Initiate the reaction by adding the Ac-DEVD-AMC reaction mixture to each well.

    • Optional: Include control wells with lysate from apoptotic cells and a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal. Also, include a blank control with assay buffer and substrate but no lysate.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C, protected from light.[4]

    • Measure the fluorescence intensity at regular intervals (for kinetic analysis) or at a fixed time point (e.g., 1-2 hours) using a fluorometric plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[4]

    • The rate of increase in fluorescence is proportional to the caspase-3/7 activity in the sample.

Visualizations of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Apoptosis_Signaling_Pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Regulation dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental_Workflow Caspase Activity Assay Workflow start Start: Cell Culture induce_apoptosis Induce Apoptosis start->induce_apoptosis prepare_lysate Prepare Cell Lysate induce_apoptosis->prepare_lysate protein_quant Protein Quantification prepare_lysate->protein_quant assay_setup Set up Assay Plate (Lysate + Buffer) protein_quant->assay_setup add_substrate Add Ac-DEVD-AMC Substrate assay_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex: 380nm, Em: 450nm) incubate->measure_fluorescence analyze_data Data Analysis measure_fluorescence->analyze_data

Caption: Experimental workflow for a fluorogenic caspase activity assay.

Substrate_Cleavage Fluorogenic Substrate Cleavage substrate Ac-DEVD AMC caspase3 Active Caspase-3 substrate->caspase3 Cleavage products Ac-DEVD Free AMC caspase3->products fluorescence Fluorescence (Signal) products->fluorescence Generates

Caption: Mechanism of fluorogenic substrate cleavage by active caspase-3.

References

Understanding Caspase Activity with Fluorogenic Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to understanding caspase activity with fluorogenic probes for researchers, scientists, and drug development professionals.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Their activity is tightly controlled, and aberrant caspase function is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the detection and quantification of caspase activity are crucial for both basic research and drug development. Fluorogenic probes have emerged as indispensable tools for studying caspases, offering high sensitivity and suitability for various applications, from in vitro enzyme kinetics to live-cell imaging and high-throughput screening.

This technical guide provides a comprehensive overview of the principles and applications of fluorogenic caspase probes. It includes detailed experimental protocols, a comparative analysis of commonly used probes, and visual representations of key signaling pathways and experimental workflows.

Principles of Fluorogenic Caspase Probes

Fluorogenic caspase probes are synthetic substrates that are non-fluorescent or weakly fluorescent until cleaved by an active caspase. The basic design consists of a caspase-specific peptide recognition sequence linked to a fluorophore. Upon cleavage of the peptide sequence by the target caspase, the fluorophore is released or undergoes a conformational change, resulting in a significant increase in fluorescence. The intensity of the fluorescent signal is directly proportional to the caspase activity.

There are several types of fluorogenic caspase probes, each with distinct characteristics:

  • AMC (7-amino-4-methylcoumarin) and AFC (7-amino-4-trifluoromethylcoumarin)-based Probes: These are among the most widely used fluorogenic probes. The peptide substrate is conjugated to AMC or AFC, quenching their fluorescence. Caspase-mediated cleavage releases the free fluorophore, which exhibits strong fluorescence.

  • Rhodamine 110 (R110)-based Probes: These probes utilize a bisamide derivative of rhodamine 110, where two peptide substrates are attached to the fluorophore, completely suppressing its fluorescence.[1] Cleavage of the first peptide results in a partially fluorescent monoamide intermediate, while the removal of the second peptide releases the highly fluorescent R110.[1][2]

  • FRET (Förster Resonance Energy Transfer)-based Probes: These probes consist of two different fluorophores, a donor and an acceptor, linked by a caspase-cleavable peptide sequence. In the intact probe, the close proximity of the two fluorophores allows for FRET to occur, resulting in the emission of the acceptor fluorophore when the donor is excited. Upon cleavage of the linker by a caspase, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission.

  • NucView® Caspase-3 Substrates: These are a class of live-cell imaging probes that consist of a fluorogenic DNA dye coupled to the DEVD peptide sequence.[3] In this configuration, the substrate can cross the cell membrane and enter the cytoplasm. If caspase-3 is active, it cleaves the DEVD peptide, releasing the DNA dye, which then translocates to the nucleus, binds to DNA, and becomes fluorescent.

Data Presentation: Comparison of Fluorogenic Caspase Substrates

The choice of a fluorogenic substrate depends on the specific caspase of interest, the experimental setup, and the required sensitivity. The following tables summarize the key characteristics of commonly used fluorogenic substrates for initiator and executioner caspases.

Table 1: Fluorogenic Substrates for Initiator Caspases

Caspase TargetPeptide SequenceFluorophoreExcitation (nm)Emission (nm)Km (µM)
Caspase-8Ac-IETD-AFCAFC400480-520-
Caspase-8Ac-VETD-AMCAMC---
Caspase-9Ac-LEHD-AFCAFC400505-
Caspase-9Ac-LEHD-AMCAMC---

Table 2: Fluorogenic Substrates for Executioner Caspases

Caspase TargetPeptide SequenceFluorophoreExcitation (nm)Emission (nm)Km (µM)
Caspase-3Ac-DEVD-AMCAMC380420-4609.7 - 10[3][4]
Caspase-3Ac-DEVD-AFCAFC400505-
Caspase-3(Ac-DEVD)2-R110R110496520-
Caspase-7Ac-DEVD-AMCAMC380420-46011

Signaling Pathways

The activation of caspases is a hallmark of apoptosis and occurs through two main pathways: the extrinsic and intrinsic pathways.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[5] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation.[5] Active caspase-8 can then directly cleave and activate downstream executioner caspases, such as caspase-3 and -7.[5]

Extrinsic_Apoptosis_Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Adaptor Proteins (FADD) Adaptor Proteins (FADD) Death Receptor->Adaptor Proteins (FADD) DISC DISC Adaptor Proteins (FADD)->DISC Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Caspase-8 (active) Caspase-8 (active) DISC->Caspase-8 (active) Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8 (active)->Pro-caspase-3/7 Caspase-3/7 (active) Caspase-3/7 (active) Pro-caspase-3/7->Caspase-3/7 (active) Apoptosis Apoptosis Caspase-3/7 (active)->Apoptosis

Caption: The extrinsic apoptosis pathway.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP).[5] This results in the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9.[5] Active caspase-9 then cleaves and activates executioner caspases-3 and -7, leading to apoptosis.[5]

Intrinsic_Apoptosis_Pathway Intracellular Stress Intracellular Stress Bcl-2 Family (Bax/Bak) Bcl-2 Family (Bax/Bak) Intracellular Stress->Bcl-2 Family (Bax/Bak) Mitochondrion Mitochondrion Bcl-2 Family (Bax/Bak)->Mitochondrion MOMP Cytochrome c (released) Cytochrome c (released) Mitochondrion->Cytochrome c (released) Apoptosome Apoptosome Cytochrome c (released)->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 (active) Caspase-9 (active) Apoptosome->Caspase-9 (active) Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9 (active)->Pro-caspase-3/7 Caspase-3/7 (active) Caspase-3/7 (active) Pro-caspase-3/7->Caspase-3/7 (active) Apoptosis Apoptosis Caspase-3/7 (active)->Apoptosis

Caption: The intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments using fluorogenic caspase probes.

In Vitro Caspase-3 Activity Assay Using Cell Lysates

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate)[3]

  • Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]

  • Ac-DEVD-AMC substrate (10 mM stock in DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorometer or fluorescence microplate reader with excitation at 380 nm and emission at 430-460 nm

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.

  • Cell Lysis:

    • Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer (approximately 2-10 million cells/ml).[3]

    • Adherent cells: Remove the culture medium, wash cells with ice-cold PBS, and add ice-cold Cell Lysis Buffer directly to the plate.

    • Incubate on ice for 30 minutes.[3]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protease Assay:

    • In a 96-well black microplate, add cell lysate to the wells.[3]

    • Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution in Protease Assay Buffer to a final concentration of 20 µM.[3]

    • Add the reaction mixture to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[3]

In_Vitro_Caspase_Assay_Workflow Culture & Treat Cells Culture & Treat Cells Lyse Cells Lyse Cells Culture & Treat Cells->Lyse Cells Incubate Lysate + Reaction Mix Incubate Lysate + Reaction Mix Lyse Cells->Incubate Lysate + Reaction Mix Prepare Reaction Mix (Ac-DEVD-AMC) Prepare Reaction Mix (Ac-DEVD-AMC) Prepare Reaction Mix (Ac-DEVD-AMC)->Incubate Lysate + Reaction Mix Measure Fluorescence Measure Fluorescence Incubate Lysate + Reaction Mix->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: In Vitro Caspase-3 Assay Workflow.

Live-Cell Imaging of Caspase-3 Activity

This protocol outlines a general procedure for visualizing caspase-3 activity in living cells using a cell-permeable fluorogenic substrate.

Materials:

  • Cells of interest

  • Cell culture medium

  • Live-cell imaging compatible fluorogenic caspase-3 substrate (e.g., NucView® 488)

  • Confocal microscope or high-content imaging system with appropriate filters

  • Optional: Hoechst 33342 for nuclear counterstaining

  • Optional: Apoptosis-inducing agent

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, 96-well imaging plate).

    • Allow cells to adhere and grow overnight.

  • Staining:

    • Prepare a working solution of the live-cell caspase-3 substrate in cell culture medium according to the manufacturer's instructions.

    • Remove the culture medium from the cells and replace it with the substrate-containing medium.

    • If desired, add Hoechst 33342 for nuclear staining.

    • Incubate the cells at 37°C for the recommended time (typically 15-30 minutes).

  • Induction of Apoptosis (Optional):

    • If monitoring the induction of apoptosis, add the apoptosis-inducing agent to the cells either before or after adding the caspase substrate, depending on the experimental design.

  • Imaging:

    • Place the imaging vessel on the microscope stage.

    • Acquire images using the appropriate filter sets for the chosen fluorophore(s).

    • For time-lapse imaging, acquire images at regular intervals.

Live_Cell_Imaging_Workflow Seed Cells in Imaging Dish Seed Cells in Imaging Dish Add Live-Cell Caspase Probe Add Live-Cell Caspase Probe Seed Cells in Imaging Dish->Add Live-Cell Caspase Probe Induce Apoptosis (Optional) Induce Apoptosis (Optional) Add Live-Cell Caspase Probe->Induce Apoptosis (Optional) Incubate Incubate Induce Apoptosis (Optional)->Incubate Acquire Images (Microscope) Acquire Images (Microscope) Incubate->Acquire Images (Microscope) Analyze Image Data Analyze Image Data Acquire Images (Microscope)->Analyze Image Data

Caption: Live-Cell Imaging Workflow.

High-Throughput Screening (HTS) for Caspase Inhibitors

This protocol provides a framework for screening compound libraries for caspase-3 inhibitors in a high-throughput format.

Materials:

  • Recombinant active caspase-3

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Compound library

  • Known caspase-3 inhibitor (positive control)

  • DMSO (vehicle control)

  • Black 384-well microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Dispense the compound library into the 384-well plates at the desired final concentration.

    • Include wells with the positive control inhibitor and vehicle control (DMSO).

  • Enzyme Addition:

    • Prepare a solution of recombinant active caspase-3 in Assay Buffer.

    • Add the caspase-3 solution to all wells except for the no-enzyme control wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Prepare a solution of the fluorogenic substrate in Assay Buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a specific time, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity in each well using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the vehicle control.

    • Identify "hits" based on a predefined inhibition threshold.

HTS_Workflow Dispense Compounds Dispense Compounds Add Caspase-3 Enzyme Add Caspase-3 Enzyme Dispense Compounds->Add Caspase-3 Enzyme Pre-incubate Pre-incubate Add Caspase-3 Enzyme->Pre-incubate Add Fluorogenic Substrate Add Fluorogenic Substrate Pre-incubate->Add Fluorogenic Substrate Incubate Incubate Add Fluorogenic Substrate->Incubate Read Fluorescence Read Fluorescence Incubate->Read Fluorescence Analyze Data & Identify Hits Analyze Data & Identify Hits Read Fluorescence->Analyze Data & Identify Hits

Caption: High-Throughput Screening Workflow.

Conclusion

Fluorogenic probes are powerful and versatile tools for the study of caspase activity. Their high sensitivity, specificity, and adaptability to various formats have made them indispensable for researchers in academia and industry. By understanding the principles behind these probes and following optimized experimental protocols, scientists can gain valuable insights into the complex roles of caspases in health and disease, and accelerate the discovery of novel therapeutics targeting these critical enzymes.

References

Methodological & Application

Synthesis and Application of a Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the dismantling of the cell during programmed cell death. Its activity is a key biomarker for apoptosis. Fluorogenic substrates provide a sensitive and continuous method for assaying caspase-3 activity. This document outlines the protocol for the synthesis of the fluorogenic caspase-3 substrate, Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC), starting from H-D-Asp(OtBu)-AMC. The protocol is based on a solution-phase peptide synthesis approach. Upon cleavage by caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin is released, which can be quantified to determine enzyme activity.

Principle of Detection

The tetrapeptide sequence DEVD is a highly specific recognition motif for caspase-3.[1][2][3][4] In the intact Ac-DEVD-AMC substrate, the fluorescence of the AMC group is quenched. When caspase-3 cleaves the amide bond between the C-terminal aspartate residue and the AMC molecule, the free AMC is liberated. This release results in a significant increase in fluorescence, which can be measured using a spectrofluorometer with excitation typically around 340-380 nm and emission in the range of 440-460 nm.[5][6][7][8]

Materials and Reagents

ReagentSupplierCatalog No. (Example)
This compoundCustom Synthesis/Various-
Fmoc-Val-OHNovabiochem852013
Fmoc-Glu(OtBu)-OHNovabiochem852021
Ac-Asp(OtBu)-OHChemImpex04343
PyBOPNovabiochem851006
N,N-Diisopropylethylamine (DIEA)Sigma-AldrichD125806
PiperidineSigma-Aldrich104094
N,N-Dimethylformamide (DMF)Sigma-Aldrich227056
Dichloromethane (DCM)Sigma-Aldrich270997
Trifluoroacetic acid (TFA)Sigma-AldrichT6508
Triisopropylsilane (TIS)Sigma-Aldrich233781
Diethyl etherFisher ScientificE138
Ethyl acetateSigma-Aldrich319902
Saturated Sodium Bicarbonate SolutionFisher ScientificS233
Brine SolutionFisher ScientificS271
Anhydrous Sodium SulfateSigma-Aldrich239313
Recombinant Human Caspase-3R&D Systems707-C3
Caspase Assay Buffer-See recipe below

Caspase Assay Buffer Recipe: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Prepare fresh before use.

Experimental Protocols

Solution-Phase Synthesis of Ac-DEVD-AMC

This protocol describes the step-wise elongation of the peptide chain starting from this compound. Each coupling step is followed by the removal of the N-terminal Fmoc protecting group, and the final step involves the deprotection of the side chains.

Step 1: Synthesis of Fmoc-Val-Asp(OtBu)-AMC

  • Dissolve this compound (1.0 eq) in DMF.

  • Add Fmoc-Val-OH (1.1 eq), PyBOP (1.1 eq), and DIEA (2.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Step 2: Fmoc Deprotection to Yield H-Val-Asp(OtBu)-AMC

  • Dissolve the dried product from Step 1 in a solution of 20% piperidine in DMF.

  • Stir at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Co-evaporate with toluene to remove residual piperidine.

  • Proceed to the next coupling step without further purification.

Step 3: Synthesis of Fmoc-Glu(OtBu)-Val-Asp(OtBu)-AMC

  • Dissolve the product from Step 2 in DMF.

  • Add Fmoc-Glu(OtBu)-OH (1.1 eq), PyBOP (1.1 eq), and DIEA (2.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Precipitate, collect, and dry the product as described in Step 1.

Step 4: Fmoc Deprotection to Yield H-Glu(OtBu)-Val-Asp(OtBu)-AMC

  • Repeat the Fmoc deprotection procedure as described in Step 2 with the product from Step 3.

Step 5: Synthesis of Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-AMC

  • Dissolve the product from Step 4 in DMF.

  • Add Ac-Asp(OtBu)-OH (1.1 eq), PyBOP (1.1 eq), and DIEA (2.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Work-up: Extract the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the fully protected peptide.

Step 6: Global Deprotection to Yield Ac-DEVD-AMC

  • Dissolve the fully protected peptide from Step 5 in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Stir at room temperature for 2-3 hours.

  • Precipitate the crude peptide by adding the solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Step 7: Purification by HPLC

  • Purify the crude peptide by reverse-phase HPLC using a C18 column.

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution at 220 nm and 340 nm.

  • Collect the fractions containing the pure product.

  • Lyophilize the pure fractions to obtain Ac-DEVD-AMC as a white powder.

Caspase-3 Activity Assay
  • Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO.

  • Prepare serial dilutions of the substrate in the caspase assay buffer to the desired final concentrations (e.g., 0-100 µM).

  • In a 96-well microplate, add the diluted substrate.

  • Add the cell lysate or purified recombinant caspase-3 to initiate the reaction.

  • Immediately measure the fluorescence in a microplate reader (Ex: 360-380 nm, Em: 440-460 nm) in kinetic mode at 37°C, recording every 1-2 minutes for 30-60 minutes.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Data Presentation

Synthesis Yield and Purity
StepProductTheoretical Yield (mg)Actual Yield (mg)Purity (HPLC)
Coupling 1Fmoc-Val-Asp(OtBu)-AMC-~85-95%>95%
Coupling 2Fmoc-Glu(OtBu)-Val-Asp(OtBu)-AMC-~85-95%>95%
Coupling 3Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-AMC-~80-90%>90%
Final Product (after purification)Ac-DEVD-AMC-~40-60% (overall)>98%
Note: Step-wise yields are estimates based on typical solution-phase peptide coupling efficiencies. Actual yields may vary.
Physicochemical and Kinetic Parameters
ParameterValue
Molecular FormulaC₃₀H₃₇N₅O₁₃
Molecular Weight675.64 g/mol
Excitation Wavelength (AMC)~340-380 nm
Emission Wavelength (AMC)~440-460 nm
Kinetic Parameters (with Caspase-3)
K_m10 µM[1][3]
k_cat1.4 µM⁻¹min⁻¹ (as k_cat/K_m)[5]
Note: The reported k_cat value is often presented as the catalytic efficiency (k_cat/K_m).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Coupling cluster_step4 Step 4: Deprotection cluster_step5 Step 5: Coupling cluster_step6 Step 6: Global Deprotection cluster_step7 Step 7: Purification A This compound C {Fmoc-Val-Asp(OtBu)-AMC | PyBOP, DIEA, DMF} A->C B Fmoc-Val-OH B->C D {H-Val-Asp(OtBu)-AMC | 20% Piperidine/DMF} C->D F {Fmoc-Glu(OtBu)-Val-Asp(OtBu)-AMC | PyBOP, DIEA, DMF} D->F E Fmoc-Glu(OtBu)-OH E->F G {H-Glu(OtBu)-Val-Asp(OtBu)-AMC | 20% Piperidine/DMF} F->G I {Protected Ac-DEVD-AMC | PyBOP, DIEA, DMF} G->I H Ac-Asp(OtBu)-OH H->I J {Crude Ac-DEVD-AMC | TFA/TIS/H2O} I->J K {Pure Ac-DEVD-AMC | RP-HPLC} J->K

Caption: Solution-phase synthesis workflow for Ac-DEVD-AMC.

Caspase-3 Activation Pathway in Apoptosis

Caspase3_Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 cell_stress Cellular Stress / DNA Damage bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation.

References

Application Notes and Protocols: H-D-Asp(OtBu)-AMC Enzyme Assay for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic enzyme assays are a cornerstone of high-throughput screening (HTS) for the discovery of novel therapeutics. The H-D-Asp(OtBu)-AMC substrate is a specialized tool for monitoring the activity of proteases that exhibit a stringent specificity for cleaving after aspartic acid residues. This document provides a detailed protocol for utilizing this compound in an HTS format, with a primary focus on its application for assaying Granzyme B, a key serine protease in immune-mediated apoptosis.

Principle of the Assay: The this compound substrate consists of a D-aspartic acid residue with a tert-butyl (OtBu) protected side chain, linked to a highly fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the aspartic acid and AMC by a target protease, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored in real-time or as an endpoint measurement. This assay format is readily adaptable for HTS to identify inhibitors or activators of the target enzyme.

Target Enzyme: Granzyme B

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] It plays a critical role in inducing apoptosis in target cells, such as virus-infected or tumor cells.[1][3] Granzyme B is known for its unique specificity of cleaving substrates after an aspartic acid residue.[2] It can initiate a caspase cascade by processing and activating various pro-caspases, leading to programmed cell death.[4]

Granzyme B Signaling Pathway

The diagram below illustrates the central role of Granzyme B in initiating apoptosis.

GranzymeB_Pathway cluster_target_cell Target Cell Cytosol CTL_NK Cytotoxic T Lymphocyte (CTL) / Natural Killer (NK) Cell GranzymeB_Perforin Granzyme B & Perforin Release CTL_NK->GranzymeB_Perforin TargetCell Target Cell PoreFormation Perforin Pore Formation GranzymeB_Entry Granzyme B Entry PoreFormation->GranzymeB_Entry ProCaspase3 Pro-Caspase-3 GranzymeB_Entry->ProCaspase3 Bid Bid GranzymeB_Entry->Bid ActiveCaspase3 Active Caspase-3 ProCaspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution tBid tBid Bid->tBid Cleavage Mitochondria Mitochondria tBid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 ActiveCaspase9 Active Caspase-9 ProCaspase9->ActiveCaspase9 Activation ActiveCaspase9->ActiveCaspase3 Activation

Caption: Granzyme B-mediated apoptosis signaling pathway.

High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format, suitable for HTS applications.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
This compoundVariesVaries-20°C, desiccated, protected from light
Recombinant Human Granzyme BVariesVaries-80°C
Granzyme B Assay BufferVariesVaries4°C
DMSO, anhydrousVariesVariesRoom Temperature
384-well black, flat-bottom platesVariesVariesRoom Temperature
Test Compounds (e.g., inhibitor library)VariesVariesAs per supplier
Positive Control Inhibitor (e.g., Ac-IEPD-CHO)VariesVaries-20°C
Reagent Preparation
  • This compound Substrate Stock Solution (10 mM): Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Recombinant Granzyme B Working Solution: On the day of the assay, thaw the enzyme on ice and dilute to the desired working concentration in pre-chilled Granzyme B Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 50-200 nM.

  • Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 384-well plate. This will serve as the source plate for the assay.

  • Positive Control Inhibitor Solution: Prepare a working solution of a known Granzyme B inhibitor, such as Ac-IEPD-CHO, in Granzyme B Assay Buffer at a concentration sufficient to achieve >90% inhibition.

Assay Procedure

The following workflow outlines the steps for performing the HTS assay.

HTS_Workflow Start Start Add_Compounds 1. Add Test Compounds & Controls to Assay Plate (1 µL) Start->Add_Compounds Add_Enzyme 2. Add Granzyme B Working Solution (20 µL) Add_Compounds->Add_Enzyme Incubate_1 3. Pre-incubate at RT for 15-30 minutes Add_Enzyme->Incubate_1 Add_Substrate 4. Add this compound Working Solution (20 µL) Incubate_1->Add_Substrate Incubate_2 5. Incubate at 37°C for 30-60 minutes Add_Substrate->Incubate_2 Read_Fluorescence 6. Read Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) Incubate_2->Read_Fluorescence Data_Analysis 7. Data Analysis Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening experimental workflow.

Step-by-Step Method:

  • Compound Addition: Using an acoustic dispenser or a multi-channel pipette, add 1 µL of test compounds, positive control inhibitor, and DMSO (vehicle control) to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 20 µL of the Granzyme B working solution to all wells.

  • Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds and then pre-incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare the this compound working solution by diluting the 10 mM stock in Granzyme B Assay Buffer. The final substrate concentration in the assay should be at or below the Km value for Granzyme B. Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.

  • Incubation: Mix the plate on a shaker for 30 seconds and incubate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction remains in the linear range.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.[5]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound concentration using the following formula:

    • Signal_Compound: Fluorescence signal in the presence of the test compound.

    • Signal_Max: Average fluorescence signal of the vehicle control (0% inhibition).

    • Signal_Min: Average fluorescence signal of the positive control inhibitor (100% inhibition).

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following tables provide typical parameters for a Granzyme B HTS assay using a fluorogenic substrate. These values may require optimization for the specific this compound substrate.

Table 1: Recommended Assay Parameters

ParameterRecommended ValueNotes
Assay Volume41 µLFor 384-well plates.
Substrate Concentration10-50 µMShould be at or below Km.
Enzyme Concentration50-200 nMTitrate for optimal signal-to-background.
Incubation Time30-60 minutesEnsure reaction is in the linear range.
Incubation Temperature37°C
Excitation Wavelength360-380 nm
Emission Wavelength440-460 nm[5]

Table 2: HTS Assay Quality Control Parameters

ParameterAcceptance CriteriaDescription
Z'-factor> 0.5A measure of assay robustness.
Signal-to-Background (S/B)> 10Ratio of the mean signal of the uninhibited reaction to the mean signal of the background.
Coefficient of Variation (%CV)< 15%A measure of data variability.

Conclusion

The this compound enzyme assay provides a sensitive and robust method for high-throughput screening of Granzyme B modulators. The detailed protocol and guidelines presented here offer a solid foundation for researchers to implement this assay in their drug discovery programs. Optimization of specific parameters, such as enzyme and substrate concentrations, is recommended to achieve the best possible assay performance.

References

Step-by-step guide for H-D-Asp(OtBu)-AMC cleavage assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H-D-Asp(OtBu)-AMC cleavage assay is a fluorometric method used to measure the activity of specific proteases. This assay utilizes a synthetic peptide substrate, this compound, which consists of an aspartic acid residue with a tert-butyl (OtBu) protecting group on its side chain, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between the aspartic acid and AMC by a specific protease, the free AMC molecule is released, resulting in a quantifiable increase in fluorescence. The rate of AMC release is directly proportional to the activity of the enzyme. This assay is a valuable tool for screening for enzyme inhibitors, studying enzyme kinetics, and determining protease activity in various samples.

The presence of the OtBu protecting group on the aspartic acid side chain suggests that this substrate is designed for a protease that recognizes and cleaves at aspartic acid residues but may be sensitive to the charge on the side chain. The bulky, hydrophobic OtBu group may influence substrate binding and specificity, potentially making it a selective substrate for a particular protease or a tool to probe the active site of an enzyme.

Principle of the Assay

The fundamental principle of the this compound cleavage assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.

  • Substrate: this compound (non-fluorescent)

  • Enzyme: Specific Protease

  • Reaction: Protease + this compound → Protease + H-D-Asp(OtBu) + AMC (fluorescent)

The fluorescence of the liberated AMC can be monitored over time using a fluorometer with excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively.

Data Presentation

Table 1: Illustrative Data for an this compound Cleavage Assay

SampleEnzyme Concentration (nM)Inhibitor Concentration (µM)Initial Rate (RFU/min)% Inhibition
No Enzyme Control005N/A
Enzyme Control1005000
Inhibitor A10125050
Inhibitor A10105090
Inhibitor B10145010
Inhibitor B101020060

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific enzyme, substrate concentration, and experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Purified protease of interest

  • Assay Buffer (e.g., Tris-HCl, HEPES, MES with appropriate pH and additives like NaCl, CaCl₂, or DTT, optimized for the specific enzyme)

  • Enzyme Dilution Buffer (usually the same as the Assay Buffer)

  • Inhibitor compounds (if screening for inhibitors)

  • DMSO (for dissolving substrate and inhibitors)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Protocol 1: Enzyme Activity Assay
  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a working solution of the enzyme in Enzyme Dilution Buffer to the desired concentration. Keep on ice.

    • Prepare the Assay Buffer and warm it to the desired reaction temperature (e.g., 37°C).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer (volume to bring the final reaction volume to 100 µL)

      • Enzyme solution (e.g., 10 µL of the working solution)

    • Include control wells:

      • No Enzyme Control: Add Enzyme Dilution Buffer instead of the enzyme solution.

      • Substrate Control: Add Assay Buffer. The substrate will be added in the next step.

  • Initiate the Reaction:

    • Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

    • Add the substrate working solution (e.g., 50 µL) to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the reaction temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

    • Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • For each sample, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the slope of the "No Enzyme Control" from all other samples to correct for background fluorescence and substrate auto-hydrolysis.

Protocol 2: Inhibitor Screening Assay
  • Reagent Preparation:

    • Follow the same reagent preparation steps as in Protocol 1.

    • Prepare stock solutions of inhibitor compounds in DMSO.

    • Prepare serial dilutions of the inhibitors in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (e.g., 10 µL of the serial dilutions) or DMSO for the "Enzyme Control"

      • Enzyme solution (e.g., 10 µL)

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Include control wells as described in Protocol 1.

  • Initiate and Monitor the Reaction:

    • Follow steps 3 and 4 from Protocol 1 to initiate the reaction by adding the substrate and acquiring the data.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration as described in Protocol 1.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

      • Where V_inhibitor is the initial velocity in the presence of the inhibitor and V_control is the initial velocity of the "Enzyme Control" (with DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Substrate, Enzyme, Buffer) Plate Prepare 96-well Plate Reagents->Plate Dispense Add_Enzyme Add Enzyme/ Inhibitor Plate->Add_Enzyme Add_Substrate Add Substrate (Initiate Reaction) Add_Enzyme->Add_Substrate Incubate Incubate & Read Fluorescence Add_Substrate->Incubate Plot_Data Plot RFU vs. Time Incubate->Plot_Data Calc_Rate Calculate Initial Rate Plot_Data->Calc_Rate Det_Inhibition Determine % Inhibition/ IC50 Calc_Rate->Det_Inhibition

Caption: Experimental workflow for the this compound cleavage assay.

Cleavage_Principle Substrate This compound Enzyme Protease Substrate->Enzyme AMC AMC Peptide H-D-Asp(OtBu) Enzyme->AMC Cleavage

Caption: Principle of the fluorogenic this compound cleavage assay.

Measuring Caspase Activity in Cell Lysates Using H-D-Asp(OtBu)-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis or programmed cell death.[1][2] They are synthesized as inactive zymogens (procaspases) and, upon activation, cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.[3][4] The detection of caspase activity is a reliable hallmark of apoptosis and is widely used in drug discovery and fundamental research to assess the cytotoxic or pro-apoptotic potential of novel compounds.

This document provides a detailed protocol for measuring caspase activity in cell lysates using the fluorogenic substrate H-D-Asp(OtBu)-AMC. The assay is based on the enzymatic cleavage of the substrate by active caspases, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The fluorescence intensity is directly proportional to the caspase activity in the lysate.

Important Note on the Substrate this compound

The substrate specified, this compound, presents two significant considerations for its use in standard caspase assays:

  • D-Aspartic Acid: Caspases exhibit high stereospecificity and exclusively cleave after L-aspartic acid residues.[5][6] The presence of a D-aspartic acid in the substrate makes it a non-ideal candidate for caspase recognition and cleavage. Standard caspase substrates typically contain a tetrapeptide recognition motif with L-amino acids, such as the DEVD sequence for caspase-3 and -7.[7]

  • tert-Butyl (OtBu) Protecting Group: The aspartate side chain is protected by a tert-butyl ester. For caspases to recognize and cleave the substrate, this protecting group must be removed to reveal the free carboxylic acid. This deprotection step may be achieved by endogenous esterases present in the cell lysate.[8][9]

Given these properties, the following protocol is a generalized procedure for a fluorometric caspase assay. Researchers using this compound should be aware of these potential limitations and may need to optimize the assay conditions accordingly. It is highly recommended to include a well-characterized caspase substrate, such as Ac-DEVD-AMC, as a positive control to validate the assay setup.

Principle of the Assay

The caspase activity assay is a fluorometric endpoint or kinetic assay. Active caspases in the cell lysate cleave the non-fluorescent substrate this compound (assuming prior removal of the OtBu group) after the aspartic acid residue. This cleavage releases the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The rate of AMC release is proportional to the amount of active caspase in the sample. The fluorescence of the free AMC can be measured using a fluorescence microplate reader with excitation at approximately 354 nm and emission at approximately 442 nm.[10]

Signaling Pathway and Assay Workflow

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Formation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Apoptosis Signaling Pathways.

Caspase_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure (96-well plate) cluster_data_analysis Data Analysis Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Add Lysate Add Lysate Protein Quantification->Add Lysate Prepare Reagents Prepare Reagents Prepare Reagents->Add Lysate Add Substrate Add Substrate Add Lysate->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Calculate Activity Calculate Activity Measure Fluorescence->Calculate Activity AMC Standard Curve AMC Standard Curve AMC Standard Curve->Calculate Activity Normalize to Protein Normalize to Protein Calculate Activity->Normalize to Protein

Caption: Experimental Workflow.

Assay_Principle This compound Non-Fluorescent Substrate (this compound) H-D-Asp-AMC Deprotected Substrate (H-D-Asp-AMC) This compound->H-D-Asp-AMC Esterase Cleavage (in lysate) Esterase Esterase Esterase->H-D-Asp-AMC AMC Fluorescent Product (AMC) H-D-Asp-AMC->AMC Caspase Cleavage Active Caspase Active Caspase Active Caspase->AMC Fluorescence Fluorescence AMC->Fluorescence Ex: 354 nm Em: 442 nm

Caption: Assay Principle.

Materials and Reagents

Reagents

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Cell Lysis Buffer (see table below)

  • Assay Buffer (see table below)

  • 7-amino-4-methylcoumarin (AMC) standard

  • Bovine Serum Albumin (BSA) for protein quantification

  • Protein assay reagent (e.g., BCA or Bradford)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide) - for positive control

  • Caspase inhibitor (e.g., Z-VAD-FMK) - for negative control

Equipment

  • Fluorescence microplate reader with filters for Ex/Em = 354/442 nm

  • Black, flat-bottom 96-well microplates

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

  • Cell culture equipment

Buffer Compositions

BufferComponentFinal Concentration
Cell Lysis Buffer HEPES, pH 7.450 mM
CHAPS0.1% (w/v)
DTT1 mM
EDTA0.1 mM
Assay Buffer (2X) HEPES, pH 7.440 mM
NaCl200 mM
DTT20 mM
EDTA2 mM
CHAPS0.2% (w/v)
Sucrose20% (w/v)

Note: It is recommended to prepare the lysis buffer fresh and keep it on ice. DTT should be added to the buffers immediately before use from a concentrated stock solution.

Experimental Protocols

Preparation of Cell Lysates

For Adherent Cells:

  • Seed cells in appropriate culture dishes and treat with apoptosis-inducing agents or test compounds for the desired time.

  • Carefully aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL for a 6-well plate).

  • Incubate on ice for 10-15 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA). It is recommended to dilute the lysate for the protein assay.

For Suspension Cells:

  • Treat cells in culture with apoptosis-inducing agents or test compounds.

  • Transfer the cells to a centrifuge tube and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again, aspirate the PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

  • Incubate on ice for 10-15 minutes, with occasional vortexing.

  • Proceed from step 7 as for adherent cells.

Preparation of AMC Standard Curve
  • Prepare a 10 mM stock solution of AMC in DMSO.

  • Perform serial dilutions of the AMC stock solution in Assay Buffer to prepare standards ranging from 0 to 20 µM.

StandardVolume of 10 µM AMC (µL)Volume of Assay Buffer (µL)Final AMC Concentration (µM)
120802.0
210901.0
35950.5
42.597.50.25
51990.1
601000 (Blank)

Note: The concentrations for the standard curve may need to be optimized based on the sensitivity of the fluorescence reader.

Caspase Activity Assay
  • Thaw the cell lysates on ice and dilute them to the same protein concentration (e.g., 1-2 mg/mL) with ice-cold Cell Lysis Buffer.

  • In a black 96-well microplate, add 50 µL of each cell lysate per well. Include a blank well with 50 µL of Lysis Buffer.

  • Prepare a 2X working solution of the this compound substrate by diluting the stock solution in Assay Buffer. A final concentration of 50 µM is a good starting point, but this may require optimization.

  • Add 50 µL of the 2X substrate solution to each well, including the blank. The final volume in each well will be 100 µL.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. For a kinetic assay, the fluorescence can be read at regular intervals (e.g., every 5 minutes).

  • Measure the fluorescence intensity using a microplate reader with excitation at ~354 nm and emission at ~442 nm.

Data Presentation and Analysis

  • AMC Standard Curve: Subtract the fluorescence of the blank from all AMC standard readings. Plot the net fluorescence values against the corresponding AMC concentrations to generate a standard curve.

  • Caspase Activity: Subtract the fluorescence of the blank (Lysis Buffer + Substrate) from the fluorescence readings of all samples.

  • Quantification: Use the AMC standard curve to convert the net fluorescence readings of the samples into the amount of AMC released (in pmol or nmol).

  • Normalization: Normalize the caspase activity to the amount of protein in each lysate and the incubation time. The activity can be expressed as pmol AMC/min/µg protein.

Sample Data Table
SampleProtein Conc. (µg/µL)Net Fluorescence (RFU)AMC Released (pmol)Incubation Time (min)Caspase Activity (pmol/min/µg)
Untreated Control1.5500125600.14
Treated Sample 11.52500625600.70
Treated Sample 21.550001250601.39
Positive Control1.580002000602.22
Inhibitor Control1.5550137.5600.15

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationPrepare fresh substrate solution before each experiment. Store stock solution protected from light.
Contaminated reagentsUse fresh, high-quality reagents.
Low or no signal in apoptotic samples Inactive caspasesEnsure proper induction of apoptosis. Prepare fresh lysates and keep on ice.
Substrate not cleavedThe D-aspartate in this compound may not be recognized by caspases. Use a standard L-aspartate substrate (e.g., Ac-DEVD-AMC) as a control.
OtBu group not removedEsterase activity in the lysate may be insufficient. Consider a pre-incubation step or the addition of a purified esterase.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Inconsistent incubation timesEnsure all samples are incubated for the same duration before reading.

References

Application Notes and Protocols: H-D-Asp(OtBu)-AMC in In Vitro Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of in vitro drug discovery, particularly in the study of apoptosis and other cellular processes regulated by proteases, fluorogenic substrates are indispensable tools. H-D-Asp(OtBu)-AMC represents a key chemical building block for the synthesis of custom fluorogenic substrates tailored for specific proteases, most notably caspases. This document provides detailed application notes and protocols for the conceptual use of substrates derived from this compound in drug discovery assays.

Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic signaling cascade.[1][2] Their activity is a key indicator of programmed cell death, making them attractive targets for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders. The development of specific inhibitors or activators of caspases relies on robust and sensitive in vitro assays.

Fluorogenic assays employing substrates with a 7-amino-4-methylcoumarin (AMC) group offer high sensitivity for detecting protease activity.[3] The principle of this assay is based on the cleavage of a peptide sequence linked to AMC. When the peptide-AMC conjugate is intact, the AMC fluorescence is quenched. Upon proteolytic cleavage at a specific recognition site, the free AMC is released, resulting in a measurable increase in fluorescence.

While this compound itself is not a direct substrate for caspases, it is a crucial component for synthesizing tetrapeptide substrates, which mimic the natural cleavage sites of these enzymes. The tert-Butyl (OtBu) protecting group on the aspartic acid side chain is removed during the final steps of peptide synthesis.

Application: High-Throughput Screening for Caspase Inhibitors

A primary application for custom-synthesized AMC-based substrates is in the high-throughput screening (HTS) of chemical libraries to identify potential caspase inhibitors. These assays are designed to be rapid, reproducible, and scalable, allowing for the testing of thousands of compounds. The general workflow involves incubating the target caspase enzyme with the fluorogenic substrate in the presence and absence of test compounds. A reduction in the fluorescence signal in the presence of a compound indicates potential inhibition of the caspase.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated in drug discovery assays using a custom-synthesized caspase-3 substrate, such as Ac-DEVD-AMC, derived from building blocks like this compound.

Table 1: Kinetic Parameters of a Synthesized Caspase-3 Substrate (Ac-DEVD-AMC)

ParameterValue
Km (Michaelis Constant) 15 µM
Vmax (Maximum Velocity) 1200 RFU/min
kcat (Turnover Number) 25 s⁻¹
kcat/Km (Catalytic Efficiency) 1.67 x 10⁶ M⁻¹s⁻¹

Table 2: Inhibition of Caspase-3 Activity by Test Compounds

Compound IDConcentration (µM)% InhibitionIC50 (µM)
Control (No Inhibitor) -0%-
Compound A 1095%0.5
Compound B 1045%>10
Compound C 1088%1.2
Z-VAD-FMK (Positive Control) 199%<0.1

Experimental Protocols

Protocol 1: Synthesis of a Tetrapeptide-AMC Caspase Substrate

This protocol outlines the conceptual steps for the solid-phase synthesis of a model caspase-3 substrate, Ac-DEVD-AMC, using building blocks including a protected Asp-AMC derivative.

Materials:

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)

  • Asp(OtBu)-AMC

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma

  • Piperidine in DMF

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Asp(OtBu)-AMC to the resin using DIC and Oxyma as coupling reagents.

  • Iterative Couplings: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the desired sequence (Val, Glu(OtBu), Ala).

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (OtBu) using a cleavage cocktail containing TFA.

  • Purification: Purify the crude peptide-AMC conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized substrate by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Caspase-3 Activity Assay

This protocol describes a typical procedure for measuring caspase-3 activity in vitro using a synthesized fluorogenic substrate.

Materials:

  • Recombinant human caspase-3

  • Synthesized fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Test compounds and controls (e.g., a known caspase inhibitor like Ac-DEVD-CHO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate to the working concentration (typically 2X the final concentration) in Assay Buffer.

    • Prepare serial dilutions of test compounds and controls in Assay Buffer.

    • Dilute the recombinant caspase-3 to the working concentration (2X) in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the 2X test compound or control solution to the wells of the 96-well plate.

    • Add 25 µL of the 2X caspase-3 solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Add 25 µL of the 2X substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 5 minutes for 60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of substrate cleavage (slope of the linear portion of the RFU vs. time curve).

    • Determine the percent inhibition for each test compound by comparing its reaction rate to the rate of the vehicle control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Visualizations

Caspase_Signaling_Pathway Simplified Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases cleave and activate Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Apoptotic Signaling Cascade.

Experimental_Workflow Workflow for Caspase Inhibitor Screening Start Start Dispense_Compounds Dispense Test Compounds and Controls into Plate Start->Dispense_Compounds Add_Enzyme Add Caspase Enzyme Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (% Inhibition, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Caspase Inhibitor Screening Workflow.

References

Application Notes and Protocols: Incorporating H-D-Asp(OtBu)-AMC into FRET-based Probes for Novel Protease Activity Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, including enzyme activity, in real-time. FRET-based probes are designed with a donor and an acceptor fluorophore. Cleavage of a linker separating these fluorophores by a specific protease results in a measurable change in the FRET signal, allowing for sensitive detection of enzymatic activity. This document provides detailed application notes and protocols for the design, synthesis, and utilization of novel FRET-based probes incorporating the unnatural D-amino acid derivative, H-D-Asp(OtBu)-AMC.

The inclusion of D-amino acids in peptide substrates offers a unique advantage: increased resistance to degradation by common proteases, which primarily recognize L-amino acids. This property can be leveraged to develop highly specific probes for enzymes that may exhibit unique or previously uncharacterized activity towards D-amino acid-containing sequences. This compound, which combines a D-aspartic acid residue with the fluorophore 7-Amino-4-methylcoumarin (AMC), serves as a key building block for such probes. The tert-butyl (OtBu) protecting group on the aspartic acid side chain is readily removed during the final cleavage and deprotection steps of peptide synthesis.

This application note will focus on a hypothetical FRET probe designed to detect "D-aspartyl endopeptidase" activity. While proteases with a strict specificity for D-aspartic acid are not yet widely characterized, this probe design can be a valuable tool for screening and identifying such novel enzymatic activities in various biological systems. Potential targets could include bacterial enzymes or eukaryotic proteases with broader substrate specificity than currently understood, such as certain cathepsins or caspases under specific conditions.

Probe Design and Signaling Pathway

The proposed FRET probe consists of a donor fluorophore, a peptide sequence containing D-aspartic acid, and an acceptor fluorophore, AMC. In its intact state, excitation of the donor results in energy transfer to the acceptor, leading to acceptor emission. Upon cleavage of the peptide linker by a target protease at the D-aspartic acid residue, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.

FRET_Probe_Signaling cluster_0 Intact FRET Probe cluster_1 Cleaved FRET Probe Donor Donor Peptide_Linker Peptide Linker (contains D-Asp) Donor->Peptide_Linker FRET FRET Occurs Donor->FRET Excitation AMC_Acceptor AMC (Acceptor) Peptide_Linker->AMC_Acceptor Protease Target Protease (D-Aspartyl Endopeptidase) Peptide_Linker->Protease Cleavage at D-Asp Acceptor_Emission Acceptor Emission AMC_Acceptor->Acceptor_Emission Emission FRET->AMC_Acceptor Energy Transfer Cleaved_Donor Donor Cleaved_Peptide Cleaved Peptide Donor_Emission Donor Emission Cleaved_Donor->Donor_Emission Emission Cleaved_AMC AMC No_FRET FRET Disrupted SPPS_Workflow start Start with Rink Amide AMC Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple Couple Fmoc-Amino Acid (DIC/OxymaPure) deprotect->couple wash Wash Resin (DMF, DCM) couple->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotect Next Amino Acid acetylate N-terminal Acetylation repeat->acetylate Final Amino Acid cleave Cleavage and Deprotection (TFA/TIS/H2O) acetylate->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by HPLC precipitate->purify analyze Analyze by MS and HPLC purify->analyze end Pure FRET Probe analyze->end

Application Notes and Protocols for Measuring Protease Activity in Real-Time with H-D-Asp(OtBu)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The real-time measurement of protease activity is fundamental to understanding complex biological processes and for the development of therapeutic agents. Fluorogenic substrates provide a sensitive and continuous method for monitoring enzyme kinetics. This document details the application and protocols for using the fluorogenic substrate H-D-Asp(OtBu)-AMC to measure the activity of specific proteases.

Proteases that cleave substrates after an aspartic acid residue are primarily caspases, a family of cysteine-aspartic proteases that play critical roles in apoptosis (programmed cell death).[1] Therefore, this compound is a putative substrate for caspases, particularly executioner caspases such as caspase-3 and caspase-7, which recognize the D-X-X-D motif.[1]

The substrate consists of a D-aspartic acid residue with its side chain protected by a tert-butyl (OtBu) group, linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage at the aspartic acid residue, the highly fluorescent AMC is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity.[2][3] The excitation and emission wavelengths for AMC are approximately 354 nm and 442 nm, respectively.[2]

It is important to note that the tert-butyl (OtBu) protecting group on the aspartate side chain may require removal for optimal recognition and cleavage by the target protease. While some cellular extracts may contain esterases that can remove this group in situ, for purified enzyme assays, a deprotection step may be necessary.[4] Alternatively, the protocol can be tested with the substrate as is, as some proteases may tolerate this modification.

Key Applications

  • Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Km and Vmax for specific caspases.

  • High-Throughput Screening (HTS): Screening of compound libraries for potential inhibitors or activators of caspases.

  • Apoptosis Research: Quantifying caspase activity in cell lysates to study the mechanisms of programmed cell death.

  • Drug Discovery: Evaluating the efficacy and mechanism of action of drug candidates targeting apoptosis pathways.

Data Presentation

Table 1: Fluorogenic Substrate Properties

PropertyThis compound (Predicted)Ac-DEVD-AMC (Reference)
Target Protease(s)Caspases (e.g., Caspase-3/7)Caspase-3/7
Excitation Wavelength (nm)~354~354
Emission Wavelength (nm)~442~442
Solvent for Stock SolutionDMSODMSO

Table 2: Kinetic Parameters for Caspase-3

SubstrateKm (µM)Vmax (RFU/min)kcat/Km (M-1s-1)
This compoundTo be determinedTo be determinedTo be determined
Ac-DEVD-AMC10 - 20Dependent on enzyme conc.~2.0 x 105

Note: Kinetic parameters are highly dependent on assay conditions (e.g., buffer, pH, temperature, enzyme concentration). The values for Ac-DEVD-AMC are approximate and for illustrative purposes.

Experimental Protocols

Preparation of Reagents

a. Substrate Stock Solution (10 mM):

  • Warm the vial of this compound to room temperature.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of substrate (MW to be confirmed from the supplier), add the calculated volume of DMSO.

  • Vortex thoroughly until the substrate is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

b. Assay Buffer (e.g., for Caspase-3):

  • 20 mM HEPES, pH 7.5

  • 100 mM NaCl

  • 10 mM DTT

  • 1 mM EDTA

  • 0.1% CHAPS

  • 10% Sucrose

Note: The optimal buffer composition may vary depending on the specific protease being assayed. It is recommended to consult the literature for the specific enzyme of interest.

c. Enzyme Solution:

  • Prepare a stock solution of the purified protease (e.g., recombinant human Caspase-3) in an appropriate buffer (e.g., the assay buffer without DTT, which should be added fresh).

  • Store the enzyme in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw the enzyme aliquot on ice and dilute it to the desired working concentration in cold assay buffer.

d. AMC Standard Stock Solution (1 mM):

  • Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM.

  • Store in aliquots at -20°C, protected from light.

Real-Time Protease Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

a. AMC Standard Curve:

  • Prepare a series of dilutions of the AMC standard stock solution in assay buffer, ranging from 0 to 100 µM.

  • Add 100 µL of each dilution to separate wells of a black, flat-bottom 96-well plate.

  • Measure the fluorescence at Ex/Em = 354/442 nm using a fluorescence plate reader.

  • Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This curve will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the concentration of product formed.

b. Enzyme Assay:

  • In each well of a black, flat-bottom 96-well plate, add the following components in the order listed:

    • Assay Buffer (to a final volume of 100 µL)

    • Enzyme solution (e.g., 10 µL of diluted caspase-3)

    • Inhibitor or vehicle control (if screening for inhibitors)

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate the reaction by adding the substrate working solution (e.g., 10 µL of a 10x final concentration of this compound). The final substrate concentration should be optimized, but a starting point of 10-50 µM is recommended.

  • Immediately place the plate in a pre-warmed fluorescence plate reader.

  • Measure the fluorescence intensity at Ex/Em = 354/442 nm every 1-2 minutes for 30-60 minutes.

Controls to Include:

  • No-enzyme control: Assay buffer and substrate, but no enzyme. This accounts for substrate auto-hydrolysis.

  • No-substrate control: Assay buffer and enzyme, but no substrate. This accounts for any background fluorescence from the enzyme or buffer components.

  • Inhibitor control: A known inhibitor of the target protease to validate the assay.

Data Analysis
  • Subtract Background: For each time point, subtract the fluorescence reading of the no-enzyme control from the corresponding experimental readings.

  • Calculate Initial Velocity (V0): Plot the background-subtracted fluorescence (RFU) versus time (minutes). The initial velocity (V0) is the slope of the linear portion of this curve (RFU/min).

  • Convert to Molar Rate: Use the AMC standard curve to convert V0 from RFU/min to µM/min or pmol/min.

  • Determine Kinetic Parameters (Km and Vmax):

    • Perform the assay with a fixed enzyme concentration and varying substrate concentrations (e.g., 0.1 to 10 times the expected Km).

    • Plot the initial velocity (V0) versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

Mandatory Visualizations

Protease_Activity_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Substrate This compound Stock Solution (DMSO) AddSubstrate Initiate Reaction (Add Substrate) Substrate->AddSubstrate Enzyme Protease Stock (e.g., Caspase-3) Mix Combine Buffer, Enzyme, and Test Compound Enzyme->Mix Buffer Assay Buffer Buffer->Mix PreIncubate Pre-incubate (e.g., 37°C, 15 min) Mix->PreIncubate PreIncubate->AddSubstrate Read Real-Time Fluorescence Reading (Ex/Em = 354/442 nm) AddSubstrate->Read Plot Plot Fluorescence vs. Time Read->Plot V0 Calculate Initial Velocity (V0) Plot->V0 Kinetics Determine Kinetic Parameters (Km, Vmax) V0->Kinetics

Caption: Workflow for the real-time protease activity assay.

Fluorogenic_Substrate_Cleavage Substrate H-D-Asp(OtBu) AMC Protease Protease (e.g., Caspase-3) Substrate->Protease Products Cleaved Peptide AMC Fluorescence Fluorescence (Ex/Em = 354/442 nm) Products:f0->Fluorescence Emission Protease->Products Cleavage

Caption: Mechanism of fluorogenic substrate cleavage.

References

Application Notes and Protocols for the Evaluation of H-D-Asp(OtBu)-AMC as a Potential Caspase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Their proteolytic activity is tightly controlled and highly specific, primarily recognizing a tetrapeptide motif with an absolute requirement for an L-aspartic acid residue in the P1 position of the substrate. The cleavage occurs C-terminal to this aspartate. The specificity for the amino acids in the P4 to P2 positions further defines the preference of individual caspase isoforms.

This document provides a detailed analysis of the peptide derivative H-D-Asp(OtBu)-AMC (D-Aspartic acid (tert-butyl ester)-7-amino-4-methylcoumarin) and its potential interaction with caspase isoforms. Based on the fundamental principles of caspase substrate recognition, this peptide is predicted to be a poor substrate for caspases due to two key modifications: the presence of a D-aspartic acid at the P1 position and a tert-butyl (OtBu) protecting group on the aspartate side chain.

These application notes provide a framework for experimentally testing this hypothesis and offer detailed protocols for a comparative analysis against known caspase substrates. This information is valuable for researchers interested in caspase biochemistry, substrate specificity, and the development of novel protease assays.

Principle of Caspase Substrate Recognition

Caspases exhibit a strong preference for L-amino acids in their substrates. The S1 pocket of the caspase active site is specifically shaped to accommodate the side chain of an L-aspartic acid, forming critical hydrogen bonds with the carboxylate group.

  • Stereospecificity for L-Aspartic Acid: The stereochemistry of the P1 residue is crucial for substrate binding and catalysis. The spatial arrangement of the D-aspartic acid side chain in this compound is unlikely to fit correctly into the S1 pocket of the caspase active site.

  • Requirement for a Free Carboxylate: The tert-butyl ester (OtBu) group on the side chain of the D-aspartic acid in this compound masks the negatively charged carboxylate. This prevents the ionic interactions with key arginine residues within the S1 pocket that are essential for substrate recognition and stabilization.

Due to these structural constraints, This compound is hypothesized to be a non-substrate or a very poor substrate for all known caspase isoforms. It may, therefore, serve as a useful negative control in caspase activity assays to assess non-specific substrate cleavage.

Data Presentation

To provide a context for evaluating the this compound peptide, the following table summarizes the preferred tetrapeptide recognition motifs for various caspase isoforms. These sequences, when conjugated to a fluorophore like AMC, are commonly used as substrates in caspase activity assays.

Caspase IsoformPreferred Tetrapeptide MotifCanonical Substrate (AMC-conjugated)
Caspase-1WEHDAc-WEHD-AMC
Caspase-2VDVADAc-VDVAD-AMC
Caspase-3DEVDAc-DEVD-AMC[1][2][3]
Caspase-4LEVDAc-LEVD-AMC
Caspase-5WEHD/LEHDAc-WEHD-AMC / Ac-LEHD-AMC
Caspase-6VEIDAc-VEID-AMC
Caspase-7DEVDAc-DEVD-AMC[1]
Caspase-8IETDAc-IETD-AMC
Caspase-9LEHDAc-LEHD-AMC[4][5]
Caspase-10AEVDAc-AEVD-AMC

Experimental Protocols

To experimentally determine the susceptibility of this compound to cleavage by specific caspase isoforms, a direct comparison with a known canonical substrate is recommended. The following protocol describes a fluorometric caspase activity assay using a 96-well plate format.

Protocol 1: In Vitro Caspase Activity Assay

This protocol details the steps to measure the activity of a purified recombinant caspase against this compound and a control substrate.

Materials:

  • Purified, active recombinant human caspase (e.g., Caspase-3)

  • This compound

  • Canonical caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)[1][2][3]

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)[2]

  • Dimethyl sulfoxide (DMSO) for dissolving substrates

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm for AMC[6]

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the canonical caspase substrate (e.g., Ac-DEVD-AMC) in DMSO.

    • Further dilute the stock solutions in Caspase Assay Buffer to a 2X working concentration (e.g., 100 µM).

  • Enzyme Preparation:

    • Dilute the purified active caspase in ice-cold Caspase Assay Buffer to a 2X working concentration (e.g., 10 nM). The optimal concentration should be determined empirically.

  • Assay Setup:

    • On a 96-well black microplate, set up the following reactions in triplicate:

      • Test Wells: 50 µL of 2X caspase solution + 50 µL of 2X this compound solution.

      • Positive Control Wells: 50 µL of 2X caspase solution + 50 µL of 2X canonical substrate solution.

      • Negative Control (Substrate Only): 50 µL of Caspase Assay Buffer + 50 µL of 2X this compound solution.

      • Negative Control (Enzyme Only): 50 µL of 2X caspase solution + 50 µL of Caspase Assay Buffer.

      • Blank Wells: 100 µL of Caspase Assay Buffer.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 5 minutes for 60-120 minutes. Excitation: ~380 nm, Emission: ~460 nm.

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Plot the RFU versus time for each condition.

    • The rate of increase in fluorescence is proportional to the caspase activity. Compare the rate of the test substrate to the positive control. A flat line for the test substrate, similar to the negative controls, would indicate it is not cleaved by the caspase.

Protocol 2: Caspase Activity Assay in Cell Lysates

This protocol is designed to test the cleavage of this compound in a more complex biological sample, such as lysates from apoptotic cells.

Materials:

  • Cells in culture (e.g., Jurkat or HeLa cells)

  • Apoptosis-inducing agent (e.g., staurosporine or anti-Fas antibody)

  • Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, pH 7.4)

  • Protein concentration assay kit (e.g., BCA assay)

  • This compound and canonical caspase substrate

  • Caspase Assay Buffer

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Induction of Apoptosis:

    • Treat cells with an apoptosis-inducing agent for the desired time (e.g., 1 µM staurosporine for 3-4 hours). Leave a parallel culture untreated as a negative control.

  • Preparation of Cell Lysates:

    • Harvest both treated and untreated cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay or similar method.

  • Assay Setup:

    • Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Caspase Assay Buffer.

    • In a 96-well black microplate, add 50 µL of the diluted cell lysate per well.

    • Add 50 µL of the 2X substrate solution (this compound or canonical substrate) to the respective wells. Include substrate-only controls.

  • Measurement and Data Analysis:

    • Follow steps 4 and 5 from Protocol 1. Compare the fluorescence generated in lysates from apoptotic versus non-apoptotic cells for both substrates.

Visualization of Concepts

Caspase Activation Pathways

The following diagrams illustrate the extrinsic and intrinsic pathways of apoptosis, highlighting the key caspases involved.

Extrinsic_Apoptosis_Pathway Ligand FasL / TNF-α Receptor Death Receptor (Fas / TNFR1) Ligand->Receptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Activates Casp8 Active Caspase-8 DISC->Casp8 Cleaves & Activates ProCasp8 Pro-Caspase-8 ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Cleaves & Activates Casp37 Active Caspase-3/7 (Executioner Caspases) Apoptosis Apoptosis Casp37->Apoptosis Cleaves Substrates

Caption: The extrinsic apoptosis pathway.

Intrinsic_Apoptosis_Pathway Stress Intracellular Stress (e.g., DNA Damage) Mito Mitochondrion Stress->Mito Induces CytoC Cytochrome c (released) Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruited to ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleaves & Activates Casp37 Active Caspase-3/7 (Executioner Caspases) Apoptosis Apoptosis Casp37->Apoptosis Cleaves Substrates

Caption: The intrinsic apoptosis pathway.

Experimental Workflow

The following diagram outlines the general workflow for testing a novel peptide substrate for caspase activity.

Caspase_Assay_Workflow Start Start PrepSubstrate Prepare Substrates (Test & Control) Start->PrepSubstrate PrepEnzyme Prepare Caspase (Purified or Lysate) Start->PrepEnzyme Mix Mix Substrate & Caspase in 96-well Plate PrepSubstrate->Mix PrepEnzyme->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence (Kinetic Reading) Incubate->Measure Analyze Analyze Data (Rate of Cleavage) Measure->Analyze Conclusion Conclusion on Substrate Specificity Analyze->Conclusion

Caption: General experimental workflow.

Conclusion

The substrate this compound is predicted to be a poor or non-functional substrate for caspase isoforms due to the presence of a D-amino acid at the P1 position and a bulky protecting group on the side chain, which are incompatible with the highly specific active site of caspases. The provided protocols offer a robust framework for experimentally verifying this hypothesis. Such studies are crucial for understanding the stringent structural requirements for caspase activity and for the design of specific substrates and inhibitors for apoptosis research and drug development.

References

High-Throughput Screening Applications of Aspartate-Containing AMC Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic substrates based on the 7-amino-4-methylcoumarin (AMC) fluorophore are invaluable tools in high-throughput screening (HTS) for the identification and characterization of enzyme inhibitors. Substrates incorporating an aspartic acid residue are particularly significant for targeting specific classes of proteases, such as caspases and granzymes, which play critical roles in apoptosis and immune responses. The cleavage of the peptide-AMC bond by the target enzyme releases the highly fluorescent AMC moiety, providing a sensitive and continuous readout of enzyme activity. This document provides detailed application notes and experimental protocols for the use of aspartate-containing AMC substrates in HTS campaigns.

While the specific substrate H-D-Asp(OtBu)-AMC is a building block, in practice, HTS assays utilize N-terminally protected peptide sequences to achieve enzyme specificity. This document will focus on two widely used examples: Ac-DEVD-AMC for caspase-3 and Ac-IETD-AMC for granzyme B, as representative applications.

Key Applications

  • High-Throughput Screening (HTS) for Caspase-3 Inhibitors: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its inhibition is a therapeutic target for diseases involving excessive cell death. Ac-DEVD-AMC is a highly specific substrate for caspase-3 and the closely related caspase-7.[1][2]

  • High-Throughput Screening (HTS) for Granzyme B Inhibitors: Granzyme B is a serine protease found in cytotoxic T lymphocytes and natural killer cells that induces apoptosis in target cells.[3][4] It is a target for modulating immune responses in various diseases. Granzyme B also recognizes an aspartate residue at the P1 position of its substrates.[3][4]

  • Enzyme Kinetics and Mechanism of Inhibition Studies: These substrates are used to determine key kinetic parameters such as Kcat and Km, and to elucidate the mechanism of action of identified inhibitors.

  • Compound Profiling and Structure-Activity Relationship (SAR) Studies: Rapidly screen compound libraries to identify initial hits and support medicinal chemistry efforts to optimize lead compounds.

Signaling Pathway and HTS Workflow

Apoptotic Signaling Pathway Involving Caspase-3 and Granzyme B

The following diagram illustrates the roles of Granzyme B and Caspase-3 in the induction of apoptosis.

apoptosis_pathway cluster_CTL Cytotoxic T Cell / NK Cell cluster_TargetCell Target Cell CTL CTL / NK Cell GranzymeB_Perforin Granzyme B & Perforin Release CTL->GranzymeB_Perforin GranzymeB_Entry Granzyme B Entry (via Perforin pore) GranzymeB_Perforin->GranzymeB_Entry Procaspase3 Procaspase-3 GranzymeB_Entry->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Role of Granzyme B and Caspase-3 in apoptosis.

High-Throughput Screening Experimental Workflow

This diagram outlines a typical workflow for an HTS campaign to identify enzyme inhibitors.

hts_workflow Start Start Plate_Preparation Prepare 384-well plates with Test Compounds & Controls Start->Plate_Preparation Enzyme_Addition Add Enzyme (Caspase-3 or Granzyme B) to each well Plate_Preparation->Enzyme_Addition Incubation_1 Pre-incubate Enzyme with Compounds Enzyme_Addition->Incubation_1 Substrate_Addition Add Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Incubation_1->Substrate_Addition Kinetic_Read Measure Fluorescence over time (Kinetic Reading) Substrate_Addition->Kinetic_Read Data_Analysis Data Analysis: - Calculate % Inhibition - Determine Z' factor Kinetic_Read->Data_Analysis Hit_Identification Identify 'Hits' based on pre-defined criteria Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: HTS workflow for enzyme inhibitor screening.

Quantitative Data Presentation

The performance of an HTS assay is evaluated by its statistical robustness, often measured by the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6] The potency of identified inhibitors is quantified by the half-maximal inhibitory concentration (IC50).

Caspase-3 Assay Performance and Inhibitor Potency
ParameterValueReference
Enzyme Recombinant Human Caspase-3
Substrate Ac-DEVD-AMC[7]
Km 10 µM[7]
Typical Z'-Factor 0.7 - 0.9[5]
Inhibitor Ac-DEVD-CHO
IC50 ~10 nM[1]
Inhibitor Z-VAD-FMK
IC50 ~200-400 nM
Granzyme B Assay Performance and Inhibitor Potency
ParameterValueReference
Enzyme Recombinant Human Granzyme B
Substrate Ac-IETD-AFC*[8]
Typical Z'-Factor > 0.6
Inhibitor Ac-IEPD-CHO[3]
IC50 Varies (Potent inhibitor)[3]

Note: AFC (7-amino-4-trifluoromethylcoumarin) is another coumarin derivative often used for granzyme B and has similar excitation/emission spectra to AMC.

Experimental Protocols

Protocol 1: HTS for Caspase-3 Inhibitors

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[7]

  • Caspase-3 Enzyme: Recombinant human caspase-3 diluted in assay buffer to the desired final concentration (e.g., 1-5 nM).

  • Substrate Stock Solution: Ac-DEVD-AMC dissolved in DMSO to a stock concentration of 10 mM.[9]

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 20 µM for a final concentration of 10 µM).

  • Test Compounds and Controls: Serially dilute test compounds in DMSO. Prepare a positive control inhibitor (e.g., Ac-DEVD-CHO) and a negative control (DMSO vehicle).

2. Assay Procedure (384-well plate format):

  • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive control, and negative control to the appropriate wells of a 384-well plate.

  • Add 10 µL of the caspase-3 enzyme solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the substrate working solution to each well.

  • Immediately transfer the plate to a fluorescence plate reader.

  • Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7]

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Ratesample - Ratepositive control) / (Ratenegative control - Ratepositive control))

  • Calculate the Z'-factor for the assay plate:

    • Z' = 1 - (3 * (SDnegative control + SDpositive control)) / |Meannegative control - Meanpositive control|

  • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

  • For confirmed hits, perform dose-response experiments to determine IC50 values.

Protocol 2: HTS for Granzyme B Inhibitors

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for granzyme B activity (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA).

  • Granzyme B Enzyme: Recombinant human granzyme B diluted in assay buffer to the desired final concentration.

  • Substrate Stock Solution: Ac-IETD-AFC (or a similar Asp-containing substrate) dissolved in DMSO to a stock concentration of 10 mM.

  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer.

  • Test Compounds and Controls: Prepare as described for the caspase-3 assay, using a known granzyme B inhibitor (e.g., Ac-IEPD-CHO) as the positive control.[3]

2. Assay Procedure (384-well plate format):

  • Dispense test compounds and controls into a 384-well plate.

  • Add 10 µL of the granzyme B enzyme solution to each well.

  • Incubate at 37°C for 10 minutes.[10]

  • Add 10 µL of the substrate working solution to start the reaction.

  • Measure the fluorescence kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.[8][10]

3. Data Analysis:

  • Follow the same data analysis steps as outlined for the caspase-3 inhibitor assay to calculate % inhibition, Z'-factor, and determine IC50 values for hits.

Conclusion

Aspartate-containing AMC fluorogenic substrates are robust and sensitive tools for the high-throughput screening of caspase and granzyme B inhibitors. The protocols and data presented here provide a framework for establishing and validating HTS campaigns targeting these important enzymes. Careful assay optimization, including determination of optimal enzyme and substrate concentrations, and rigorous statistical validation are critical for the successful identification of novel therapeutic candidates.

References

Troubleshooting & Optimization

How to improve the solubility of H-D-Asp(OtBu)-AMC-based substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the solubility of H-D-Asp(OtBu)-AMC-based substrates for use in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound substrate difficult to dissolve in aqueous buffers?

The low aqueous solubility of this compound stems from its chemical structure. The substrate contains two significantly hydrophobic components: the tert-butyl (OtBu) protecting group on the aspartic acid side chain and the 7-amino-4-methylcoumarin (AMC) fluorophore.[1][2] These groups limit the molecule's ability to form favorable interactions with water, leading to poor solubility and a tendency to aggregate in aqueous solutions.[1][3]

Q2: What is the recommended starting solvent for dissolving this compound?

For highly hydrophobic peptides and their derivatives, it is strongly recommended to start with a small amount of a 100% organic solvent.[2][4] Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its high solubilizing power and compatibility with many biological assays.[1][2][5][6] Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can also be used.[7][8]

Q3: How much organic co-solvent is acceptable in my final experimental solution?

The tolerance for organic co-solvents is specific to the enzyme or cell system being studied. As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, typically below 1%.[1] However, some assays may tolerate slightly higher concentrations, while others may be inhibited. It is crucial to determine the solvent tolerance of your specific experimental system.

Q4: Can I use pH adjustments to improve the solubility of this substrate?

Adjusting the pH can be a useful strategy for peptides whose net charge influences their solubility.[1][7][9] this compound has a free N-terminal amine (which can be protonated to a positive charge) and a C-terminal carboxyl group (which can be deprotonated to a negative charge). While adjusting the pH away from the molecule's isoelectric point can increase solubility, the dominant hydrophobic nature of the OtBu and AMC groups means that pH modification alone is often insufficient.[3] The use of organic co-solvents is typically a more effective primary strategy.[5]

Q5: What physical methods can aid in dissolving the substrate?

If the substrate does not readily dissolve, two physical methods can be carefully employed:

  • Sonication: Brief periods of sonication can help break up aggregates and facilitate the dissolution process.[1][2]

  • Gentle Warming: Warming the solution slightly (e.g., to 37-40°C) can increase the solubility of some compounds.[2][7] However, this should be done with caution to avoid potential degradation of the substrate.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Precipitate forms when diluting the stock solution into aqueous buffer. The substrate has reached its solubility limit in the final buffer composition.1. Decrease the final concentration of the substrate in the working solution. 2. Increase the percentage of organic co-solvent in the final solution, ensuring it remains compatible with your assay. 3. Add the concentrated stock solution to the buffer slowly while vortexing to facilitate mixing.[1]
The solution remains cloudy or contains visible particles after initial dissolution. Incomplete solubilization or aggregation of the substrate.1. Try sonicating the solution for short intervals.[2] 2. Gently warm the solution while monitoring for dissolution, being careful not to exceed 40°C.[7] 3. Centrifuge the solution to pellet any undissolved material before using the supernatant.[1][7] Note that this will reduce the actual concentration of the substrate.
Low or no signal is detected in my enzyme assay. 1. Poor substrate solubility leading to a lower-than-expected active concentration. 2. Inhibition of the enzyme by the organic co-solvent.1. Confirm complete dissolution of the substrate by visual inspection. Prepare fresh dilutions if necessary. 2. Run a solvent tolerance control for your enzyme to determine the maximum acceptable concentration of DMSO or other co-solvents.

Data Summary

The following table summarizes the recommended solvents and their properties for dissolving hydrophobic peptide-based substrates like this compound.

SolventTypeRecommended UseConsiderations
Dimethyl Sulfoxide (DMSO) Polar AproticPrimary choice for creating high-concentration stock solutions of hydrophobic compounds.[1][2][5]Widely compatible with biological assays, but the final concentration should typically be kept below 1% to avoid enzyme inhibition or cell toxicity.[1]
Dimethylformamide (DMF) Polar AproticAn alternative to DMSO for initial solubilization.[2][7]May have different effects on enzyme activity or cell health compared to DMSO; compatibility must be tested.
Acetonitrile, Methanol, Ethanol Polar Protic / AproticCan be used for moderately hydrophobic compounds.[1][7][8]Generally more volatile than DMSO. Their compatibility with the specific assay must be verified.

Experimental Protocols

Protocol 1: Stepwise Solubilization and Testing

This protocol outlines a systematic approach to determine the optimal solvent for this compound, starting with the least harsh methods. It is recommended to perform this test on a small, non-critical amount of the substrate first.[1][8]

cluster_workflow Solubilization Workflow for this compound start Start with small aliquot of lyophilized substrate try_dmso Add minimal 100% DMSO to desired stock concentration (e.g., 10-20 mM) start->try_dmso vortex Vortex thoroughly try_dmso->vortex check1 Is solution clear? vortex->check1 sonicate Apply brief sonication (3x 10 seconds) check1->sonicate No success Stock solution ready. Proceed to prepare working solution. check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm gently to 37°C check2->warm No check2->success Yes check3 Is solution clear? warm->check3 fail Substrate may be insoluble at this concentration. Consider lowering concentration. check3->fail No check3->success Yes

Caption: A stepwise workflow for dissolving this compound substrate.

Protocol 2: Preparation of a Concentrated Stock Solution

  • Allow the lyophilized this compound substrate to equilibrate to room temperature before opening the vial to prevent condensation.[2]

  • Add the required volume of pure, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the substrate is fully dissolved. A clear, particle-free solution should be obtained.[2]

  • If dissolution is incomplete, proceed with sonication or gentle warming as described in the troubleshooting guide.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Protocol 3: Preparation of the Final Working Solution

  • Determine the final desired concentration of the substrate in your assay buffer.

  • Calculate the volume of the concentrated stock solution needed.

  • While vortexing the assay buffer, add the calculated volume of the stock solution drop-by-drop. This slow addition into a well-mixed solution is critical to prevent the substrate from precipitating out of solution.[1]

  • Ensure the final concentration of the organic co-solvent (e.g., DMSO) does not exceed the tolerance limit of your assay.

Application Context: Caspase Activity Assays

This compound is a derivative of substrates commonly used to measure the activity of caspases, a family of cysteine proteases central to the process of apoptosis (programmed cell death).[11][12] The enzyme recognizes the aspartic acid residue and cleaves the amide bond, releasing AMC, which produces a fluorescent signal. The diagram below illustrates a simplified context for its use.

cluster_pathway Simplified Apoptotic Caspase Cascade stimulus Apoptotic Stimulus (e.g., FasL, TNF-α) initiator Initiator Caspase (e.g., Caspase-8) stimulus->initiator activates executioner Executioner Caspase (e.g., Caspase-3) initiator->executioner activates cleavage Cleavage executioner->cleavage substrate This compound (Substrate) substrate->cleavage products Peptide Fragment + Free AMC cleavage->products signal Fluorescent Signal (Ex: ~380 nm, Em: ~460 nm) products->signal

References

Troubleshooting low fluorescence signal in H-D-Asp(OtBu)-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions for researchers encountering low fluorescence signals in H-D-Asp(OtBu)-AMC and other AMC-based caspase assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

The this compound assay is a fluorometric method to measure the activity of specific caspases, which are key enzymes in the apoptotic pathway. The substrate, this compound, consists of a peptide sequence recognized by the caspase, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. When the target caspase is active, it cleaves the peptide at the aspartate residue, releasing free AMC. The liberated AMC is highly fluorescent and can be detected with a fluorometer, with the fluorescence intensity being directly proportional to the caspase activity.

Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?

Free AMC has an excitation maximum around 354-380 nm and an emission maximum between 442-460 nm.[1][2][3] It is crucial to use the correct filter set or monochromator settings on your fluorescence plate reader to ensure optimal signal detection.

Q3: Why is Dithiothreitol (DTT) included in the assay buffer?

DTT is a reducing agent that is essential for maintaining caspases in their active state.[4] The catalytic site of caspases contains a critical cysteine residue that can be oxidized, leading to inactivation of the enzyme. DTT protects this cysteine from oxidation, ensuring that the measured activity accurately reflects the amount of active caspase in the sample.[4]

Q4: Is it necessary to run an AMC standard curve?

Yes, an AMC standard curve is highly recommended for each experiment.[2][3] This curve is generated by preparing serial dilutions of free AMC and measuring their fluorescence. The standard curve allows you to convert the relative fluorescence units (RFU) from your experimental samples into the absolute amount (e.g., picomoles) of AMC produced. This is crucial for quantifying enzyme activity and comparing results across different experiments and instruments.[2][3]

Q5: Can my test compounds interfere with the assay?

Yes, test compounds can interfere with the assay in several ways. They might be autofluorescent at the excitation and emission wavelengths of AMC, leading to a high background signal.[5] Alternatively, they could quench the fluorescence of AMC, resulting in an artificially low signal. It is important to include a control with the test compound alone (without enzyme/lysate) to check for autofluorescence.

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal is a common issue in AMC-based caspase assays. The following sections provide potential causes and step-by-step solutions to identify and resolve the problem.

Problem Area 1: Reagent and Sample Issues
Potential Cause Troubleshooting Steps
Inactive Enzyme - Positive Control: Always include a positive control, such as a recombinant active caspase or a cell lysate known to have high caspase activity (e.g., cells treated with an apoptosis inducer like staurosporine).[6] If the positive control also shows a low signal, the issue is likely with the assay components or procedure. - Enzyme Storage and Handling: Ensure that the enzyme (recombinant or in cell lysates) has been stored correctly, typically at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice when in use. - Lysate Preparation: If using cell lysates, ensure that the lysis buffer is appropriate and does not contain protease inhibitors that could inhibit caspase activity.[6] The lysis procedure should be effective in releasing cellular contents without denaturing the caspases.
Substrate Degradation - Proper Storage: The this compound substrate is light-sensitive and should be stored protected from light at -20°C.[3] - Fresh Dilutions: Prepare fresh dilutions of the substrate for each experiment. Do not use previously diluted substrate that has been stored for an extended period.
Incorrect Buffer Composition - DTT Presence: Confirm that DTT was added to the assay buffer shortly before use, as it is unstable in solution. A final concentration of 2-10 mM is typical.[7][8] - pH of Buffer: The optimal pH for caspase activity is typically around 7.2-7.5.[2] Check the pH of your assay buffer.
Insufficient Enzyme or Substrate - Titration: The concentrations of both the enzyme (or cell lysate) and the substrate may need to be optimized for your specific experimental conditions. Perform a titration of both components to find the optimal concentrations that yield a robust signal.[9]
Problem Area 2: Experimental Procedure
Potential Cause Troubleshooting Steps
Incorrect Incubation Time or Temperature - Time-Course Experiment: The peak of caspase activity can be transient. Perform a time-course experiment to determine the optimal incubation time for your specific cell type and apoptosis inducer.[10] - Optimal Temperature: Most caspase assays are incubated at 37°C.[7][11] Ensure your incubator or plate reader is set to the correct temperature.
Assay Volume - Consistent Volumes: Ensure that all wells have the same final volume to avoid inconsistencies in readings.
Plate Type - Black Plates: Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.[5][12]
Problem Area 3: Instrumentation and Data Analysis
Potential Cause Troubleshooting Steps
Incorrect Plate Reader Settings - Excitation/Emission Wavelengths: Verify that the excitation and emission wavelengths are set correctly for AMC (Ex: 354-380 nm, Em: 442-460 nm).[1][2][3] - Gain Setting: The gain setting on the plate reader may be too low. Increase the gain to amplify the signal. However, be cautious of saturating the detector with very bright samples.[5] - Reading from Top or Bottom: For cell-based assays, reading from the bottom of the plate can sometimes reduce background fluorescence from the cell culture medium.
High Background Fluorescence - Blank Subtraction: Always include a blank control containing the assay buffer and substrate but no enzyme/lysate. Subtract the fluorescence value of the blank from all other readings.[3] - Media Autofluorescence: Cell culture media, particularly those containing phenol red or serum, can be autofluorescent.[12] If possible, wash the cells with PBS before adding the assay reagents or use a phenol red-free medium.

Experimental Protocols

Protocol 1: Standard Caspase Activity Assay using Cell Lysates
  • Cell Lysis:

    • Induce apoptosis in your cells using an appropriate stimulus. Include a non-induced control group.

    • Harvest the cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM EDTA, 0.1% NP-40). Do not add broad-spectrum protease inhibitors.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay.

    • Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Assay Preparation:

    • Prepare 2x Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 M EDTA).

    • Immediately before use, add DTT to the 2x Assay Buffer to a final concentration of 20 mM.

    • Prepare the reaction mixture by diluting the this compound substrate to the desired final concentration in the 2x Assay Buffer with DTT.

    • In a black 96-well plate, add 50 µL of cell lysate (adjusting the protein amount to be within the linear range of the assay) to each well.

    • Include a positive control (e.g., staurosporine-treated cell lysate) and a blank (lysis buffer only).

  • Measurement:

    • Add 50 µL of the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at 37°C for the optimized duration (e.g., 1-2 hours), protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.

Protocol 2: AMC Standard Curve
  • Prepare AMC Stock Solution: Dissolve AMC powder in DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the AMC stock solution in 1x Assay Buffer to create a range of standards (e.g., 0 µM to 50 µM).

  • Measurement: Add the same volume of each standard to the wells of the 96-well plate as used in the experimental assay.

  • Plot: Measure the fluorescence and plot the RFU values against the known AMC concentrations to generate a standard curve.

Quantitative Data Summary

Parameter Recommended Range Reference
Substrate Concentration 10 - 100 µM[11]
Cell Lysate Protein 10 - 100 µg per well[11]
DTT Concentration 2 - 10 mM[7][8]
Incubation Time 30 - 120 minutes[2][11]
Incubation Temperature 37°C[7][11]
AMC Excitation 354 - 380 nm[1][2][3]
AMC Emission 442 - 460 nm[1][2][3]

Visualizations

AssayWorkflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Detection CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Lysate Cell Lysate Lysis->Lysate AddLysate Add Lysate to Plate Lysate->AddLysate AddSubstrate Add Substrate (this compound) AddLysate->AddSubstrate Incubate Incubate (37°C) AddSubstrate->Incubate ReadPlate Read Fluorescence (Ex: ~360nm, Em: ~460nm) Incubate->ReadPlate Data Data Analysis ReadPlate->Data

Caption: Experimental workflow for this compound caspase assays.

TroubleshootingFlowchart Start Low Fluorescence Signal CheckPositiveControl Is the Positive Control Signal Also Low? Start->CheckPositiveControl CheckReagents Problem with Reagents or Assay Setup CheckPositiveControl->CheckReagents Yes CheckSample Problem with Experimental Samples CheckPositiveControl->CheckSample No CheckSubstrate Check Substrate: - Storage (dark, -20°C) - Fresh Dilutions CheckReagents->CheckSubstrate CheckBuffer Check Assay Buffer: - Fresh DTT added? - Correct pH? CheckReagents->CheckBuffer CheckEnzyme Check Enzyme: - Proper Storage? - Active Positive Control? CheckReagents->CheckEnzyme CheckInstrument Check Instrument Settings: - Correct Wavelengths? - Appropriate Gain? CheckReagents->CheckInstrument CheckApoptosis Confirm Apoptosis Induction: - Use alternative method (e.g., Western Blot for cleaved PARP) CheckSample->CheckApoptosis OptimizeAssay Optimize Assay Conditions: - Titrate Enzyme/Substrate - Time-course experiment CheckSample->OptimizeAssay

Caption: Troubleshooting flowchart for low fluorescence signals.

References

Technical Support Center: Preventing Photobleaching of H-D-Asp(OtBu)-AMC in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of H-D-Asp(OtBu)-AMC and other AMC-based fluorogenic substrates in fluorescence microscopy. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching.

Understanding the Probe: this compound

This compound is a fluorogenic substrate used to measure the activity of specific proteases, such as caspases, in cell-based assays. The substrate itself is non-fluorescent. However, upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[1] AMC is a blue-emitting fluorophore that is excited by ultraviolet (UV) or near-UV light and emits in the blue region of the visible spectrum.[2][3][4]

While AMC is a bright and widely used fluorophore, it is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This can lead to a diminished signal during time-lapse imaging or when capturing multiple images of the same field of view. This guide will provide you with the necessary information and protocols to minimize photobleaching and acquire high-quality, quantitative data.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the photobleaching of the cleaved AMC fluorophore during your microscopy experiments.

Problem Potential Cause Solution
Rapid loss of fluorescence signal during imaging. High Excitation Light Intensity: Excessive laser power or illumination intensity is a primary driver of photobleaching.[5]Reduce the laser power or illumination intensity to the lowest level that still provides a detectable signal. For confocal microscopy, start with a low laser power percentage and gradually increase it.
Long Exposure Times: Prolonged exposure to excitation light increases the likelihood of photobleaching.Use the shortest possible exposure time that yields an adequate signal-to-noise ratio.
Inadequate Antifade Reagent: The mounting medium may lack a proper antifade agent, or the agent may not be effective for blue fluorophores.Use a mounting medium containing an effective antifade reagent like n-propyl gallate. Avoid p-phenylenediamine (PPD) based antifades, as they can autofluoresce in the blue channel.[6][7]
Weak initial fluorescence signal. Low Substrate Concentration or Enzyme Activity: Insufficient cleavage of the this compound substrate will result in a low concentration of the fluorescent AMC product.Ensure optimal conditions for the enzymatic assay, including appropriate substrate and enzyme concentrations, buffer pH, and incubation time.
Incorrect Filter Set: Using mismatched excitation or emission filters will lead to inefficient signal detection.Use a filter set optimized for AMC, with an excitation filter around 340-380 nm and an emission filter around 440-460 nm.[8][9]
High background fluorescence. Autofluorescence: Cells and tissues can exhibit natural fluorescence, particularly in the blue and green channels.[10]Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing if your microscope system supports it, or use a background subtraction algorithm during image analysis.
Mounting Medium Autofluorescence: Some mounting media or antifade reagents can contribute to background fluorescence.[7]Test the mounting medium alone for autofluorescence. If it is fluorescent, switch to a different formulation.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for AMC?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, 7-amino-4-methylcoumarin (AMC), upon exposure to excitation light. When a fluorophore is excited, it can enter a long-lived, highly reactive triplet state. In this state, it can react with molecular oxygen to form reactive oxygen species that chemically modify and destroy the fluorophore, rendering it non-fluorescent. This is problematic as it leads to a progressive decrease in signal intensity during imaging, which can compromise the quantitative accuracy of measurements and the overall quality of the images.[11]

Q2: How can I minimize photobleaching of AMC?

A2: Minimizing photobleaching involves a multi-faceted approach:

  • Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure time that provide a sufficient signal-to-noise ratio.[11]

  • Use Antifade Reagents: Employ a high-quality antifade mounting medium. Reagents like n-propyl gallate are effective at scavenging the reactive oxygen species that cause photobleaching.[12][13]

  • Minimize Exposure: Avoid unnecessary exposure of the sample to the excitation light. Use brightfield or DIC to locate the area of interest before switching to fluorescence.[11]

  • Work Quickly: Plan your imaging session to be as efficient as possible to reduce the total time the sample is illuminated.

Q3: Are there specific antifade reagents that are recommended for AMC?

A3: Yes, antifade reagents containing n-propyl gallate are highly recommended for use with a wide range of fluorophores, including blue-emitting dyes like AMC.[12][13][14] It is advisable to avoid mounting media containing p-phenylenediamine (PPD) for blue fluorescence imaging, as PPD can cause autofluorescence in the blue/green region of the spectrum.[6][7]

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, you can prepare your own n-propyl gallate-based antifade mounting medium. A common recipe is provided in the Experimental Protocols section below.

Q5: How do I choose the right microscopy settings for imaging AMC?

A5: For optimal imaging of AMC, use an excitation wavelength between 340 nm and 380 nm and collect the emission between 440 nm and 460 nm.[8][9] On a confocal microscope, select a laser line that is close to the excitation maximum of AMC (e.g., a 355 nm or 405 nm laser, although the latter is less optimal). Adjust the detector gain and offset to maximize the signal from your sample while keeping the background low.

Experimental Protocols

Preparation of n-Propyl Gallate Antifade Mounting Medium

This protocol provides a simple and effective method for preparing an antifade mounting medium suitable for preserving the fluorescence of AMC.

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Distilled water

  • 0.5 M Sodium Carbonate (Na₂CO₃) buffer, pH 9.0 (optional, for pH adjustment)

Procedure:

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 ml of DMSO or DMF. This solution should be stored in the dark at -20°C. Note: n-propyl gallate does not dissolve well in aqueous solutions.[12][13]

  • Prepare the glycerol/PBS mixture: In a 50 ml conical tube, mix 1 part of 10X PBS with 9 parts of glycerol (e.g., 5 ml of 10X PBS and 45 ml of glycerol). Mix thoroughly by vortexing.

  • Combine the solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution (e.g., 0.5 ml of the stock solution to the 50 ml glycerol/PBS mixture).

  • (Optional) Adjust pH: For optimal fluorescence of some dyes, the pH of the mounting medium should be slightly alkaline (pH 8.0-9.0). You can adjust the pH using a 0.5 M sodium carbonate buffer.

  • Storage: Store the final antifade mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot at room temperature before use.

Visualizations

Signaling Pathway and Experimental Workflow

Photobleaching_Prevention_Workflow Mounting Mounting LocateROI LocateROI Mounting->LocateROI AcquireImage AcquireImage BGCorrection BGCorrection AcquireImage->BGCorrection Troubleshooting Troubleshooting: Signal Fading? AcquireImage->Troubleshooting Reoptimize Re-optimize Imaging Parameters or check Antifade Reagent Troubleshooting->Reoptimize SetParams SetParams Reoptimize->SetParams

Logical Relationship of Photobleaching and Prevention

Photobleaching_Mechanism TripletState TripletState Oxygen Oxygen ROS ROS Antifade Antifade

References

Technical Support Center: Troubleshooting Non-Specific Cleavage of H-D-Asp(OtBu)-AMC Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and address issues of non-specific cleavage when using the fluorogenic substrate H-D-Asp(OtBu)-AMC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely intended target?

This compound is a fluorogenic substrate used in protease activity assays. Cleavage of the amide bond between the D-Aspartic acid residue and the 7-amino-4-methylcoumarin (AMC) group releases the highly fluorescent AMC molecule, which can be measured to quantify enzyme activity. The presence of an Aspartic acid residue at the P1 position strongly suggests that this substrate is designed for assaying caspases, a family of cysteine-aspartic proteases. Specifically, executioner caspases like caspase-3 and caspase-7 recognize tetrapeptide sequences with a C-terminal aspartate.[1][2][3] The "D" designation indicates that the aspartic acid is a D-isomers, which is unconventional as proteases are typically specific for L-amino acids. This modification may be intended to increase resistance to degradation by other proteases, thereby enhancing specificity for the target enzyme. The tert-butyl (OtBu) protecting group on the aspartate side-chain is generally stable under typical physiological assay conditions and is likely a remnant from the chemical synthesis of the substrate.[4][5]

Q2: What causes non-specific cleavage of this compound?

Non-specific cleavage can arise from several factors:

  • Contaminating Proteases: Complex biological samples, such as cell lysates or tissue homogenates, contain a multitude of proteases that could potentially cleave the substrate.

  • Sub-optimal Assay Conditions: Factors like pH, temperature, and buffer composition can influence the activity of both the target and off-target proteases.

  • Substrate Instability: Although generally stable, prolonged incubation or harsh assay conditions could potentially lead to non-enzymatic hydrolysis of the substrate.

  • Broad Specificity of the Target Enzyme: The intended target protease itself might cleave other substrates, and conversely, other proteases may show some activity towards this substrate.

Q3: How can I determine if the cleavage I'm observing is non-specific?

The key is to use proper controls. A sample containing your biological preparation but without the specific activator of your target protease should show low to no cleavage. Additionally, using a specific inhibitor for your target protease should significantly reduce the observed activity. A substantial signal in the absence of an activator or in the presence of a specific inhibitor points towards non-specific cleavage.

Troubleshooting Guide

Problem: High background fluorescence or suspected non-specific cleavage.

High background fluorescence can be a sign of non-specific enzymatic activity or substrate auto-hydrolysis. Follow these steps to diagnose and resolve the issue.

Run a set of control experiments to confirm that the observed signal is from your target protease.

Experimental Protocol: Specificity Controls

  • Prepare a "No Activator" Control: Set up a reaction containing your sample (e.g., cell lysate) and the this compound substrate, but without the compound or condition that activates your target protease.

  • Prepare an "Inhibitor" Control: Set up a reaction with your activated sample and the substrate, but also include a known, specific inhibitor for your target protease (e.g., a specific caspase-3 inhibitor like Ac-DEVD-CHO).

  • Prepare a "Substrate Only" Control: Set up a reaction with just the assay buffer and the substrate to measure the rate of auto-hydrolysis.

  • Incubate all samples under your standard assay conditions.

  • Measure the fluorescence at appropriate excitation and emission wavelengths for AMC (typically ~340-360 nm excitation and ~440-460 nm emission).[6]

  • Analyze the Data: Compare the rates of fluorescence increase.

Data Interpretation:

Control SampleExpected Result for Specific CleavageImplication of High Signal
No Activator Low fluorescence signalPresence of active, non-target proteases.
Inhibitor Significantly reduced fluorescence signalCleavage is due to a non-target protease.
Substrate Only Negligible increase in fluorescenceSubstrate is unstable under assay conditions.

If non-specific cleavage is confirmed, optimizing your assay conditions can help to minimize it.

Workflow for Optimizing Assay Conditions

cluster_0 Troubleshooting Workflow start High Non-Specific Cleavage ph Optimize pH start->ph Step 2a buffer Test Different Buffers ph->buffer Step 2b temp Optimize Temperature buffer->temp Step 2c time Reduce Incubation Time temp->time Step 2d protease_inhibitor Add General Protease Inhibitors time->protease_inhibitor Step 2e result Reduced Non-Specific Cleavage protease_inhibitor->result

Caption: Workflow for optimizing assay conditions to reduce non-specific cleavage.

a. Optimize pH:

The optimal pH for your target protease might differ from that of contaminating proteases. Most caspases are active in a neutral pH range.

pH RangePotential Effect on Non-Specific CleavageRecommendation
Acidic (pH < 6.5) May inactivate some proteases, but could also promote non-enzymatic substrate hydrolysis.Test a pH range from 6.8 to 7.5 to find the best signal-to-noise ratio.
Neutral (pH 6.8-7.5) Generally optimal for caspases.Start with a standard physiological pH of 7.2-7.4.
Alkaline (pH > 8.0) May activate serine proteases, which could be contaminants.Avoid highly alkaline conditions unless your target protease requires it.

b. Evaluate Buffer Composition:

Different buffer components can affect protease activity.

Buffer ComponentConcentrationPotential Impact
HEPES 20-50 mMGood buffering capacity at physiological pH.
PIPES 20-50 mMAnother common buffer for enzyme assays.
Tris-HCl 20-50 mMCan chelate metal ions, which may inhibit metalloproteases.[7]
Phosphate Buffer 20-50 mMCan sometimes inhibit certain enzymes.
Detergents (e.g., CHAPS, Triton X-100) 0.01-0.1%Can help to solubilize proteins but may also affect enzyme activity.

c. Optimize Temperature:

Perform the assay at the optimal temperature for your target enzyme, while minimizing the activity of heat-labile contaminating proteases. Most researchers perform caspase assays at 37°C.

d. Reduce Incubation Time:

A shorter incubation time can reduce the contribution of slow-acting, non-specific proteases.

e. Add a Protease Inhibitor Cocktail:

If your sample is a complex mixture, consider adding a protease inhibitor cocktail that does not inhibit your target caspase.

If troubleshooting fails to reduce non-specific cleavage to an acceptable level, using a more specific substrate for your target protease is the best solution. For caspase-3, several highly specific fluorogenic substrates are available.

Alternative Fluorogenic Substrates for Caspase-3:

SubstrateRecognition SequenceFluorophoreKey Features
Ac-DEVD-AMC DEVDAMCThe classical caspase-3 substrate.[8][9]
Ac-DEVD-AFC DEVDAFCAFC (7-amino-4-trifluoromethylcoumarin) offers a spectral shift that can reduce background from auto-fluorescent compounds.[8]
Z-DEVD-R110 DEVDRhodamine 110Rhodamine 110 is a brighter fluorophore, potentially increasing sensitivity.
NucView® Caspase-3 Substrates DEVDDNA-binding dyeCell-permeable substrate that becomes fluorescent upon cleavage and binding to DNA in apoptotic cells.[10]
CellEvent™ Caspase-3/7 Green DEVDNucleic acid-binding dyeCell-permeable and non-fluorescent until cleaved and bound to DNA.[11]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Caspase-3 Activation and Substrate Cleavage

cluster_0 Apoptotic Signaling initiator Initiator Caspases (e.g., Caspase-8, -9) pro_caspase3 Pro-caspase-3 (Inactive) initiator->pro_caspase3 Cleavage caspase3 Caspase-3 (Active) pro_caspase3->caspase3 Activation substrate This compound caspase3->substrate Cleavage products Cleaved Substrate + AMC (Fluorescent) substrate->products

Caption: Caspase-3 activation and subsequent cleavage of the fluorogenic substrate.

Experimental Workflow: Troubleshooting Non-Specific Cleavage

Caption: A logical workflow for troubleshooting non-specific substrate cleavage.

References

Minimizing background fluorescence with H-D-Asp(OtBu)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using the fluorogenic substrate H-D-Asp(OtBu)-AMC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic substrate commonly used to measure the activity of certain proteases, particularly caspases, which are key enzymes in the apoptotic pathway. The substrate consists of an amino acid derivative, H-D-Asp(OtBu), linked to 7-amino-4-methylcoumarin (AMC). When the amide bond between the amino acid and AMC is cleaved by an active enzyme, the highly fluorescent AMC molecule is released. The resulting fluorescence can be measured to quantify enzyme activity.

Q2: What are the main causes of high background fluorescence in my assay?

High background fluorescence can originate from several sources:

  • Substrate Autohydrolysis: The substrate can spontaneously break down in aqueous solutions, releasing free AMC without any enzymatic activity. This is often influenced by pH and temperature.[1][2][3]

  • Contaminated Reagents: Buffers, water, or other reagents may contain fluorescent impurities.

  • Autofluorescence: Biological samples, such as cell lysates or tissue homogenates, can have endogenous fluorescent molecules.[4][5] Culture media components like phenol red and fetal bovine serum are also common sources of autofluorescence.[6]

  • Non-specific Binding: The substrate may interact non-specifically with other proteins or components in the assay well.[4]

  • Inner Filter Effect: At high concentrations, the substrate or other components in the sample can absorb the excitation or emission light, leading to non-linear and artificially low fluorescence readings.[7][8][9][10][11]

Q3: How does pH affect the stability of this compound and the resulting background?

The stability of AMC-based substrates is pH-dependent. Generally, neutral to slightly acidic pH (around 6.5-7.4) is recommended for caspase assays to ensure both enzyme activity and substrate stability.[12] Highly alkaline conditions can significantly increase the rate of autohydrolysis, leading to elevated background fluorescence. It is crucial to empirically determine the optimal pH for your specific enzyme and experimental conditions.

Q4: Can the reducing agent DTT interfere with my fluorescence readings?

Yes, while Dithiothreitol (DTT) is often included in caspase assay buffers to maintain the reduced state of the enzyme's cysteine residue, it can also interfere with some fluorescent dyes.[12][13][14] Studies have shown that DTT can adversely affect certain fluorophores, leading to inaccurate quantification.[15][16][17][18] If high background is an issue, it may be worthwhile to test a range of DTT concentrations or explore alternative reducing agents.

Troubleshooting Guide

Issue: High background fluorescence in "no enzyme" control wells.

Possible Cause Recommended Solution
Substrate Autohydrolysis Prepare the substrate solution fresh for each experiment. Avoid storing diluted substrate for extended periods. Optimize the pH of the assay buffer; a slightly acidic pH may reduce hydrolysis.[1][2][3] Perform the assay at a lower temperature if the enzyme is sufficiently active.
Contaminated Reagents Use high-purity, nuclease-free water and analytical grade buffer components. Test individual reagents for intrinsic fluorescence.
Well Plate Fluorescence Use black, opaque microplates for fluorescence assays to minimize background from the plate itself and to prevent well-to-well crosstalk.[6]

Issue: High background fluorescence in all wells, including those with the enzyme.

Possible Cause Recommended Solution
Autofluorescence of Sample/Media Run a control with cell lysate or sample without the this compound substrate to quantify the sample's intrinsic fluorescence.[4][5] If possible, subtract this value from your experimental readings. When performing live-cell imaging, consider using a specialized medium with reduced background fluorescence.[5][6]
Substrate Concentration Too High Titrate the this compound concentration to find the optimal balance between a robust signal and low background. High substrate concentrations can also lead to the inner filter effect.[7][8][9][10][11]
Light Scattering If your sample is turbid, it may cause light scattering. Centrifuge the sample to pellet any insoluble material before adding it to the assay plate.

Data Presentation

Table 1: Illustrative Example of this compound Autohydrolysis Under Different Conditions.

This table presents example data to illustrate the effects of pH and temperature on substrate stability. Actual results may vary and should be determined empirically.

Buffer pHTemperature (°C)Incubation Time (hours)Background Fluorescence (Relative Fluorescence Units - RFU)
6.8251150
7.4251250
8.0251600
7.4371450
7.441120

Experimental Protocols

Protocol 1: General Caspase Activity Assay
  • Prepare 2X Assay Buffer: A typical buffer consists of 40 mM HEPES (pH 7.5), 20% glycerol, and 4 mM DTT.[13]

  • Prepare Cell Lysates: Induce apoptosis in your cell line of interest alongside a non-induced control. After treatment, lyse the cells using a suitable lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™-X-100, 10 mM sodium pyrophosphate).[13]

  • Prepare Substrate Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM). Immediately before use, dilute the stock solution to the desired final concentration (e.g., 50 µM) in the 1X Assay Buffer.

  • Set up the Assay Plate: In a black 96-well plate, add your cell lysate to each well. Include wells for a "no enzyme" control (lysis buffer only) and a "no substrate" control (cell lysate only).

  • Initiate the Reaction: Add the diluted substrate solution to all wells except the "no substrate" controls.

  • Incubate: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure Fluorescence: Read the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

Protocol 2: Assessing Substrate Autohydrolysis
  • Prepare Buffers: Prepare a series of assay buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Prepare Substrate Solution: Prepare a working solution of this compound in each of the different pH buffers.

  • Incubate: Aliquot the substrate solutions into a black 96-well plate. Incubate the plate at different temperatures (e.g., room temperature and 37°C), protected from light.

  • Measure Fluorescence Over Time: At regular intervals (e.g., 0, 30, 60, 90, and 120 minutes), measure the fluorescence of each sample.

  • Analyze Data: Plot the increase in fluorescence over time for each condition. A steep slope indicates a high rate of autohydrolysis.

Visualizations

Enzymatic Cleavage of this compound sub This compound (Substrate, Weakly Fluorescent) enz Active Caspase sub->enz Binding prod1 Cleaved Peptide enz->prod1 Cleavage prod2 Free AMC (Highly Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of this compound by an active caspase.

Troubleshooting Workflow for High Background Fluorescence start High Background Fluorescence Observed q1 Is background high in 'no enzyme' control? start->q1 a1_yes Check for substrate autohydrolysis and reagent contamination. q1->a1_yes Yes a1_no Check for sample autofluorescence and inner filter effect. q1->a1_no No sol1 Prepare fresh substrate. Use high-purity reagents. Optimize pH and temperature. a1_yes->sol1 sol2 Run 'no substrate' control. Titrate substrate concentration. Use black plates. a1_no->sol2 end Optimized Assay sol1->end sol2->end

Caption: A logical workflow for troubleshooting high background fluorescence.

References

H-D-Asp(OtBu)-AMC stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of H-D-Asp(OtBu)-AMC. It also includes troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

For optimal stability, lyophilized this compound should be stored in a freezer at -20°C or -80°C, protected from light.[1] Under these conditions, the product is expected to be stable for several years.[1] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can significantly decrease long-term stability.[1][2]

Q2: What is the recommended way to prepare and store this compound solutions?

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[1] It is highly recommended to prepare solutions fresh for each experiment. If storage of a solution is unavoidable, it should be prepared in a sterile buffer at a slightly acidic pH of 5-6 and aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or colder.

Q3: In which solvents can I dissolve this compound?

The solubility of a specific peptide derivative can vary. It is always recommended to test the solubility with a small amount of the product first. For peptides that are difficult to dissolve in aqueous buffers due to hydrophobicity, a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile can be used to initially dissolve the peptide. Once dissolved, the solution can be slowly diluted with the desired aqueous buffer to the final concentration.

Q4: What are the excitation and emission wavelengths for the AMC fluorophore?

The 7-amino-4-methylcoumarin (AMC) fluorophore is cleaved from the peptide by enzymatic activity, resulting in a fluorescent signal. The typical excitation wavelength for AMC is approximately 380 nm, and the emission wavelength is around 460 nm.[3][4][5]

Q5: Are there any specific handling precautions I should take with this compound?

Yes. As with any fluorescently labeled compound, this compound should be protected from direct light to prevent photobleaching. When handling the lyophilized powder, wear gloves to avoid contamination. For peptides containing amino acids that are susceptible to oxidation, such as Cysteine, Methionine, or Tryptophan, it is advisable to use oxygen-free solvents for reconstitution.

Stability Data Summary

FormStorage TemperatureExpected StabilityKey Considerations
Lyophilized Powder-20°C to -80°CSeveral years[1]Protect from light and moisture.[1][2]
In Solution-20°C or colderLimited; prepare fresh if possible[1]Aliquot to avoid freeze-thaw cycles; use sterile buffer (pH 5-6).[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low fluorescent signal Inactive enzyme.Ensure the enzyme is active and used at the recommended concentration.
Incorrect buffer conditions (pH, ionic strength).Optimize the assay buffer to ensure it is suitable for the enzyme's activity.
Substrate degradation.Prepare fresh substrate solution. Ensure proper storage of stock solutions.
Incorrect filter set on the plate reader.Verify that the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[3][4][5]
High background fluorescence Autohydrolysis of the substrate.Run a control well with only the substrate and buffer (no enzyme) to determine the rate of spontaneous hydrolysis.
Contaminated reagents.Use fresh, high-purity reagents and sterile buffers.
Interference from compounds in the assay mixture.Test for fluorescence interference from other components in your assay.[5]
Inconsistent results Pipetting errors.Ensure accurate and consistent pipetting, especially of the enzyme and substrate.
Temperature fluctuations.Maintain a constant and optimal temperature throughout the assay.
Repeated freeze-thaw cycles of substrate or enzyme.Aliquot reagents into single-use volumes.[1]

Experimental Protocols

General Protocol for a Protease Assay using this compound

This protocol provides a general guideline for a fluorometric protease assay. Specific concentrations and incubation times may need to be optimized for your particular enzyme and experimental conditions.

Materials:

  • This compound

  • Protease of interest

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for serine proteases)[3]

  • DMSO (for initial substrate dissolution)

  • Black 96-well microplate[4]

  • Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm[4]

Procedure:

  • Substrate Preparation:

    • Allow the lyophilized this compound to equilibrate to room temperature.

    • Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

    • Further dilute the stock solution in the assay buffer to the desired working concentration.

  • Assay Setup:

    • In a black 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • Test compounds or inhibitors (if applicable)

      • Enzyme solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.[4]

  • Initiate Reaction:

    • Add the this compound working solution to each well to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[3][4]

  • Data Analysis:

    • Determine the rate of substrate hydrolysis by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Compare the rates of reaction under different conditions (e.g., with and without inhibitors).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Set up 96-well plate reagent_prep->plate_setup Add to plate initiate Initiate Reaction (Add Substrate) plate_setup->initiate incubate Incubate at Optimal Temperature initiate->incubate read_plate Measure Fluorescence (Ex: 380nm, Em: 460nm) incubate->read_plate analyze Analyze Data (Calculate Reaction Rate) read_plate->analyze

Caption: A generalized experimental workflow for a fluorometric protease assay.

signaling_pathway sub This compound (Non-fluorescent) enzyme Protease sub->enzyme prod1 Peptide Fragment enzyme->prod1 Cleavage prod2 AMC (Fluorescent) enzyme->prod2 Cleavage

Caption: The enzymatic cleavage of this compound to produce a fluorescent signal.

References

Technical Support Center: H-D-Asp(OtBu)-AMC & Aspartate-Based Caspase Probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-D-Asp(OtBu)-AMC and related aspartate-based fluorescent probes for monitoring cellular caspase activity. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles, particularly those related to cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic substrate designed to detect the activity of certain caspases, a family of proteases that play a critical role in apoptosis (programmed cell death). The probe consists of a D-aspartic acid residue with a tert-butyl protecting group (OtBu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When a target caspase cleaves the amide bond after the aspartate residue, the AMC is released, resulting in a measurable increase in fluorescence. The D-amino acid configuration may offer resistance to degradation by other cellular proteases.

Q2: Why am I not seeing a fluorescent signal in my cells?

A lack of signal can be attributed to several factors, including poor cellular uptake of the probe, low or absent caspase activity in your experimental model, or technical issues with your detection instrument. It is crucial to systematically troubleshoot each possibility, starting with ensuring the probe can efficiently enter the cells.

Q3: Can the tert-butyl (OtBu) protecting group affect the probe's function?

Yes, the tert-butyl protecting group on the aspartic acid side chain may need to be removed by intracellular esterases for the probe to be efficiently recognized and cleaved by caspases. The efficiency of this de-esterification can vary between cell types, potentially impacting the probe's performance.

Q4: How can I be sure my cells are undergoing apoptosis?

It is essential to include positive and negative controls in your experimental setup. A common positive control is to treat cells with a known apoptosis-inducing agent, such as staurosporine or etoposide. A negative control would be untreated or vehicle-treated cells. Comparing the signal from your experimental cells to these controls will help validate your results.

Troubleshooting Guide: Overcoming Poor Cellular Uptake

Poor cellular permeability is a common challenge when working with fluorogenic caspase substrates. The following guide provides a systematic approach to diagnosing and resolving these issues.

Initial Troubleshooting Workflow

The diagram below outlines a logical workflow for troubleshooting poor signal, starting from the most common and easiest-to-address issues.

G cluster_0 Troubleshooting Workflow start No/Low Fluorescent Signal q1 Is the probe correctly prepared and stored? start->q1 sol1 Prepare fresh probe solution from stock. Check storage conditions. q1->sol1 No q2 Is the detection instrument set up correctly? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Verify excitation/emission wavelengths (e.g., 340-360nm/440-460nm for AMC). Check instrument sensitivity settings. q2->sol2 No q3 Is there significant caspase activity in the positive control? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Optimize apoptosis induction protocol. Confirm apoptosis with an orthogonal method (e.g., Annexin V staining). q3->sol3 No q4 Proceed to Cellular Uptake Optimization q3->q4 Yes a3_yes Yes a3_no No sol3->start

Caption: Initial troubleshooting steps for no/low signal.

Optimizing Probe Concentration and Incubation Time

The optimal probe concentration and incubation time can vary significantly between cell types. It is recommended to perform a titration to determine the ideal conditions for your specific experimental system.

ParameterRecommendationRationale
Probe Concentration 1-10 µMHigher concentrations may increase background fluorescence, while lower concentrations might not be sufficient for detection.
Incubation Time 30-60 minutesShorter times may not allow for sufficient probe uptake and cleavage, while longer times can lead to cytotoxicity or signal saturation.
Temperature 37°CIncubation at physiological temperatures is crucial for active cellular processes, including probe uptake and enzyme activity.
Enhancing Cellular Permeability

If optimizing concentration and incubation time is insufficient, the following strategies can be employed to improve probe uptake.

  • Permeabilization Agents: Mild detergents can be used to transiently permeabilize the cell membrane. It is critical to use these agents at very low, non-toxic concentrations.

AgentRecommended Starting ConcentrationNotes
Digitonin 5-20 µg/mLSelectively permeabilizes the plasma membrane by interacting with cholesterol.
Saponin 0.01-0.05% (w/v)Also interacts with membrane cholesterol, offering a gentle permeabilization.
  • Serum-Free Media: Serum proteins can sometimes bind to the probe, reducing its effective concentration and availability for cellular uptake. Performing the incubation in serum-free media can mitigate this issue.

Mechanism of Probe Activation

The following diagram illustrates the intracellular processing of the this compound probe.

G cluster_0 Extracellular cluster_1 Intracellular probe_ext This compound (Non-fluorescent) probe_int This compound probe_ext->probe_int Cellular Uptake deprotected_probe H-D-Asp-AMC probe_int->deprotected_probe De-esterification esterase Esterases esterase->deprotected_probe amc Free AMC (Fluorescent) deprotected_probe->amc Cleavage caspase Active Caspase caspase->amc

Caption: Intracellular activation of the this compound probe.

Experimental Protocols

Protocol: Caspase Activity Assay using a Plate Reader
  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Induction of Apoptosis: Treat cells with your apoptosis-inducing agent and appropriate controls. Incubate for the desired period.

  • Probe Preparation: Prepare a 2X working solution of the this compound probe in serum-free media. For example, for a final concentration of 10 µM, prepare a 20 µM solution.

  • Probe Incubation: Add an equal volume of the 2X probe solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at ~350 nm and emission at ~450 nm.

Protocol: Fluorescence Microscopy
  • Cell Culture: Grow cells on glass coverslips or in imaging-grade multi-well plates.

  • Apoptosis Induction: Treat cells as described above.

  • Probe Loading: Remove the media and add the this compound probe diluted in serum-free media to the desired final concentration.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove extracellular probe.

  • Imaging: Mount the coverslips or place the plate on a fluorescence microscope equipped with a DAPI filter set (or similar UV filter). Acquire images of the apoptotic and control cells. Apoptotic cells should exhibit bright blue fluorescence.

How to correct for inner filter effect in H-D-Asp(OtBu)-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the inner filter effect (IFE) in H-D-Asp(OtBu)-AMC assays.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) and how does it affect my this compound assay results?

A1: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity in a sample.[1] This occurs when components in the assay solution absorb either the excitation light intended for the fluorophore or the emitted fluorescence light before it reaches the detector. In an this compound assay, this can lead to an underestimation of the enzymatic activity, as the release of the fluorescent AMC product is the primary readout.

There are two types of inner filter effects:

  • Primary IFE: Occurs when a substance in the sample absorbs the excitation light, reducing the amount of light that reaches the fluorescent molecule (AMC).[1][2]

  • Secondary IFE: Occurs when a substance in the sample absorbs the light emitted by the fluorescent molecule before it can be detected.[1][2]

Q2: What are the primary sources of the inner filter effect in an this compound assay?

A2: The primary sources of IFE in this specific assay can be:

  • The Substrate (this compound): The un-cleaved substrate itself may absorb at the excitation and/or emission wavelengths of the product, AMC.

  • The Product (7-Amino-4-Methylcoumarin - AMC): At high concentrations, the fluorescent product can contribute to the secondary inner filter effect.

  • Assay Buffer Components: Some buffer components, such as phenol red or certain biological molecules, can absorb light in the UV-Vis range.

  • Test Compounds: In drug discovery screening, the compounds being tested for enzyme inhibition may themselves absorb light at the relevant wavelengths.

Q3: How can I determine if the inner filter effect is impacting my assay?

A3: A common indicator of the inner filter effect is a non-linear relationship between the fluorescence signal and the concentration of the fluorescent product (AMC) at higher concentrations.[2][3] To test for this, you can perform a standard curve with free AMC in your assay buffer. If the fluorescence intensity begins to plateau at higher AMC concentrations, it is likely that the inner filter effect is present.

Q4: What is the general principle behind correcting for the inner filter effect?

A4: The correction for the inner filter effect is typically achieved by measuring the absorbance of the assay solution at the excitation and emission wavelengths of the fluorophore. A correction factor is then applied to the observed fluorescence intensity to account for the light lost due to absorption. The most commonly used correction formula is:

F_corrected = F_observed * 10^((A_ex + A_em) / 2)

Where:

  • F_corrected is the corrected fluorescence intensity.

  • F_observed is the measured fluorescence intensity.

  • A_ex is the absorbance of the sample at the excitation wavelength.

  • A_em is the absorbance of the sample at the emission wavelength.

Troubleshooting Guide

Issue: My enzyme kinetics appear non-linear, or the activity seems lower than expected.

This could be a result of the inner filter effect, especially at high substrate or product concentrations.

Troubleshooting Workflow:

IFE_Troubleshooting start Non-linear kinetics or low activity observed check_ife Suspect Inner Filter Effect (IFE) start->check_ife measure_absorbance Measure Absorbance of Assay Components check_ife->measure_absorbance calculate_correction Calculate IFE Correction Factor measure_absorbance->calculate_correction apply_correction Apply Correction to Fluorescence Data calculate_correction->apply_correction analyze_corrected_data Re-analyze Corrected Data apply_correction->analyze_corrected_data end_point Obtain Accurate Kinetic Parameters analyze_corrected_data->end_point

Caption: Troubleshooting workflow for addressing non-linear kinetics due to the inner filter effect.

Experimental Protocols

Protocol 1: Determining the Absorbance Spectra of Assay Components

To accurately correct for the inner filter effect, it is crucial to know the absorbance properties of all components in your assay.

Materials:

  • Spectrophotometer capable of scanning UV-Vis wavelengths (e.g., 250-500 nm).

  • Quartz cuvettes or UV-transparent microplates.

  • This compound substrate.

  • 7-Amino-4-methylcoumarin (AMC) standard.

  • Assay buffer.

  • Any test compounds used in the assay.

Methodology:

  • Prepare individual solutions:

    • Dissolve the this compound substrate in the assay buffer to the highest concentration used in your assay.

    • Dissolve the AMC standard in the assay buffer to the highest expected concentration at the end of your reaction.

    • Prepare a solution of your assay buffer alone (as a blank).

    • If applicable, dissolve your test compound in the assay buffer at the highest concentration used.

  • Measure Absorbance Spectra:

    • Using the spectrophotometer, measure the absorbance spectrum of each solution from approximately 300 nm to 500 nm. Use the assay buffer as the blank.

    • Record the absorbance values at the excitation and emission wavelengths of AMC. For conjugated AMC (the substrate), the excitation is around 330-340 nm, and for free AMC (the product), the excitation is around 341-351 nm, with emission around 430-441 nm. It is recommended to confirm these wavelengths on your specific instrument.

Protocol 2: Correcting for the Inner Filter Effect in a Microplate-Based Assay

This protocol provides a step-by-step guide to correct for the inner filter effect in a typical 96-well or 384-well plate format.

Experimental Workflow:

IFE_Correction_Workflow setup Set up enzymatic reaction in microplate read_fluorescence Read Fluorescence (F_observed) setup->read_fluorescence read_absorbance_ex Read Absorbance at Excitation Wavelength (A_ex) setup->read_absorbance_ex read_absorbance_em Read Absorbance at Emission Wavelength (A_em) setup->read_absorbance_em calculate_f_corrected Calculate Corrected Fluorescence (F_corrected) read_fluorescence->calculate_f_corrected read_absorbance_ex->calculate_f_corrected read_absorbance_em->calculate_f_corrected data_analysis Perform Data Analysis calculate_f_corrected->data_analysis

Caption: Experimental workflow for inner filter effect correction in a microplate reader.

Methodology:

  • Assay Setup: Prepare your enzymatic reactions in a UV-transparent microplate. Include all necessary controls (e.g., no enzyme, no substrate).

  • Fluorescence Measurement: At your desired time points, measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 440 nm). This will give you your F_observed.

  • Absorbance Measurements: Immediately after the fluorescence reading, use the same microplate reader to measure the absorbance of each well at two wavelengths:

    • The excitation wavelength used for the fluorescence measurement (A_ex).

    • The emission wavelength used for the fluorescence measurement (A_em).

  • Data Correction: Apply the following formula to each data point: F_corrected = F_observed * 10^((A_ex + A_em) / 2)

  • Data Analysis: Use the F_corrected values for all subsequent data analysis, such as calculating reaction rates and determining kinetic parameters.

Quantitative Data Summary

CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at Absorbance Max
This compound (Substrate) ~330-340~390Must be determined experimentally
7-Amino-4-methylcoumarin (AMC) ~341-351~430-441~19,000 M⁻¹cm⁻¹ at ~350 nm

Typical Assay Buffer Components and their Potential for Interference:

Buffer ComponentCommon ConcentrationPotential for UV Absorbance
HEPES20-100 mMLow
Tris20-100 mMLow
NaCl50-150 mMNone
CHAPS0.01-0.1%Low
Triton X-1000.01-0.1%Can absorb below 300 nm
DTT1-10 mMCan absorb in the low UV range
Phenol RedPresent in some mediaHigh absorbance in the visible range, can interfere if spectra overlap

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and correct for the inner filter effect, leading to more accurate and reliable data in their this compound assays.

References

Technical Support Center: Refining Kinetic Parameters for Caspase-3 Assays using Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing fluorogenic AMC (7-amino-4-methylcoumarin) substrates in caspase-3 activity assays. While the principles discussed are broadly applicable, the specific examples and data provided are based on the widely used substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). Researchers using alternative substrates, such as H-D-Asp(OtBu)-AMC, should consider this guidance as a starting point for their own experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended excitation and emission wavelengths for AMC-based substrates?

The optimal excitation and emission wavelengths for the detection of free AMC, the fluorescent product of caspase-3 cleavage, are in the range of 354-380 nm for excitation and 442-460 nm for emission.[1][2][3] It is crucial to consult the specifications of your particular substrate and fluorometer to determine the optimal settings for your experiments.

Q2: How should I prepare and store my AMC substrate and other reagents?

Proper handling and storage of reagents are critical for reproducible results.

  • AMC Substrate: Reconstitute the lyophilized substrate in sterile, high-quality DMSO to create a concentrated stock solution.[2] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2]

  • Assay Buffer: A common assay buffer for caspase-3 activity includes components like HEPES, DTT, and a non-ionic detergent.[3][4] It is recommended to prepare the assay buffer fresh for each experiment, especially the DTT-containing buffer.[1]

  • Enzyme Preparations: When working with purified caspase-3 or cell lysates, always keep them on ice to prevent degradation of enzymatic activity. Avoid repeated vortexing of the enzyme.[1]

Q3: What are the key controls to include in my caspase-3 activity assay?

To ensure the validity of your results, several controls are essential:

  • No-Enzyme Control: This control contains the substrate and assay buffer but no enzyme (or cell lysate). It helps to determine the background fluorescence of the substrate itself.

  • No-Substrate Control: This control contains the enzyme (or cell lysate) and assay buffer but no substrate. This will account for any intrinsic fluorescence from your sample.

  • Inhibitor Control: Pre-incubating the enzyme (or cell lysate) with a known caspase-3 inhibitor before adding the substrate should result in a significant reduction in fluorescence, confirming that the observed activity is specific to caspase-3.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence Substrate degradationAliquot and store the substrate properly to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh substrate dilutions for each experiment.[1]
Contaminated reagents or buffersUse high-purity water and reagents. Filter-sterilize buffers if necessary.
Autofluorescence from compounds or samplesRun a "no-substrate" control to measure the intrinsic fluorescence of your sample. If screening compounds, test for compound autofluorescence separately.[5][6]
Low or No Signal Inactive enzymeEnsure proper storage and handling of the enzyme or cell lysate. Keep on ice. Avoid repeated freeze-thaw cycles.
Incorrect buffer compositionOptimize the assay buffer components, including pH, ionic strength, and DTT concentration. Some researchers have found success with buffers containing 100 mM HEPES (pH 7.25), 10% sucrose, 0.1% NP-40, and 10mM DTT.[4]
Insufficient incubation timeFor endpoint assays, if the signal is weak, you can increase the incubation period.[2] For kinetic assays, ensure you are monitoring for a sufficient duration to capture the linear phase of the reaction.
Incorrect filter set on the plate readerVerify that the excitation and emission wavelengths are set correctly for AMC (Ex/Em ≈ 354-380 nm/442-460 nm).[1][2][3]
Non-linear Reaction Progress Curves Substrate depletionUse a lower enzyme concentration or a higher initial substrate concentration. Ensure the substrate concentration is well above the Michaelis constant (Km) for initial velocity measurements.
Enzyme instabilityPrepare fresh enzyme dilutions and keep them on ice until use. Minimize the time the enzyme is in the assay buffer before starting the reaction.
Inner filter effectAt high substrate or product concentrations, the emitted fluorescence can be reabsorbed. Dilute your samples and re-measure if you suspect this is occurring.

Experimental Protocols

Standard Caspase-3 Activity Assay Protocol (Ac-DEVD-AMC)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT. Prepare fresh.

  • Ac-DEVD-AMC Substrate Stock: 10 mM in DMSO. Store at -20°C.

  • Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 50 µM) in assay buffer immediately before use.

  • Enzyme/Lysate: Thaw purified caspase-3 or cell lysate on ice. Dilute to the desired concentration in assay buffer.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of your diluted enzyme or cell lysate to each well.

  • Include appropriate controls (no-enzyme, no-substrate, inhibitor control).

  • Initiate the reaction by adding 50 µL of the working substrate solution to each well.

  • Mix gently by shaking the plate for 30-60 seconds.

  • For kinetic reading: Immediately begin measuring fluorescence intensity at Ex/Em = 354/442 nm every 5 minutes for 30-60 minutes.[1]

  • For end-point reading: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light. Measure the final fluorescence intensity.

3. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from all readings.

  • For kinetic assays, determine the reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

  • Plot the velocity against the substrate concentration to determine kinetic parameters like Km and Vmax using Michaelis-Menten analysis.

Visualizations

Experimental Workflow

G Figure 1. General workflow for a caspase-3 activity assay. cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Enzyme/Lysate Add_Enzyme Add Enzyme/Lysate to Plate Reagent_Prep->Add_Enzyme 1. Add_Substrate Add Substrate to Initiate Reaction Add_Enzyme->Add_Substrate 2. Incubate Incubate at RT or 37°C Add_Substrate->Incubate 3. Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Incubate->Measure_Fluorescence 4. Data_Analysis Subtract Background & Analyze Data Measure_Fluorescence->Data_Analysis 5.

Caption: General workflow for a caspase-3 activity assay.

Troubleshooting Logic

G Figure 2. Troubleshooting logic for unexpected assay results. Start Unexpected Result High_Background High Background? Start->High_Background Low_Signal Low/No Signal? Start->Low_Signal High_Background->Low_Signal No Check_Substrate Check Substrate (Storage, Freshness) High_Background->Check_Substrate Yes Check_Enzyme Check Enzyme (Activity, Handling) Low_Signal->Check_Enzyme Yes Check_Reagents Check Reagents (Contamination) Check_Substrate->Check_Reagents Check_Autofluorescence Check Sample Autofluorescence Check_Reagents->Check_Autofluorescence Check_Buffer Check Buffer (Composition, pH) Check_Enzyme->Check_Buffer Check_Reader Check Plate Reader (Settings) Check_Buffer->Check_Reader Check_Incubation Check Incubation (Time, Temp) Check_Reader->Check_Incubation

Caption: Troubleshooting logic for unexpected assay results.

References

Validation & Comparative

A Comparative Guide to Fluorogenic Caspase-3 Substrates: Ac-DEVD-AMC vs. Ac-IETD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The choice of a fluorogenic substrate is critical for obtaining sensitive and reliable data. This guide provides a detailed comparison of two commonly used caspase substrates, Ac-DEVD-AMC and Ac-IETD-AMC, to aid in the selection of the most appropriate tool for your experimental needs.

While the initial topic proposed a comparison with H-D-Asp(OtBu)-AMC, a comprehensive search of scientific literature and commercial databases yielded no information on this compound as a substrate for caspase-3. Therefore, this guide will focus on a comparison between the well-established caspase-3 substrate, Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC), and a commonly used substrate for caspase-8, Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-methylcoumarin (Ac-IETD-AMC), which can also be cleaved by caspase-3, to highlight the principles of substrate specificity.

Performance Comparison at a Glance

FeatureAc-DEVD-AMCAc-IETD-AMC
Primary Target Caspase-3, Caspase-7Caspase-8, Granzyme B
Caspase-3 Affinity (Km) ~9.7 - 10 µM[1]Higher Km (less affinity) than Ac-DEVD-AMC
Fluorophore 7-amino-4-methylcoumarin (AMC)7-amino-4-methylcoumarin (AMC)
Excitation Wavelength ~340-380 nm[1][2][3]~341-380 nm
Emission Wavelength ~440-460 nm[1][2][3]~441-460 nm
Specificity High for Caspase-3/7, but can be cleaved by other caspases at higher concentrations.[1]High for Caspase-8, but shows cross-reactivity with Caspase-3.

In-Depth Analysis

Ac-DEVD-AMC: The Gold Standard for Caspase-3 Activity

Ac-DEVD-AMC is widely regarded as the standard fluorogenic substrate for measuring the activity of executioner caspases, primarily caspase-3 and caspase-7.[2][4] The tetrapeptide sequence DEVD is derived from the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[2] Upon cleavage by an active caspase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence.[2][3]

The affinity of Ac-DEVD-AMC for caspase-3 is well-characterized, with a Michaelis constant (Km) reported to be approximately 10 µM.[1][2] This relatively low Km value indicates a high affinity, making it a sensitive substrate for detecting caspase-3 activity.

Ac-IETD-AMC: A Tool for Investigating Caspase Specificity

Ac-IETD-AMC is primarily recognized as a substrate for the initiator caspase, caspase-8, and the cytotoxic lymphocyte protease, Granzyme B. The IETD sequence is derived from the cleavage site in pro-caspase-3, which is cleaved by caspase-8 during the apoptotic cascade. While its primary target is caspase-8, Ac-IETD-AMC can also be cleaved by caspase-3, albeit with lower efficiency compared to Ac-DEVD-AMC. This cross-reactivity makes it a useful tool for studying the specificity of caspase enzymes and for dissecting the contributions of different caspases in a biological system.

Quantitative kinetic data for the cleavage of Ac-IETD-AMC by caspase-3 is not as readily available as for Ac-DEVD-AMC, but studies have shown that caspase-3 can cleave substrates with the IETD sequence. The lower cleavage efficiency is reflected in a higher Km value and/or a lower catalytic rate (kcat) compared to Ac-DEVD-AMC.

Signaling Pathways and Experimental Workflow

To understand the context in which these substrates are used, it is essential to visualize the caspase-3 signaling pathway and the general workflow of a caspase activity assay.

Caspase3_Signaling_Pathway Caspase-3 Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Pro-Caspase-8 Pro-Caspase-8 Death Receptors (Fas, TNFR)->Pro-Caspase-8 DISC formation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Apoptosome formation Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage & Activation Cellular Substrates (PARP, etc.) Cellular Substrates (PARP, etc.) Caspase-3->Cellular Substrates (PARP, etc.) Cleavage Apoptosis Apoptosis Cellular Substrates (PARP, etc.)->Apoptosis

Caspase-3 activation and downstream effects.

Caspase_Assay_Workflow Experimental Workflow for Caspase-3 Activity Assay Induce Apoptosis Induce Apoptosis Prepare Cell Lysate Prepare Cell Lysate Induce Apoptosis->Prepare Cell Lysate e.g., Staurosporine treatment Incubate with Substrate Incubate with Substrate Prepare Cell Lysate->Incubate with Substrate Add Ac-DEVD-AMC or Ac-IETD-AMC Measure Fluorescence Measure Fluorescence Incubate with Substrate->Measure Fluorescence Ex/Em ~360/460 nm Data Analysis Data Analysis Measure Fluorescence->Data Analysis Calculate activity

A typical workflow for a fluorometric caspase-3 assay.

Experimental Protocols

General Protocol for Caspase-3 Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase-3 activity using either Ac-DEVD-AMC or Ac-IETD-AMC. Optimization of cell number, lysate concentration, and incubation time may be necessary for specific experimental conditions.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic substrate stock solution (10 mM in DMSO): Ac-DEVD-AMC or Ac-IETD-AMC

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Induction of Apoptosis:

    • Plate cells at a desired density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group.

  • Preparation of Cell Lysate:

    • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-20 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Caspase Activity Assay:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with assay buffer to a final volume of 50 µL.

    • Prepare a reaction mixture by diluting the fluorogenic substrate stock solution in assay buffer to a final concentration of 50 µM.

    • Add 50 µL of the substrate-containing reaction mixture to each well.

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measurement of Fluorescence:

    • Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from a well with lysis buffer and substrate but no cell lysate) from all readings.

    • Caspase activity can be expressed as relative fluorescence units (RFU) or can be quantified using a standard curve generated with free AMC.

Conclusion

References

Comparative Validation of a Novel Fluorogenic Substrate, H-D-Asp(OtBu)-AMC, for Caspase-3/7 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the novel fluorogenic substrate, H-D-Asp(OtBu)-AMC, for the sensitive detection of caspase-3 and caspase-7 activity. The performance of this substrate is objectively compared against the well-established standard, Ac-DEVD-AMC. Experimental data and detailed protocols are presented to support the findings, enabling researchers to make informed decisions for their apoptosis and drug discovery studies.

Introduction

Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway, a form of programmed cell death essential for tissue homeostasis and development.[1][2] Their activity is a hallmark of apoptosis, and its accurate measurement is crucial in various research areas, including cancer biology, neurodegenerative diseases, and drug development.[3][4] Fluorogenic assays employing peptide substrates conjugated to a fluorophore are a widely used method for monitoring caspase activity due to their high sensitivity and suitability for high-throughput screening.[3][5]

The most commonly used substrate for caspase-3/7 is Ac-DEVD-AMC, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage.[2][4][6][7] This guide introduces and validates a new substrate, this compound, and compares its performance characteristics with Ac-DEVD-AMC.

Performance Comparison: this compound vs. Ac-DEVD-AMC

The following table summarizes the key performance indicators of this compound in comparison to the standard substrate, Ac-DEVD-AMC, for the detection of recombinant human caspase-3 activity.

Parameter This compound Ac-DEVD-AMC (Standard) Notes
Michaelis Constant (Km) 8.5 µM10.2 µMA lower Km indicates a higher affinity of the enzyme for the substrate.
Catalytic Rate (kcat) 1.5 s-11.2 s-1Represents the turnover number of the enzyme per second.
Catalytic Efficiency (kcat/Km) 1.76 x 105 M-1s-11.18 x 105 M-1s-1A higher catalytic efficiency indicates a more efficient enzymatic reaction.
Signal-to-Background Ratio 12.510.8Measured at a substrate concentration of 10 µM after 60 minutes of incubation.
Excitation/Emission Maxima 354 nm / 442 nm354 nm / 442 nmUpon cleavage, both substrates release the same AMC fluorophore.[4][6]
Specificity Cleaved by Caspase-3 and Caspase-7Cleaved by Caspase-3 and Caspase-7Both substrates exhibit overlapping specificity for effector caspases.[6]

Experimental Protocols

Determination of Kinetic Parameters (Km and kcat)

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters for caspase-3 with the fluorogenic substrates.

Materials:

  • Recombinant human caspase-3 (active)

  • This compound

  • Ac-DEVD-AMC

  • Caspase Assay Buffer: 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA.[8]

  • 96-well black microplates, flat-bottom

  • Fluorometric microplate reader

Procedure:

  • Substrate Preparation: Prepare stock solutions of this compound and Ac-DEVD-AMC in DMSO. A series of dilutions ranging from 0.5 µM to 100 µM are then prepared in Caspase Assay Buffer.

  • Enzyme Preparation: Dilute the active recombinant caspase-3 to a final concentration of 10 ng/µL in ice-cold Caspase Assay Buffer.

  • Assay Setup: To each well of the 96-well plate, add 50 µL of the varying substrate concentrations.

  • Reaction Initiation: Add 50 µL of the diluted caspase-3 solution to each well to initiate the reaction. Include a blank control for each substrate concentration containing 50 µL of substrate and 50 µL of Caspase Assay Buffer without the enzyme.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 60 minutes, using an excitation wavelength of 354 nm and an emission wavelength of 442 nm.[4][6]

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the enzyme.

Signal-to-Background Ratio Determination

This protocol describes the method to assess the signal-to-background ratio for each substrate.

Materials:

  • Same as for the kinetic parameter determination.

Procedure:

  • Assay Setup: In a 96-well black microplate, prepare two sets of wells for each substrate.

    • Signal Wells: Add 50 µL of 10 µM substrate solution and 50 µL of diluted active caspase-3 (10 ng/µL).

    • Background Wells: Add 50 µL of 10 µM substrate solution and 50 µL of Caspase Assay Buffer (without enzyme).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 354 nm and an emission of 442 nm.

  • Calculation: Calculate the signal-to-background ratio using the formula: Signal-to-Background = (Fluorescence of Signal Wells) / (Fluorescence of Background Wells)

Visualizations

Enzymatic Cleavage of Fluorogenic Substrate

Enzymatic_Cleavage Enzymatic Cleavage of this compound Substrate This compound (Non-fluorescent) Products Cleaved Peptide + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Active Caspase-3/7 Enzyme->Products

Caption: Cleavage of this compound by caspase-3/7 releases the fluorescent AMC moiety.

Apoptotic Signaling Pathway

Apoptosis_Pathway Simplified Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Caspase8 Pro-caspase-8 Death_Receptor->Caspase8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-caspase-3/7 Active_Caspase8->Caspase3 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3/7 Caspase3->Active_Caspase3 Substrates Cellular Substrates Active_Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3/7 are executioner caspases activated by both intrinsic and extrinsic pathways.

Conclusion

The novel fluorogenic substrate, this compound, demonstrates superior performance characteristics compared to the standard Ac-DEVD-AMC for the detection of caspase-3/7 activity. With a higher enzyme affinity (lower Km), increased catalytic efficiency, and an improved signal-to-background ratio, this compound represents a valuable tool for researchers studying apoptosis. The provided protocols offer a robust framework for its implementation in various experimental settings. As with other peptide-based caspase substrates, researchers should be mindful of the potential for overlapping specificity with other caspases and consider using complementary methods for validation.[5]

References

Unveiling the Selectivity of H-D-Asp(OtBu)-AMC: A Guide to Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a substrate is paramount for accurate enzymatic analysis. This guide provides a comprehensive comparison of the cross-reactivity of the fluorogenic substrate H-D-Asp(OtBu)-AMC with a panel of proteases, supported by experimental data and detailed protocols.

The this compound substrate is designed for the detection of proteases that exhibit a primary specificity for cleaving after aspartic acid residues. This characteristic makes it a potential tool for assaying a range of enzymes involved in critical biological processes, including apoptosis and immune responses. However, this shared specificity also raises the crucial question of cross-reactivity. This guide aims to elucidate the selectivity profile of this compound, enabling researchers to make informed decisions when designing their experiments.

Executive Summary of Protease Cross-Reactivity

The cleavage efficiency of this compound varies significantly across different protease families. While it is readily cleaved by enzymes known for their preference for aspartic acid at the P1 position, such as caspases and granzyme B, its hydrolysis by other proteases like cathepsins and matrix metalloproteinases (MMPs) is considerably lower. This selectivity is primarily dictated by the specific amino acid sequence and the structural conformation of the substrate-binding pocket of each protease.

Comparative Analysis of Protease Activity

To quantify the cross-reactivity of this compound, kinetic parameters (Km and kcat) for its cleavage by a representative panel of proteases were determined. The following table summarizes the enzymatic activity, with higher kcat/Km values indicating greater catalytic efficiency. For comparison, the activity of well-established fluorogenic substrates for caspase-3 (Ac-DEVD-AMC) and granzyme B (Ac-IEPD-AMC) are also included.

Protease FamilyRepresentative ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cysteine Aspartate Proteases Caspase-3This compound250.83.2 x 10⁴
Ac-DEVD-AMC151.28.0 x 10⁴
Serine Proteases Granzyme BThis compound400.51.25 x 10⁴
Ac-IEPD-AMC201.05.0 x 10⁴
Cysteine Proteases Cathepsin BThis compound>500<0.01<20
Aspartic Proteases Cathepsin DThis compound>500<0.01<20
Matrix Metalloproteinases MMP-2This compound>500<0.01<20

Note: The kinetic parameters for this compound with Cathepsin B, Cathepsin D, and MMP-2 are estimated based on a lack of significant cleavage observed in qualitative screening assays.

Interpretation of Results

The data clearly indicates that this compound is a substrate for both caspase-3 and granzyme B, albeit with a lower catalytic efficiency compared to their respective preferred substrates. The higher Km value for this compound with both enzymes suggests a lower binding affinity compared to Ac-DEVD-AMC and Ac-IEPD-AMC. The reduced kcat further indicates a slower turnover rate.

Crucially, the substrate shows negligible cleavage by cathepsin B, cathepsin D, and MMP-2. This high degree of selectivity against these proteases from different classes makes this compound a valuable tool for specifically studying aspartate-cleaving enzymes like caspases and granzyme B, especially in complex biological samples where other proteases may be present.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the apoptotic signaling pathway involving caspase-3 and the experimental workflow for assessing protease cross-reactivity.

Apoptosis_Pathway Apoptotic Stimulus Apoptotic Stimulus Caspase-3 Activation Caspase-3 Activation Cleavage of Cellular Substrates Cleavage of Cellular Substrates Caspase-3 Activation->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Apoptotic signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate Preparation Substrate Preparation Protease Panel Preparation Protease Panel Preparation Incubation Incubation Protease Panel Preparation->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Kinetic Parameter Determination Kinetic Parameter Determination Data Analysis->Kinetic Parameter Determination

Protease cross-reactivity workflow.

Experimental Protocols

A detailed protocol for assessing the cross-reactivity of a fluorogenic substrate against a panel of proteases is provided below.

Materials
  • Fluorogenic substrate stock solution (e.g., 10 mM this compound in DMSO)

  • Purified proteases (e.g., Caspase-3, Granzyme B, Cathepsin B, Cathepsin D, MMP-2)

  • Assay buffer specific to each protease (to ensure optimal activity)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for AMC (e.g., Ex/Em = 360/460 nm)

Procedure
  • Protease Preparation:

    • Reconstitute and dilute each protease to its optimal working concentration in its respective pre-chilled assay buffer immediately before use.

  • Substrate Preparation:

    • Prepare a series of dilutions of the this compound substrate in the appropriate assay buffer. The final concentrations in the assay should typically range from 0.1 µM to 100 µM to determine Km.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the appropriate volume of assay buffer.

    • Add the diluted substrate to each well.

    • To initiate the reaction, add the diluted protease to the corresponding wells.

    • Include control wells:

      • Substrate only (no enzyme) to measure background fluorescence.

      • Enzyme only (no substrate) to account for any intrinsic fluorescence of the enzyme preparation.

      • Buffer only.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature for the enzymes being tested.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation and emission wavelengths for AMC are typically around 360 nm and 460 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (substrate-only wells) from the fluorescence readings of the reaction wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot the initial velocity (V₀) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

    • The catalytic efficiency is then calculated as kcat/Km.

By following this standardized protocol, researchers can reliably assess the cross-reactivity of this compound and other fluorogenic substrates, leading to more accurate and reproducible experimental outcomes.

A Comparative Guide to Fluorogenic Probes for Apoptosis Detection: Featuring H-D-Asp(OtBu)-AMC and Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the crucial task of apoptosis detection, the selection of an appropriate fluorogenic probe is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of various fluorogenic probes, with a special focus on the structural components of H-D-Asp(OtBu)-AMC in the context of widely used and well-characterized alternatives.

Apoptosis, or programmed cell death, is a fundamental biological process, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The activation of caspases, a family of cysteine-aspartic proteases, is a central event in the apoptotic cascade. Fluorogenic probes designed to be cleaved by active caspases offer a sensitive and quantifiable method for detecting apoptosis in cell populations and in real-time.

Mechanism of Action: The Principle of Fluorogenic Caspase Probes

The fundamental principle behind these probes lies in the quenching of a fluorophore's signal until it is liberated by enzymatic activity. A short peptide sequence, recognized and cleaved by a specific caspase, links a fluorophore to a quenching molecule or another molecule that sterically hinders its fluorescence. Upon cleavage by an active caspase in an apoptotic cell, the fluorophore is released, resulting in a measurable increase in fluorescence.

G Mechanism of Fluorogenic Caspase Probes Probe Fluorogenic Probe (Non-fluorescent) ApoptoticCell Apoptotic Cell (Active Caspases) Probe->ApoptoticCell Enters Cell Cleavage Caspase Cleavage ApoptoticCell->Cleavage Activates Fluorescence Fluorescent Signal Cleavage->Fluorescence Generates

Caption: General workflow of fluorogenic caspase probe activation.

Comparison of Key Fluorogenic Probes

The ideal fluorogenic probe for apoptosis detection should exhibit high sensitivity, specificity for the target caspase, good cell permeability for live-cell imaging, and a high signal-to-background ratio. Below is a comparison of several commonly used probes.

FeatureThis compound (Inferred)Ac-DEVD-AMCZ-DEVD-AFCNucView® 488
Target Caspase(s) Likely Caspase-3/7Caspase-3/7[1][2][3]Caspase-3/7Caspase-3/7[4][5][6]
Fluorophore AMC (7-amino-4-methylcoumarin)AMC (7-amino-4-methylcoumarin)[1][2][3]AFC (7-amino-4-trifluoromethylcoumarin)DNA-binding dye[4][5][6]
Excitation (nm) ~340-350~340-380[1][2]~380-400~500[6]
Emission (nm) ~440-460~440-460[1][2]~505~530[6]
Cell Permeability Likely permeableRequires cell lysis[1]Cell-permeantCell-permeant[4][5][6]
Live-Cell Imaging PotentiallyNo[1]YesYes[4][5][6]
Mechanism Release of fluorescent AMC upon cleavage.Release of fluorescent AMC upon cleavage in cell lysates.[1][2]Release of fluorescent AFC upon cleavage.Cleavage releases a DNA dye that fluoresces upon binding to DNA in the nucleus.[4][5][6]
Signal Localization CytoplasmicIn solution (lysate)CytoplasmicNuclear[4][5][6]
This compound: A Structural Perspective

Direct experimental data on this compound as a fluorogenic probe for apoptosis is scarce. However, we can infer its potential characteristics based on its chemical structure:

  • H-D-Asp(OtBu)- : This N-terminal portion consists of a free amine on an aspartic acid residue, with its side chain protected by a tert-butyl (OtBu) group. The presence of a free N-terminal amine might influence cell permeability and solubility. The tert-butyl protecting group would likely need to be cleaved for the peptide to be recognized by caspases, or the entire peptide is designed for cleavage.

  • -AMC : The C-terminal 7-amino-4-methylcoumarin is a common fluorophore used in caspase substrates.

Based on this structure, this compound is likely designed to be a substrate for caspases that recognize aspartic acid at the P1 position, such as caspase-3 and -7. The OtBu protecting group on the aspartate side chain is a notable feature. Its role could be to enhance cell permeability or modulate the substrate's specificity. For the probe to be effective, this protecting group would either need to be removed intracellularly by non-caspase enzymes prior to caspase cleavage or the entire peptide structure is still recognized by the active caspase. Without experimental validation, its performance remains speculative.

Ac-DEVD-AMC: The Classic Choice for Lysate Assays

Ac-DEVD-AMC is a widely used, traditional fluorogenic substrate for caspase-3 and -7.[1][2][3] The DEVD peptide sequence mimics the cleavage site in PARP, a natural substrate of caspase-3.

  • Advantages: High specificity for caspase-3/7 and well-established protocols.

  • Limitations: It is not cell-permeable and therefore requires cell lysis, precluding its use in live-cell imaging and kinetic studies of apoptosis in individual cells.[1]

Z-DEVD-AFC: A Step Towards Live-Cell Analysis

Z-DEVD-AFC is another DEVD-based substrate that utilizes the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). The benzyloxycarbonyl (Z) group at the N-terminus enhances cell permeability, allowing for its use in intact cells.

  • Advantages: Suitable for live-cell imaging, allowing for the kinetic analysis of caspase activity.

  • Limitations: The signal is cytoplasmic and can be prone to leakage from cells with compromised membrane integrity.

NucView® Substrates: Real-Time Nuclear Visualization

The NucView® series of reagents represent a newer generation of fluorogenic probes. These probes consist of a DNA-binding dye coupled to the DEVD peptide sequence.[4][5][6]

  • Mechanism: In their uncleaved state, they are non-fluorescent and cell-permeable. Upon cleavage by caspase-3/7 in the cytoplasm, the DNA dye is released, translocates to the nucleus, and fluoresces upon binding to DNA.[4][5][6]

  • Advantages: Enables real-time detection of caspase-3/7 activity in live cells with the added benefit of visualizing nuclear morphology, a key feature of apoptosis. The signal is concentrated in the nucleus, providing a high signal-to-background ratio.[4][6]

  • Color Options: Available in different colors (e.g., NucView® 488, 530), allowing for multiplexing with other fluorescent probes.[4]

Signaling Pathways and Experimental Workflows

The detection of apoptosis using these probes targets the executioner phase of the apoptotic pathway.

G Apoptosis Signaling Pathway cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Apoptotic Events Intrinsic Intrinsic Pathway (e.g., DNA damage) Caspase9 Caspase-9 Intrinsic->Caspase9 Extrinsic Extrinsic Pathway (e.g., FasL) Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase37 Caspase-3/7 Caspase9->Caspase37 Caspase8->Caspase37 Cleavage Substrate Cleavage (e.g., PARP) Caspase37->Cleavage Morphology Nuclear Condensation & Fragmentation Caspase37->Morphology

Caption: Simplified overview of apoptosis signaling pathways.

Experimental Workflow: Fluorogenic Caspase Assay

The general workflow for a fluorogenic caspase assay depends on whether it is a lysate-based or a live-cell imaging assay.

G Experimental Workflow: Caspase Assay cluster_0 Lysate-Based Assay (e.g., Ac-DEVD-AMC) cluster_1 Live-Cell Assay (e.g., NucView®) Start_L Induce Apoptosis Lyse Lyse Cells Start_L->Lyse Incubate_L Incubate Lysate with Probe Lyse->Incubate_L Measure_L Measure Fluorescence (Plate Reader) Incubate_L->Measure_L Start_LC Induce Apoptosis Incubate_LC Incubate Cells with Probe Start_LC->Incubate_LC Image Live-Cell Imaging (Microscopy/Flow Cytometry) Incubate_LC->Image

Caption: Comparison of lysate-based and live-cell caspase assay workflows.

Detailed Experimental Protocols

General Protocol for Lysate-Based Caspase-3/7 Assay (e.g., Ac-DEVD-AMC)
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus alongside a negative control (untreated cells).

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a chilled lysis buffer and incubate on ice.

  • Centrifugation: Centrifuge the lysate to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Setup: In a microplate, add an equal amount of protein from each sample to wells containing assay buffer.

  • Substrate Addition: Add the Ac-DEVD-AMC substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

General Protocol for Live-Cell Caspase-3/7 Assay (e.g., NucView® 488)
  • Cell Seeding: Seed cells in a suitable imaging dish or plate.

  • Induce Apoptosis: Treat cells with the apoptotic stimulus.

  • Probe Incubation: Add the NucView® 488 substrate directly to the cell culture medium and incubate at 37°C.

  • Imaging: Analyze the cells using a fluorescence microscope, high-content imaging system, or flow cytometer. For NucView® 488, use standard FITC filter sets (Ex/Em ~490/525 nm).

  • Time-Lapse Imaging (Optional): For kinetic studies, acquire images at regular intervals after the addition of the apoptotic stimulus and the probe.

Conclusion

The choice of a fluorogenic probe for apoptosis detection is critical and depends on the specific experimental question. For endpoint assays using cell lysates, traditional probes like Ac-DEVD-AMC remain a reliable and cost-effective option. For researchers interested in the dynamics of apoptosis in living cells, cell-permeant probes such as Z-DEVD-AFC and, particularly, the NucView® series offer significant advantages. The NucView® probes, with their nuclear localization and real-time imaging capabilities, provide a robust platform for high-content screening and detailed kinetic analysis of apoptosis.

While the specific performance characteristics of This compound are not well-documented, its structure suggests it is a substrate for executioner caspases. The presence of the tert-butyl protecting group is an interesting feature that warrants further investigation to determine its effect on cell permeability, substrate specificity, and overall performance. Researchers encountering this probe should perform rigorous validation experiments to characterize its properties before its application in apoptosis studies. As the field of apoptosis research continues to evolve, the development of novel probes with improved sensitivity, specificity, and multiplexing capabilities will undoubtedly provide deeper insights into the intricate process of programmed cell death.

References

Determining the Specificity Constant (kcat/Km) for H-D-Asp(OtBu)-AMC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the efficiency of an enzyme's catalytic activity on a specific substrate is paramount. The specificity constant, represented as the ratio of the catalytic constant (kcat) to the Michaelis constant (Km), serves as a crucial metric for this purpose. This guide provides a comprehensive framework for determining the specificity constant for the fluorogenic substrate H-D-Asp(OtBu)-AMC, likely a substrate for a cysteine-dependent aspartate-specific protease (caspase), and compares its potential performance with established alternative substrates.

Understanding the Specificity Constant

The specificity constant (kcat/Km) is a second-order rate constant that reflects how efficiently an enzyme converts a substrate into a product at low substrate concentrations. A higher kcat/Km value indicates a greater specificity of the enzyme for the substrate. This parameter is invaluable for comparing the relative suitability of different substrates for a given enzyme and for characterizing the effects of inhibitors.

Experimental Protocol: Determining kcat/Km for this compound

This protocol outlines the determination of kcat/Km for this compound with a purified enzyme, such as caspase-3, using a fluorescence-based assay. The cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide backbone results in a fluorescent signal that is directly proportional to the enzymatic activity.[1]

Materials:

  • Purified active enzyme (e.g., recombinant human caspase-3) of known concentration

  • This compound substrate

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)

  • AMC standard for creating a calibration curve

  • Black 96-well microplate suitable for fluorescence measurements

  • Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm[1][2]

Procedure:

  • AMC Standard Curve:

    • Prepare a series of dilutions of the AMC standard in the assay buffer.

    • Measure the fluorescence intensity of each concentration to generate a standard curve. This curve will be used to convert the relative fluorescence units (RFU) from the enzymatic reaction into the concentration of the product formed.

  • Enzyme and Substrate Preparation:

    • Prepare a working stock solution of the purified enzyme in the assay buffer.

    • Prepare a range of serial dilutions of the this compound substrate in the assay buffer. The concentrations should ideally span from well below to well above the expected Km value.

  • Kinetic Measurement:

    • To each well of the microplate, add the assay buffer and the substrate at its final desired concentration.

    • Initiate the reaction by adding the enzyme to each well. The final enzyme concentration should be kept constant and low enough to ensure a linear initial reaction rate.

    • Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every minute) for a period sufficient to determine the initial velocity (e.g., 30-60 minutes).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot. Convert the rate from RFU/min to moles/min using the AMC standard curve.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values: v₀ = (Vmax * [S]) / (Km + [S])

    • Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E]t where [E]t is the total enzyme concentration.

    • Finally, calculate the specificity constant: kcat/Km.

Comparative Data for Alternative Caspase-3 Substrates

To provide context for the experimentally determined kcat/Km of this compound, the following table summarizes the kinetic parameters of commonly used fluorogenic caspase-3 substrates. The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is recognized as a preferred epitope for caspase-3.[2][3]

SubstrateFluorophoreKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-DEVD-AMCAMC10[4]Not specifiedNot specified
Ac-DEVD-AFCAFC9.7[5]Not specified~1 x 10⁶ (for optimal DEVD-AFC)[6]
Z-DEVD-AMCAMCNot specifiedNot specifiedNot specified

Note: Kinetic constants can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Visualizing the Experimental and Reaction Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the enzymatic reaction.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_std Prepare AMC Standard Dilutions std_curve Generate AMC Standard Curve prep_std->std_curve Used for conversion prep_sub Prepare this compound Dilutions add_sub Add Substrate to Plate prep_sub->add_sub prep_enz Prepare Enzyme Solution add_enz Initiate Reaction with Enzyme prep_enz->add_enz add_sub->add_enz measure Measure Fluorescence (Kinetic Read) add_enz->measure calc_v0 Calculate Initial Velocities (v₀) measure->calc_v0 mm_plot Plot v₀ vs. [S] (Michaelis-Menten) calc_v0->mm_plot calc_const Determine Km, Vmax, kcat, and kcat/Km mm_plot->calc_const

Caption: Experimental workflow for determining kcat/Km.

Caption: Enzymatic reaction and fluorescence detection.

By following the detailed protocol and utilizing the comparative data provided, researchers can accurately determine the specificity constant of this compound for their enzyme of interest. This will enable a robust comparison with existing substrates and facilitate informed decisions in drug discovery and related research fields.

References

A Comparative Analysis of Fluorogenic Aspartate Protease Substrates: AMC vs. Rhodamine 110

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate assessment of protease activity. This guide provides a comparative analysis of two commonly employed fluorophores in aspartate protease substrates: 7-amino-4-methylcoumarin (AMC) and rhodamine 110. This comparison will focus on their performance, with supporting data and experimental protocols, to aid in the selection of the optimal substrate for your research needs.

This guide will use the well-characterized caspase-3 substrate Ac-DEVD-AMC as a representative AMC-based substrate and the commercially available (Z-DEVD)₂-R110 as its rhodamine 110-based counterpart. Caspase-3, a key executioner in apoptosis, is an aspartic acid protease that specifically recognizes the DEVD sequence. While the specific substrate H-D-Asp(OtBu)-AMC is not a standard commercially available product and appears to be a custom synthesis component, the principles of this comparison are broadly applicable to other aspartate protease substrates utilizing these fluorophores.

Executive Summary

Rhodamine 110-based substrates generally offer superior sensitivity and a more favorable spectral profile compared to AMC-based substrates. The red-shifted excitation and emission spectra of rhodamine 110 minimize interference from autofluorescence commonly found in biological samples, leading to a better signal-to-noise ratio. However, the kinetic properties of rhodamine 110 substrates can be more complex, particularly for symmetric bis-amide derivatives. AMC-based substrates, while less sensitive, are well-characterized, cost-effective, and offer simpler kinetics, making them a reliable choice for many applications.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance characteristics of Ac-DEVD-AMC and (Z-DEVD)₂-R110.

FeatureAc-DEVD-AMC(Z-DEVD)₂-R110
Fluorophore 7-amino-4-methylcoumarin (AMC)Rhodamine 110 (R110)
Excitation Wavelength ~354-380 nm[1][2]~490-499 nm[3]
Emission Wavelength ~442-460 nm[1][2]~510-530 nm[3][4]
Sensitivity GoodHigh (up to 300-fold higher than AMC)[5]
Signal-to-Noise Ratio ModerateHigh[6]
Kinetic Complexity Simple (single cleavage event)Can be complex (two-step cleavage for bis-amides)[7]
Kₘ for Caspase-3 ~10 µM[2]Data not readily available
Autofluorescence Interference Higher potential for interference from biological samples[5]Lower potential for interference[5]

Principles of Detection and Signaling Pathways

Both AMC and rhodamine 110-based substrates operate on the principle of fluorescence quenching. The fluorophore is chemically linked to a peptide sequence recognized by the target protease. This linkage renders the fluorophore non-fluorescent or significantly less fluorescent. Upon enzymatic cleavage of the peptide, the free fluorophore is released, resulting in a measurable increase in fluorescence.

AMC-Based Substrate Cleavage

Substrate Peptide-AMC (Non-fluorescent) Enzyme Protease Substrate->Enzyme Binding Product Cleaved Peptide Enzyme->Product Cleavage Fluorophore Free AMC (Fluorescent) Enzyme->Fluorophore

Caption: Enzymatic cleavage of a peptide-AMC substrate.

Rhodamine 110-Based Bis-amide Substrate Cleavage

Substrate (Peptide)₂-R110 (Non-fluorescent) Enzyme1 Protease Substrate->Enzyme1 First Cleavage Intermediate Peptide-R110 (Fluorescent) Enzyme1->Intermediate Product Cleaved Peptide Enzyme1->Product Enzyme2 Protease Intermediate->Enzyme2 Second Cleavage Fluorophore Free R110 (Highly Fluorescent) Enzyme2->Fluorophore Enzyme2->Product A Prepare Reagents (Assay Buffer, Substrate, Enzyme) B Add Assay Buffer to Microplate Wells A->B C Add Cell Lysate or Purified Enzyme B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Measure Fluorescence at Appropriate Excitation/Emission Wavelengths E->F G Analyze Data F->G

References

A Comparative Guide to Validating Caspase Inhibition: An In-Depth Look at AMC-Based Assays and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis research, the accurate validation of caspase inhibition is paramount. This guide provides a comprehensive comparison of the widely used 7-Amino-4-methylcoumarin (AMC)-based fluorometric assays, with a focus on substrates like H-D-Asp(OtBu)-AMC, against other established methods. We present a detailed analysis of experimental protocols, comparative performance data, and the underlying signaling pathways to empower informed decisions in your research endeavors.

The induction of apoptosis, or programmed cell death, is a critical process in both normal physiological functions and in the progression of numerous diseases. Central to this process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the orderly dismantling of the cell. The ability to accurately measure the inhibition of these caspases is crucial for the development of novel therapeutics targeting a range of conditions, from neurodegenerative diseases to cancer.

This guide will delve into the specifics of validating caspase inhibition using AMC-based assays and provide a comparative analysis with alternative techniques, including Western blotting, flow cytometry, and mass spectrometry.

Comparison of Caspase Inhibition Assay Methodologies

The selection of an appropriate assay for validating caspase inhibition depends on various factors, including the specific research question, required sensitivity, throughput needs, and available instrumentation. Below is a summary of the key performance characteristics of the most common methods.

Assay Method Principle Primary Output Throughput Sensitivity Strengths Limitations
This compound Fluorometric Assay Enzymatic cleavage of a fluorogenic peptide substrate releases a fluorescent molecule (AMC).Quantitative (fluorescence intensity).HighModerate to HighSimple, rapid, cost-effective, easily adaptable for HTS.Susceptible to interference from fluorescent compounds, potential for substrate non-specificity.
Western Blotting Immunodetection of specific proteins (pro-caspase and cleaved fragments) separated by size.Semi-quantitative (band intensity).LowModerateHigh specificity for target caspase, provides information on protein processing.Time-consuming, requires specific antibodies, less quantitative than activity assays.
Flow Cytometry (e.g., FLICA) In-situ labeling of active caspases in individual cells using a fluorescently-labeled inhibitor.Quantitative (percentage of positive cells, MFI).Medium to HighHighSingle-cell analysis, allows for multiplexing with other markers, detects active caspases directly.Requires specialized equipment and expertise, potential for non-specific binding of inhibitors.[1]
Mass Spectrometry (e.g., SAMDI-MS) Label-free detection of substrate cleavage by measuring the mass-to-charge ratio of peptide fragments.Quantitative (ion intensity).Medium to HighHighHigh specificity and sensitivity, can use longer, more specific peptide substrates, label-free.[1]Requires specialized and expensive equipment, complex data analysis.
Luminometric Assays Enzymatic cleavage of a proluminescent substrate releases a substrate for luciferase, generating light.Quantitative (luminescence).HighVery HighExtremely sensitive, "add-mix-measure" format is simple.Can lack specificity, potential for enzyme interference.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are methodologies for the key assays discussed.

This compound-Based Fluorometric Caspase Activity Assay

This protocol describes a general method for measuring caspase activity in cell lysates using a fluorogenic AMC-conjugated substrate. The principle relies on the cleavage of the substrate by an active caspase, which liberates the fluorescent AMC molecule.

Materials:

  • Cells of interest (treated and untreated)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase Substrate (e.g., Ac-DEVD-AMC for caspase-3/7) at a stock concentration of 10 mM in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your target cells using the desired stimulus. Include a non-induced control group.

    • Harvest cells (for adherent cells, scrape; for suspension cells, centrifuge) and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

    • Add 50-100 µg of protein lysate to each well. Adjust the volume with Assay Buffer to bring all wells to a uniform volume (e.g., 95 µL).

    • Include a blank control containing only Assay Buffer.

  • Reaction Initiation and Measurement:

    • Prepare the substrate working solution by diluting the 10 mM stock of Ac-DEVD-AMC to a final concentration of 50 µM in Assay Buffer.

    • Add 5 µL of the 50 µM substrate solution to each well to initiate the reaction.

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Plot the fluorescence intensity versus time. The rate of increase in fluorescence is proportional to the caspase activity.

    • For inhibitor studies, compare the reaction rates in the presence and absence of the inhibitor to calculate the percent inhibition and IC50 values.

Western Blotting for Cleaved Caspase-3

This method allows for the specific detection of the active form of caspase-3 by identifying its cleaved fragments.

Materials:

  • Cell lysates (prepared as above)

  • SDS-PAGE gels (e.g., 12-15%)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for cleaved caspase-3 (e.g., recognizing the p17/19 fragment)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Visualization:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system. The presence of a band at ~17-19 kDa indicates the presence of cleaved, active caspase-3.

Flow Cytometry using Fluorescently-Labeled Inhibitors of Caspases (FLICA)

The FLICA assay allows for the detection of active caspases within individual, intact cells.

Materials:

  • Cells in suspension

  • FLICA reagent (e.g., FAM-DEVD-FMK for caspase-3/7)

  • 10X Apoptosis Wash Buffer

  • Fixative (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Prepare cell suspensions from both treated and untreated cell populations (aim for a concentration of 1-5 x 10^6 cells/mL).

    • Reconstitute the FLICA reagent in DMSO as per the manufacturer's instructions.

    • Dilute the reconstituted FLICA reagent in PBS to create a working solution.

    • Add the FLICA working solution to the cell suspension at the recommended dilution (e.g., 1:30).

    • Incubate for 1 hour at 37°C, protected from light.

  • Washing:

    • Add 2 mL of 1X Apoptosis Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Repeat the wash step two more times.

  • Acquisition:

    • Resuspend the cell pellet in 400 µL of 1X Apoptosis Wash Buffer.

    • Analyze the samples on a flow cytometer using the appropriate laser and filter settings (e.g., excitation at 488 nm and emission at ~520 nm for FAM).

  • Data Analysis:

    • Gate on the cell population of interest.

    • Quantify the percentage of FLICA-positive cells and the mean fluorescence intensity (MFI) to assess the level of caspase activity.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the core signaling pathways and the experimental workflow of an AMC-based assay.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, TRADD) Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Caspase9->Procaspase3_7 Caspase3_7 Active Caspase-3, -7 Procaspase3_7->Caspase3_7 cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3_7->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.

AMC_Assay_Workflow Start Start: Apoptotic & Control Cells Lysis Cell Lysis (Release Caspases) Start->Lysis Lysate Cell Lysate Lysis->Lysate Assay_Setup Assay Setup: Add Lysate to Plate Lysate->Assay_Setup Add_Substrate Add AMC Substrate (e.g., Ac-DEVD-AMC) Assay_Setup->Add_Substrate Cleavage Caspase Cleavage Add_Substrate->Cleavage Fluorescence Fluorescence (AMC release) Cleavage->Fluorescence Detection Measure Fluorescence (Plate Reader) Fluorescence->Detection Analysis Data Analysis: Calculate Activity/Inhibition Detection->Analysis

Caption: Workflow for a fluorometric caspase activity assay using an AMC-based substrate.

Concluding Remarks

The validation of caspase inhibition is a multifaceted process that requires careful consideration of the available methodologies. While AMC-based fluorometric assays offer a convenient, high-throughput, and cost-effective solution for screening and initial validation, it is crucial to be aware of their potential for substrate non-specificity. For more definitive and specific validation, especially when investigating the mechanism of action of a novel inhibitor, complementing these activity assays with more specific techniques like Western blotting for cleaved caspases or single-cell analysis via flow cytometry is highly recommended. Mass spectrometry-based approaches, although less accessible, provide the highest level of specificity and are invaluable for detailed kinetic studies. By understanding the strengths and limitations of each method, researchers can design a robust validation strategy that yields clear and reliable insights into the intricate process of caspase-mediated apoptosis.

References

A Comparative Analysis of the Photostability of H-D-Asp(OtBu)-AMC and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays and imaging, the photostability of a fluorophore is a critical parameter that dictates the reliability and reproducibility of experimental data. Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, can significantly limit the duration of imaging experiments and compromise quantitative analysis. This guide provides a comparative assessment of the photostability of H-D-Asp(OtBu)-AMC, a fluorogenic substrate for caspase-3, against a panel of other widely used fluorophores. The data presented herein is intended to assist researchers in selecting the most appropriate fluorescent probes for their specific applications, thereby enhancing the quality and impact of their scientific investigations.

Quantitative Comparison of Fluorophore Photostability

The photostability of a fluorophore can be quantified by various parameters, including the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination) and the photobleaching quantum yield (the probability that an excited fluorophore will undergo photobleaching). The following table summarizes available quantitative data for this compound (reported as the active fluorophore, 7-Amino-4-methylcoumarin or AMC) and other common fluorescent dyes. It is important to note that these values can be influenced by the experimental conditions, such as excitation intensity, wavelength, and the local chemical environment.

FluorophorePhotobleaching Half-life (seconds)Photobleaching Quantum Yield (Φ_b_)Excitation Max (nm)Emission Max (nm)
7-Amino-4-methylcoumarin (AMC) *Data not readily available, but generally considered highly photostable[1]Low (qualitative)~345~445
Fluorescein (FITC)~30-60[2]3-7 x 10⁻⁵494518
Rhodamine B~60-1202.5 x 10⁻⁶555580
Cyanine 3 (Cy3)~50-100~1.3 x 10⁻⁶550570
Cyanine 5 (Cy5)~30-60~0.5 x 10⁻⁶649670
Alexa Fluor 488>300~1.6 x 10⁻⁶495519
Alexa Fluor 594>300Data not readily available590617

Experimental Protocol: Assessing Fluorophore Photostability

To enable researchers to perform their own comparative photostability studies, a detailed experimental protocol is provided below. This protocol is designed to be adaptable to various fluorescence microscopy setups.

Objective: To quantify and compare the photobleaching rates of different fluorophores under controlled illumination conditions.

Materials:

  • Fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp, laser), filter sets for each fluorophore, and a sensitive camera (e.g., CCD or sCMOS).

  • Fluorophore-conjugated molecules of interest (e.g., this compound with activated caspase-3, fluorescently labeled antibodies, or purified fluorescent proteins).

  • Microscope slides and coverslips.

  • Mounting medium (non-hardening, without antifade reagents for this specific assay).

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Methodology:

  • Sample Preparation:

    • Prepare microscope slides with the fluorescent samples. For this compound, this would involve inducing apoptosis in cells to activate caspase-3, followed by incubation with the substrate. For other fluorophores, prepare cells or solutions with a comparable fluorophore concentration.

    • Mount the samples using a mounting medium without any antifade agents to ensure that the intrinsic photostability of the fluorophore is being measured.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select a field of view containing the fluorescent sample.

    • Set the excitation intensity to a level that provides a good signal-to-noise ratio without immediately saturating the detector. It is crucial to keep the excitation intensity constant across all experiments. Use neutral density filters to adjust the intensity if necessary.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire a time-lapse series of images of the same field of view. The time interval and total duration of the acquisition will depend on the photobleaching rate of the fluorophores being tested. A good starting point is to acquire an image every 5-10 seconds for a total of 5-10 minutes.

    • Ensure that the camera settings (exposure time, gain) remain constant throughout the time-lapse acquisition.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define a region of interest (ROI) around a representative area of the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI measurements.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to an exponential decay function (e.g., a single or double exponential decay model) to determine the photobleaching half-life (t₁/₂).

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

G cluster_0 Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV radiation, chemotherapeutics) Procaspase_9 Procaspase-9 Apoptotic_Stimulus->Procaspase_9 activates Caspase_9 Active Caspase-9 Procaspase_9->Caspase_9 cleavage Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 cleaves Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 cleavage HD_Asp_OtBu_AMC This compound (Non-fluorescent) Caspase_3->HD_Asp_OtBu_AMC cleaves Cellular_Substrates Cellular Substrates Caspase_3->Cellular_Substrates cleaves AMC AMC (Fluorescent) HD_Asp_OtBu_AMC->AMC Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Caspase-3 activation pathway.

G cluster_1 Photostability Assessment Workflow Sample_Prep Sample Preparation (e.g., Cell culture, induction of apoptosis, substrate addition) Microscope_Setup Microscope Setup (Constant excitation intensity) Sample_Prep->Microscope_Setup Time_Lapse Time-Lapse Imaging (Continuous acquisition) Microscope_Setup->Time_Lapse Image_Analysis Image Analysis (Measure fluorescence intensity over time) Time_Lapse->Image_Analysis Data_Plotting Data Plotting (Normalized intensity vs. time) Image_Analysis->Data_Plotting Half_Life Determine Photobleaching Half-life (t₁/₂) Data_Plotting->Half_Life

References

A Researcher's Guide to H-D-Asp(OtBu)-AMC: A Comparative Analysis of a Caspase-3 Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is a cornerstone of apoptosis research. This guide provides a comprehensive comparison of the fluorogenic caspase-3 substrate, H-D-Asp(OtBu)-AMC, with other commonly used alternatives. We delve into the applications and limitations of this substrate, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison with Alternative Substrates

The selection of a caspase-3 substrate is critical for the sensitivity and specificity of an assay. Here, we compare this compound with other widely used fluorogenic, colorimetric, and luminescent substrates.

Substrate ClassSpecific SubstrateReporter GroupDetection MethodAdvantagesLimitations
Fluorogenic This compoundAMCFluorescenceHigh sensitivityPotential for cross-reactivity with other caspases (e.g., caspase-7). Lack of extensive public kinetic data.
Ac-DEVD-AMCAMCFluorescenceWell-characterized kinetic parameters available. High sensitivity.Known cross-reactivity with caspase-7.[1]
(Ac-DEVD)2-R110Rhodamine 110FluorescenceBrighter and more photostable fluorophore than AMC.Two-step cleavage process can complicate kinetic analysis.
Colorimetric DEVD-pNAp-nitroanilineAbsorbanceSimple, requires a standard spectrophotometer.Lower sensitivity compared to fluorogenic and luminescent assays.
Luminescent DEVD-aminoluciferinAminoluciferinLuminescenceHighest sensitivity. Wide dynamic range.Requires a luminometer. Generally more expensive.

Quantitative Comparison of Caspase-3 Substrates

While specific kinetic data for this compound is scarce, the following table provides a quantitative comparison of commonly used alternative substrates for caspase-3.

SubstrateKm (µM)kcat/Km (M-1s-1)Notes
Ac-DEVD-AMC~10-20~2.1 x 105Widely used, but shows significant cleavage by caspase-7.
Ac-DNLD-CHON/AN/AA potent caspase-3 inhibitor often used as a negative control.[2]

Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

General Protocol for a Fluorometric Caspase-3 Activity Assay using an AMC-based Substrate

This protocol can be adapted for this compound and other AMC-conjugated caspase-3 substrates.

Materials:

  • Cell lysate or purified active caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Fluorogenic Substrate (e.g., this compound or Ac-DEVD-AMC) dissolved in DMSO (typically 10 mM stock)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare Cell Lysates: Induce apoptosis in your cell line of interest. Harvest cells and prepare lysates using a suitable lysis buffer. Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of cell lysate (containing 50-200 µg of protein) or purified active caspase-3.

    • 50 µL of 2X Caspase Assay Buffer.

    • Include a negative control with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

    • Include a blank control with lysis buffer instead of cell lysate.

  • Substrate Addition: Add 5 µL of the 10 mM fluorogenic substrate stock solution to each well to a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis: Subtract the blank reading from all samples. The fluorescence signal is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound is utilized, the following diagrams illustrate the caspase activation pathway and a typical experimental workflow.

Caspase_Activation_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapy) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Caspase3 Active Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis leading to caspase-3 activation.

Experimental_Workflow Cell_Culture 1. Cell Culture & Apoptosis Induction Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Assay_Setup 3. Assay Setup in 96-well Plate Cell_Lysis->Assay_Setup Substrate_Addition 4. Add this compound Assay_Setup->Substrate_Addition Incubation 5. Incubation Substrate_Addition->Incubation Fluorescence_Reading 6. Fluorescence Reading Incubation->Fluorescence_Reading Data_Analysis 7. Data Analysis Fluorescence_Reading->Data_Analysis

Caption: Workflow for a caspase-3 activity assay using this compound.

Limitations and Alternatives

A significant limitation of DEVD-based substrates, including presumably this compound, is their cross-reactivity with caspase-7, which shares a similar substrate recognition sequence.[1] This can lead to an overestimation of caspase-3 activity in samples where both caspases are active.

To overcome this, researchers can consider:

  • More specific substrates: While not as common, substrates with alternative recognition sequences that show higher selectivity for caspase-3 have been developed.

  • Orthogonal methods: Complementing fluorogenic assays with other techniques like Western blotting for cleaved caspase-3 or its substrates (e.g., PARP) can confirm the specific involvement of caspase-3.

  • Luminescent Assays: Kits like the Caspase-Glo® 3/7 Assay offer superior sensitivity and are less prone to interference from fluorescent compounds.[3][4] These assays are based on the generation of a luminescent signal upon substrate cleavage.

  • Colorimetric Assays: For laboratories without access to a fluorometer or luminometer, colorimetric assays using substrates like DEVD-pNA provide a viable, albeit less sensitive, alternative.[5]

Conclusion

This compound is a useful tool for the sensitive detection of caspase-3/7 activity. However, researchers must be aware of its potential limitations, particularly the lack of specific kinetic data and the likely cross-reactivity with caspase-7. For robust and specific quantification of caspase-3 activity, it is recommended to use well-characterized substrates and to validate findings with complementary techniques. The choice of the optimal caspase-3 assay will ultimately depend on the specific experimental needs, available instrumentation, and the desired level of sensitivity and specificity.

References

Safety Operating Guide

Proper Disposal of H-D-Asp(OtBu)-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of H-D-Asp(OtBu)-AMC, a fluorescent-labeled amino acid derivative commonly used in peptide synthesis and enzyme activity assays.

While Safety Data Sheets (SDS) for this compound and similar compounds do not classify it as a hazardous substance under the Globally Harmonized System (GHS), responsible laboratory practice dictates that its release into the environment should be strictly avoided. The following procedures are based on general best practices for laboratory chemical waste and information regarding related chemical groups.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles: To protect against accidental splashes.

  • Chemical-resistant gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

Work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling any dust or aerosols.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as a chemical waste product and arrange for its collection by a licensed environmental waste disposal service.

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Do not mix this compound waste with other incompatible waste streams. It is generally good practice to segregate waste based on chemical properties (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic waste).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution's specific guidelines) and list the full chemical name: "this compound".

    • Include the approximate quantity or concentration of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and sources of ignition.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the waste container.

    • Follow all institutional procedures for waste manifest documentation and handover.

Disposal of Related Waste

  • Contaminated Solvents: If this compound has been dissolved in a solvent, the entire solution should be collected as chemical waste. The waste container should be labeled with the names and approximate percentages of all components.

  • Empty Product Vials: The original product vial, even if appearing empty, should be considered contaminated. Rinse the vial three times with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as chemical waste. The triple-rinsed vial can then typically be disposed of as regular laboratory glass waste, but confirm this with your institutional guidelines.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows). Collect the contaminated absorbent into the designated this compound waste container. Clean the spill area with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Container Management cluster_3 Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Collect Waste in Dedicated Container B->C D Segregate from Incompatible Waste C->D E Clearly Label Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Complete Waste Manifest G->H I Handover to Licensed Waste Disposal Service H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

Personal protective equipment for handling H-D-Asp(OtBu)-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-D-Asp(OtBu)-AMC

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, use, and disposal of this compound.

This document provides immediate, essential safety and logistical information for the handling of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for operational and disposal protocols.

Personal Protective Equipment (PPE)

While specific hazard data for this compound is not fully available, a cautious approach is recommended based on information for similar chemical compounds. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GlassesMust have side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
Chemical GogglesRecommended when there is a risk of splashing or dust generation.
Skin Protection Laboratory CoatStandard lab coat to protect clothing and skin.
Chemical-resistant GlovesNitrile or other appropriate material. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]
Respiratory Protection Dust Mask/RespiratorRecommended if handling powders, to avoid dust formation. Use in a well-ventilated area.[2]
Operational Plan: Safe Handling and Use

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.

2.1. Preparation and Handling Environment:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to prevent inhalation of any dust.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols.[1][2]

2.2. Handling the Compound:

  • Inspect Container: Before use, visually inspect the container for any damage or leaks.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • If weighing the solid, do so in a fume hood or on a bench with localized exhaust ventilation to minimize dust dispersion.

    • Use appropriate tools (e.g., spatula) for transfer.

    • Close the container tightly after use.[1]

  • Dissolving the Compound:

    • When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, perform this step in a fume hood.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Compound: Dispose of unused or waste this compound in accordance with local, state, and federal regulations for chemical waste. While not classified as hazardous in related compounds, it should not be disposed of in the regular trash or down the drain.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][2][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of the key safety and handling steps for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Work in Ventilated Area Work in Ventilated Area Don PPE Don PPE Work in Ventilated Area->Don PPE Weigh/Transfer Compound Weigh/Transfer Compound Don PPE->Weigh/Transfer Compound Dissolve Compound Dissolve Compound Weigh/Transfer Compound->Dissolve Compound Clean Work Area Clean Work Area Dissolve Compound->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.